Acetyl-6-formylpterin
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(6-formyl-4-oxo-3H-pteridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O3/c1-4(16)11-9-13-7-6(8(17)14-9)12-5(3-15)2-10-7/h2-3H,1H3,(H2,10,11,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBCPKAHJKOGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=NC=C(N=C2C(=O)N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299390 | |
| Record name | N-(6-Formyl-4-oxo-1,4-dihydropteridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29769-49-1 | |
| Record name | NSC129965 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(6-Formyl-4-oxo-1,4-dihydropteridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Immunomodulatory Role of Acetyl-6-formylpterin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-6-formylpterin (Ac-6-FP) is a synthetic pteridine (B1203161) derivative, closely related to 6-formylpterin (B158403) (6-FP), a photodegradation product of folic acid (vitamin B9). While not a direct participant in core metabolic pathways as a cofactor, Ac-6-FP has emerged as a potent and specific modulator of the immune system. Its primary and most well-characterized role is as an antagonist of Mucosal-Associated Invariant T (MAIT) cells. This technical guide provides an in-depth overview of the biological function of Ac-6-FP, focusing on its mechanism of action, its interaction with the major histocompatibility complex (MHC) class I-related protein 1 (MR1), and its application as a research tool in immunology and drug development.
Introduction
Pteridine compounds are a class of heterocyclic molecules that are precursors to a wide range of biologically important cofactors, including folates and biopterins. These cofactors are essential for numerous enzymatic reactions, including one-carbon transfers and amino acid metabolism. This compound, however, is primarily recognized for its distinct role in immunoregulation. It serves as a powerful tool to probe the function of MAIT cells, a unique subset of innate-like T cells involved in host defense against microbial infections and implicated in various inflammatory diseases.
Mechanism of Action: Antagonism of MAIT Cell Activation
The biological activity of this compound is centered on its interaction with the MR1 protein, a non-classical MHC class I-like molecule. MR1 specializes in presenting small molecule metabolites, derived from the microbial riboflavin (B1680620) (vitamin B2) synthesis pathway, to the T-cell receptor (TCR) of MAIT cells. This recognition of microbial antigens triggers the activation of MAIT cells, leading to the release of pro-inflammatory cytokines and cytotoxic molecules to combat infection.
This compound acts as a competitive antagonist in this process.[1][2] It binds to the antigen-binding cleft of MR1 but, unlike agonist ligands, the resulting Ac-6-FP-MR1 complex does not activate the MAIT cell TCR.[3] Instead, by occupying the binding site, it prevents the presentation of stimulatory microbial antigens, thereby inhibiting MAIT cell activation.[1]
Binding to MR1
The binding of Ac-6-FP to MR1 is a high-affinity interaction characterized by the formation of a covalent Schiff base. The formyl group of Ac-6-FP reacts with the ε-amino group of a specific lysine (B10760008) residue (Lys43) within the MR1 binding pocket.[3][4] This covalent linkage contributes to the stability of the Ac-6-FP-MR1 complex, allowing for potent and sustained inhibition of MAIT cell activation.[5] Structural studies have revealed that the pterin (B48896) ring of Ac-6-FP is nestled within a hydrophobic pocket of MR1.[5]
Quantitative Data
The interaction of this compound with MR1 and its effect on MAIT cell function have been quantified in several studies. The following table summarizes key quantitative parameters.
| Parameter | Value | Method | Biological System | Reference |
| IC50 for MAIT Cell Inhibition | 0.1 µM | MAIT cell activation assay | Human MAIT cells | [3] |
| IC50 for MR1 Binding | 29.9 nM | Fluorescence polarization-based cell-free assay | Recombinant human MR1 | [6] |
| PDB ID of Ac-6-FP-MR1-TCR Complex | 4PJ5, 4PJF | X-ray crystallography | Human proteins | [1][7] |
Signaling Pathway and Logical Relationships
The signaling pathway illustrating the inhibitory action of this compound on MAIT cell activation is depicted below.
Experimental Protocols
This compound is a valuable tool for in vitro and in vivo studies of MAIT cell biology. Below are detailed methodologies for key experiments.
Synthesis of this compound
Materials:
-
6-formylpterin
-
Acetic acid
-
Acetic anhydride (B1165640)
-
Isopropyl alcohol (IPA)
-
Activated carbon
-
Sintered disc filter funnel
-
Rotary evaporator
-
Vacuum desiccator with NaOH
Procedure: [8]
-
Add 5 g of finely ground 6-formylpterin to a mixture of 250 ml of acetic acid and 250 ml of acetic anhydride in a round-bottom flask.
-
Reflux the suspension with stirring for approximately 6 hours, or until most of the solid has dissolved.
-
Filter the hot solution through a sintered disc filter funnel and rinse the funnel with 20 ml of acetic acid.
-
Evaporate the filtrate to a volume of approximately 70 ml using a rotary evaporator.
-
Allow the solution to cool, then store at 4°C overnight to allow for precipitation.
-
Filter the precipitated this compound, wash the filter cake with 20 ml of cold acetic acid, and dry in a vacuum desiccator over NaOH.
-
For recrystallization, quickly dissolve the crude product in a boiling 1:1 mixture of IPA and water.
-
Add activated carbon, stir for 3 minutes, and filter the hot solution.
-
Cool the filtrate in an ice bath and evaporate to approximately 50 ml.
-
Store at 4°C overnight to allow for recrystallization.
-
Filter the purified crystals, wash with cold IPA/water (1:1) and then with IPA, and dry under vacuum over NaOH.
In Vitro MAIT Cell Activation/Inhibition Assay
Materials:
-
Antigen-presenting cells (APCs) expressing MR1 (e.g., C1R.MR1 cell line)
-
Isolated primary human or mouse MAIT cells or a MAIT cell line
-
This compound (Ac-6-FP) stock solution (e.g., 10 mM in DMSO)
-
MAIT cell agonist (e.g., 5-OP-RU, prepared by mixing 5-A-RU and methylglyoxal)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Flow cytometer
-
Antibodies for staining (e.g., anti-CD69, anti-IFN-γ)
-
Brefeldin A (for intracellular cytokine staining)
Procedure:
-
Seed APCs in a 96-well plate at an appropriate density (e.g., 5 x 104 cells/well) and allow them to adhere if necessary.
-
Prepare serial dilutions of Ac-6-FP in cell culture medium. Add the desired concentrations of Ac-6-FP to the wells containing APCs and incubate for 1-2 hours at 37°C.
-
Add a fixed, predetermined concentration of the MAIT cell agonist (e.g., 5-OP-RU) to the wells. Include control wells with no agonist and no Ac-6-FP.
-
Add MAIT cells to the wells at a 1:1 or 2:1 ratio with APCs.
-
Co-culture the cells for 18-24 hours at 37°C. For intracellular cytokine staining, add Brefeldin A for the last 4-6 hours of incubation.
-
Harvest the cells and stain for surface markers (e.g., CD3, TCR Vα7.2, CD69).
-
For intracellular cytokine staining, fix and permeabilize the cells according to the manufacturer's protocol, then stain for intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Analyze the cells by flow cytometry to determine the percentage of activated MAIT cells (e.g., CD69+ or IFN-γ+) in each condition.
-
Calculate the IC50 value of Ac-6-FP by plotting the percentage of inhibition against the log of the Ac-6-FP concentration.
In Vivo Administration in a Mouse Model of Liver Fibrosis
Materials:
-
Mouse model of liver fibrosis (e.g., CCl4-induced or diet-induced)[9]
-
This compound
-
Vehicle solution (e.g., sterile PBS with a low percentage of DMSO)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Induce liver fibrosis in mice according to the established protocol.
-
Prepare a sterile solution of Ac-6-FP in the vehicle at the desired concentration (e.g., 10 µM).[9]
-
Administer Ac-6-FP to the mice via i.p. injection at a specified dose and frequency (e.g., daily or every other day).
-
Include a control group of mice receiving vehicle injections only.
-
At the end of the treatment period, sacrifice the mice and harvest the livers.
-
Assess the extent of liver fibrosis by histological analysis (e.g., Sirius Red staining for collagen) and gene expression analysis of fibrotic markers (e.g., Col1a1, Acta2) by qPCR.
-
Isolate intrahepatic lymphocytes to analyze the frequency and activation state of MAIT cells by flow cytometry.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the inhibitory effect of this compound on MAIT cell activation.
Conclusion
This compound is a well-defined and potent antagonist of MAIT cell activation. Its specific interaction with MR1 and its ability to competitively inhibit the binding of stimulatory microbial ligands make it an invaluable tool for immunological research. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for scientists and researchers aiming to investigate the role of MAIT cells in health and disease. Further exploration of the therapeutic potential of Ac-6-FP and other MR1-targeting compounds may lead to novel treatments for a range of conditions, from infectious diseases to autoimmune disorders and fibrosis.
References
- 1. NIH 3D - Structure of human MR1-Ac-6-FP in complex with human MAIT TRBV6-1 TCR [3d.nih.gov]
- 2. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A molecular basis underpinning the T cell receptor heterogeneity of mucosal-associated invariant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antigen-presenting molecule MR1 binds host-generated riboflavin catabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. schircks.ch [schircks.ch]
- 9. MAIT cell inhibition promotes liver fibrosis regression via macrophage phenotype reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Acetyl-6-formylpterin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-6-formylpterin (Ac-6-FP) has emerged as a critical tool in the study of mucosal-associated invariant T (MAIT) cell biology. While its precursor, 6-formylpterin (B158403) (6-FP), is a natural photodegradation product of folic acid, Ac-6-FP is a synthetic derivative valued for its stability and potent ability to modulate the major histocompatibility complex (MHC) class I-related protein 1 (MR1). This technical guide provides a comprehensive overview of the historical context of pterin (B48896) discovery, the identification of 6-formylpterin, and the subsequent synthesis and characterization of this compound. Detailed experimental protocols for key methodologies and a summary of relevant quantitative data are presented to support researchers in the field.
Introduction: A History of Pteridine (B1203161) Chemistry
The story of this compound is rooted in the broader history of pteridine chemistry. Pteridines, a class of heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, were first identified as the pigments responsible for the coloration of butterfly wings in the late 19th century.[1] The name "pterin" itself is derived from the Greek word "pteron," meaning wing.[1] Early research focused on the isolation and structural elucidation of these natural pigments. Over time, the biological significance of pteridines became increasingly apparent, with discoveries of their roles as enzymatic cofactors (e.g., folic acid and biopterin) and signaling molecules.[2]
The study of folic acid (Vitamin B9) and its metabolism has been a particularly fruitful area of research. It was in the context of investigating the stability of folic acid that its light-sensitive nature was discovered.
Discovery of 6-formylpterin: A Photodegradation Product of Folic Acid
Early studies on the effects of ultraviolet (UV) radiation on folic acid revealed that it undergoes photodegradation.[3] A significant breakthrough in understanding this process was the identification of the primary cleavage products. It was established that upon exposure to UV light, the folic acid molecule cleaves at the C9-N10 bond, yielding p-aminobenzoyl-L-glutamic acid and a pteridine derivative. This pteridine derivative was identified as 6-formylpterin (6-FP).
Further research elucidated the kinetics and mechanism of this photodegradation, demonstrating that the process is dependent on factors such as pH and the presence of oxygen.[3] The discovery of 6-formylpterin as a natural breakdown product of a vital nutrient sparked interest in its own biological activities.
Biological Activities of 6-formylpterin
Subsequent investigations into the biological effects of 6-formylpterin revealed its capacity to generate reactive oxygen species (ROS) in the presence of NAD(P)H.[4] This property led to studies exploring its role in inducing apoptosis and suppressing cell proliferation.[4] The realization that a common photodegradation product of folic acid could have potent biological effects highlighted the need for stable analogs to facilitate further research.
The Emergence of this compound: A Stable Synthetic Analog
While a specific, dated discovery of the first synthesis of this compound is not prominently documented in the literature, its creation arose from the scientific necessity for a more stable and research-friendly version of 6-formylpterin. The inherent reactivity and light sensitivity of the formyl group in 6-FP presented challenges for its use in prolonged biological experiments.
The acetylation of the amino group at the 2-position of the pteridine ring to yield 2-acetamido-6-formylpteridin-4-one, or this compound, provided a solution. This modification increased the compound's stability while retaining the crucial 6-formyl group necessary for its biological activity, particularly its interaction with the MR1 protein. The development of Ac-6-FP was a pivotal step in enabling detailed studies of the MR1-MAIT cell axis.
Physicochemical Properties
A summary of the key physicochemical properties of 6-formylpterin and this compound is provided in the table below for easy comparison.
| Property | 6-formylpterin | This compound |
| IUPAC Name | 2-amino-4-oxo-3,4-dihydropteridine-6-carbaldehyde | N-(6-formyl-4-oxo-3,4-dihydropteridin-2-yl)acetamide |
| Molecular Formula | C₇H₅N₅O₂ | C₉H₇N₅O₃ |
| Molecular Weight | 191.15 g/mol | 233.18 g/mol |
| CAS Number | 712-30-1 | 29769-49-1 |
Experimental Protocols
Synthesis of this compound from 6-formylpterin
This protocol describes a common method for the acetylation of 6-formylpterin.
Materials:
-
6-formylpterin
-
Acetic acid, glacial
-
Acetic anhydride
-
Isopropyl alcohol (IPA)
-
Deionized water
-
Activated carbon
-
Sodium hydroxide (B78521) (NaOH) pellets (for vacuum desiccator)
Procedure:
-
To a mixture of 250 mL of acetic acid and 250 mL of acetic anhydride, add 5 g of finely ground 6-formylpterin.
-
Heat the suspension under reflux with stirring for approximately 6 hours, or until the majority of the solid has dissolved.
-
Filter the hot solution through a sintered glass funnel and rinse the funnel with 20 mL of acetic acid.
-
Concentrate the filtrate to a volume of approximately 70 mL using a rotary evaporator.
-
Allow the solution to cool, then place it at 4°C overnight to facilitate precipitation.
-
Collect the precipitated this compound by filtration and wash the filter cake with 20 mL of cold acetic acid.
-
Dry the crude product in a vacuum desiccator over NaOH.
Recrystallization:
-
Rapidly heat 150 mL of a 1:1 (v/v) solution of isopropyl alcohol and water to boiling.
-
Add the crude this compound to the boiling solvent and stir until dissolved (approximately 3 minutes).
-
Add 1.3 g of activated carbon and continue to stir at boiling for 3 minutes.
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate in an ice bath and then concentrate to approximately 50 mL using a rotary evaporator.
-
Store the solution at 4°C overnight to allow for recrystallization.
-
Collect the purified crystals by filtration, wash with 20 mL of cold 1:1 IPA/water, followed by 20 mL of IPA.
-
Dry the final product in a vacuum desiccator over NaOH.
Characterization of this compound
The identity and purity of the synthesized this compound are typically confirmed using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by identifying the characteristic proton and carbon signals of the acetyl group and the pteridine core.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
Signaling Pathways and Logical Relationships
Photodegradation of Folic Acid to 6-formylpterin
The following diagram illustrates the process of folic acid photodegradation.
Caption: Photodegradation pathway of folic acid to 6-formylpterin.
Synthesis of this compound
This diagram outlines the synthetic workflow for producing this compound from its precursor.
References
An In-depth Technical Guide to Acetyl-6-formylpterin: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-6-formylpterin (Ac-6-FP) is a synthetic pteridine (B1203161) derivative that has emerged as a significant modulator of the immune system. As an analogue of 6-formylpterin (B158403) (6-FP), a photodegradation product of folic acid, Ac-6-FP plays a crucial role in the study of Mucosal-Associated Invariant T (MAIT) cells. It functions as a potent inhibitor of MAIT cell activation by binding to the major histocompatibility complex (MHC) class I-related protein 1 (MR1).[1][2][3] This interaction stabilizes MR1 on the cell surface but does not trigger the downstream signaling required for MAIT cell activation, effectively acting as a competitive antagonist to activating ligands.[1][2] The unique immunomodulatory properties of Ac-6-FP make it an invaluable tool for research into MAIT cell biology and a potential candidate for therapeutic interventions in autoimmune diseases and other inflammatory conditions. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its synthesis and biological evaluation.
Chemical Structure and Physicochemical Properties
This compound is a heterocyclic compound featuring a pteridine core, which is composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. The key functional groups are an acetyl group attached to the amino group at the 2-position and a formyl group at the 6-position of the pteridine ring system.
Chemical Identifiers
| Property | Value |
| IUPAC Name | N-(6-formyl-4-oxo-3,4-dihydropteridin-2-yl)acetamide |
| Synonyms | Ac-6-FP, 2-Acetamido-6-formylpteridin-4-one, NSC 129965 |
| CAS Number | 29769-49-1 |
| Molecular Formula | C₉H₇N₅O₃ |
| Molecular Weight | 233.18 g/mol |
| Canonical SMILES | CC(=O)NC1=NC2=C(N=C(C=N2)C=O)C(=O)N1 |
| InChI Key | DDBCPKAHJKOGKK-UHFFFAOYSA-N |
Physicochemical Data
| Property | Value | Source |
| Physical Form | Crystalline solid | [4] |
| Purity | ≥95% (HPLC) | [4] |
| λmax | 284 nm | |
| Solubility | DMF: 50 mg/mLEthanol: 1 mg/mLPBS (pH 7.2): 0.1 mg/mL | |
| Storage Temperature | -20°C |
Biological Activity and Mechanism of Action
The primary biological function of this compound is its role as an inhibitor of MAIT cell activation.[1] MAIT cells are a subset of innate-like T cells that recognize microbial metabolites presented by the MR1 molecule.
Interaction with MR1 and Inhibition of MAIT Cells
Ac-6-FP covalently binds to the MR1 protein through the formation of a Schiff base between its formyl group and the lysine (B10760008) 43 residue in the MR1 binding cleft.[2] This binding stabilizes the MR1 molecule and promotes its expression on the surface of antigen-presenting cells (APCs).[1][2] However, the Ac-6-FP-MR1 complex is not recognized by the MAIT cell T-cell receptor (TCR) in a manner that leads to activation. Instead, it competitively inhibits the binding of activating ligands, such as derivatives of the riboflavin (B1680620) synthesis pathway.[2][5] This inhibitory activity has been quantified with a reported half-maximal inhibitory concentration (IC50) of 0.1 µM for MAIT cell activation.[1]
Signaling Pathway
The interaction between Ac-6-FP, MR1, and the MAIT cell TCR can be visualized as an inhibitory signaling pathway.
Caption: Inhibitory pathway of this compound on MAIT cell activation.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and key biological assays to evaluate its activity.
Synthesis of this compound
This protocol is adapted from a known chemical synthesis procedure.[1]
Materials:
-
6-formylpterin
-
Acetic acid
-
Acetic anhydride (B1165640)
-
Isopropyl alcohol (IPA)
-
Activated carbon
-
Sodium hydroxide (B78521) (NaOH) pellets
-
Heating mantle, round bottom flask, condenser, sintered disc filter funnel, rotary evaporator, vacuum desiccator, ice bath
Procedure:
-
To a mixture of 250 ml of acetic acid and 250 ml of acetic anhydride in a round bottom flask, add 5 g of finely ground 6-formylpterin.
-
Reflux the suspension with stirring for approximately 6 hours, or until most of the solid has dissolved.
-
Filter the hot solution through a sintered disc filter funnel and rinse the funnel with 20 ml of acetic acid.
-
Concentrate the filtrate to approximately 70 g using a rotary evaporator.
-
Allow the solution to stand for 2 hours at room temperature, then transfer to 4°C overnight to precipitate the product.
-
Collect the precipitated raw this compound by filtration, wash the filter cake with 20 ml of cold acetic acid, and dry in a vacuum desiccator over NaOH.
Recrystallization:
-
Rapidly heat 150 ml of a 1:1 IPA/H₂O mixture to boiling.
-
Add the raw this compound and stir until dissolved (approximately 3 minutes).
-
Add 1.3 g of activated carbon and stir for 3 minutes.
-
Filter the hot solution to remove the activated carbon and immediately cool the filtrate in an ice bath.
-
Concentrate the solution to approximately 50 ml using a rotary evaporator and store at 4°C overnight.
-
Collect the purified this compound crystals by filtration, wash with 20 ml of cold 1:1 IPA/H₂O, followed by 20 ml of IPA.
-
Dry the final product in a vacuum desiccator over NaOH. The expected purity is ≥98% as determined by HPLC.
MR1 Surface Expression Assay
This flow cytometry-based assay measures the ability of Ac-6-FP to stabilize and increase the surface expression of MR1 on antigen-presenting cells.
Materials:
-
MR1-expressing cell line (e.g., C1R.MR1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
This compound
-
Phycoerythrin (PE)-conjugated anti-MR1 antibody (clone 26.5)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Seed 1 x 10⁵ C1R.MR1 cells per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and wash twice with cold flow cytometry buffer by centrifugation (300 x g, 5 minutes).
-
Resuspend the cells in 50 µL of flow cytometry buffer containing the PE-conjugated anti-MR1 antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry buffer.
-
Resuspend the cells in 200 µL of flow cytometry buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on the live cell population and measuring the mean fluorescence intensity (MFI) of PE.
MAIT Cell Activation Inhibition Assay
This co-culture assay determines the IC50 of Ac-6-FP for the inhibition of MAIT cell activation.
Materials:
-
MR1-expressing APC line (e.g., C1R.MR1)
-
MAIT cell line or primary MAIT cells
-
Complete cell culture medium
-
This compound
-
A known MAIT cell activating ligand (e.g., 5-OP-RU)
-
Anti-CD69-APC antibody
-
Brefeldin A
-
ELISA kit for IFN-γ
-
96-well flat-bottom plate
Procedure:
-
Plate 5 x 10⁴ C1R.MR1 cells per well in a 96-well plate.
-
Add serial dilutions of this compound to the wells and incubate for 1 hour at 37°C.
-
Add a fixed, sub-maximal concentration of the activating ligand (e.g., 5-OP-RU) to the wells.
-
Add 5 x 10⁴ MAIT cells to each well.
-
Incubate the co-culture for 24 hours at 37°C.
-
For flow cytometry analysis of activation markers:
-
Add Brefeldin A for the last 4-6 hours of incubation.
-
Harvest cells, wash, and stain for surface markers (e.g., CD3, TCR Vα7.2) and the activation marker CD69.
-
Analyze by flow cytometry to determine the percentage of CD69+ MAIT cells.
-
-
For cytokine measurement by ELISA:
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Calculate the percent inhibition for each concentration of Ac-6-FP and determine the IC50 value using non-linear regression analysis.
Fluorescence Polarization (FP) Competition Assay for MR1 Binding
This biophysical assay provides a quantitative measure of the binding affinity of Ac-6-FP to MR1 in a cell-free system.
Materials:
-
Purified, soluble recombinant MR1 protein
-
A fluorescently labeled MR1 ligand (fluorescent probe, e.g., a fluorescent derivative of an activating ligand)
-
This compound
-
Assay buffer (e.g., PBS)
-
Black, low-volume 384-well plate
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Determine the optimal concentration of the fluorescent probe and MR1 protein by direct titration to achieve a stable and significant polarization signal.
-
In a 384-well plate, add a fixed concentration of MR1 protein and the fluorescent probe to each well.
-
Add serial dilutions of this compound to the wells. Include a control with no competitor.
-
Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Plot the polarization values against the logarithm of the Ac-6-FP concentration.
-
Fit the data to a competitive binding model to determine the IC50, which can then be used to calculate the inhibition constant (Ki).
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the key experimental procedures.
Caption: Workflow for assessing MR1 surface expression via flow cytometry.
References
- 1. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MAIT cell inhibition promotes liver fibrosis regression via macrophage phenotype reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human MAIT Cell Activation In Vitro. — The Jenner Institute [jenner.ac.uk]
- 5. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetyl-6-formylpterin: A Technical Guide to its Role as a Pteridine Derivative in Modulating MAIT Cell Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteridine (B1203161) derivatives represent a class of heterocyclic compounds with profound implications in various biological processes, ranging from enzymatic cofactor functions to pigmentation. Among these, Acetyl-6-formylpterin has emerged as a significant modulator of the immune system, specifically through its interaction with Mucosal-Associated Invariant T (MAIT) cells. This technical guide provides an in-depth analysis of this compound, detailing its chemical properties, its relationship to the broader family of pteridine derivatives, and its mechanism of action as a competitive inhibitor of MAIT cell activation via the MHC class I-related protein 1 (MR1). This document includes a compilation of quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Pteridine Derivatives
Pteridines are heterocyclic aromatic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings.[1] This core structure is the foundation for a wide array of biologically active molecules, including essential vitamins like folic acid and riboflavin (B1680620).[2] In nature, pteridine derivatives function as enzymatic cofactors, pigments, and signaling molecules.[3] The diverse biological activities of these compounds have made them a focal point in medicinal chemistry and drug development, with applications in anticancer, antimicrobial, anti-inflammatory, and antiparasitic therapies.[1][3][4]
The biosynthesis of many pteridines originates from guanosine (B1672433) triphosphate (GTP).[5][6] This pathway generates various pterin (B48896) intermediates that can be further modified to produce a range of functional molecules.[5][6]
This compound: A Key Pteridine Derivative
This compound, also known as 2-Acetamido-6-formylpteridin-4-one, is a notable pteridine derivative.[7][8] It is recognized as a metabolite of folic acid (Vitamin B9) and has garnered significant interest for its role in immunology.[7][8]
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇N₅O₃ | [7][9] |
| Molecular Weight | 233.18 g/mol | [7] |
| CAS Number | 29769-49-1 | [7][10] |
| Appearance | Powder | [7] |
| Storage Temperature | -20°C | [7] |
Biological Activity: Inhibition of MAIT Cell Activation
The primary biological function of this compound that has been extensively studied is its role as an inhibitor of Mucosal-Associated Invariant T (MAIT) cell activation.[8][11] MAIT cells are a subset of T lymphocytes that play a crucial role in the immune response to microbial infections. They recognize microbial metabolites presented by the MHC class I-related protein 1 (MR1).[11][12]
Mechanism of Action
This compound acts as a competitive antagonist of MAIT cell activation.[12] It binds to the antigen-binding cleft of the MR1 protein, thereby preventing the binding of activating ligands, such as derivatives of the riboflavin biosynthesis pathway (e.g., 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil, or 5-OP-RU).[11][12] While this compound binding to MR1 can increase the surface expression of the MR1 protein on antigen-presenting cells, it does not trigger the activation of MAIT cells.[11]
Quantitative Data
The inhibitory potency and binding affinity of this compound have been quantified in various studies.
| Parameter | Value | Assay | Reference |
| IC₅₀ (MAIT Cell Inhibition) | 0.1 µM | MAIT Cell Activation Assay | [11] |
| IC₅₀ (MR1 Binding) | ~40 nM | Fluorescence Polarization | [3] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from commercially available synthesis procedures. Caution: 6-formylpterin (B158403) is light-sensitive.
Materials:
-
6-formylpterin
-
Acetic acid
-
Acetic anhydride
-
Isopropyl alcohol (IPA)
-
Activated carbon
-
Sodium hydroxide (B78521) (NaOH) pellets
-
Heating mantle, round bottom flask, sintered disc filter funnel, rotary evaporator, vacuum desiccator, ice bath.
Procedure:
-
To a mixture of 250 ml of acetic acid and 250 ml of acetic anhydride, add 5 g of finely ground 6-formylpterin.
-
Reflux the suspension with stirring for approximately 6 hours, or until most of the solid has dissolved.
-
Filter the hot solution through a sintered disc filter funnel and rinse the funnel with 20 ml of acetic acid.
-
Evaporate the filtrate to a volume of approximately 70 ml using a rotary evaporator.
-
Allow the solution to stand at room temperature for 2 hours, then transfer to 4°C overnight to allow for precipitation.
-
Filter the precipitated raw this compound, wash the filter cake with 20 ml of cold acetic acid, and dry in a vacuum desiccator over NaOH.
-
Recrystallization: a. Heat 150 ml of a 1:1 IPA/water mixture to boiling. b. Add the ground raw this compound and stir until dissolved (approximately 3 minutes). c. Add 1.3 g of activated carbon and stir for 3 minutes. d. Filter the hot solution to remove the activated carbon and immediately cool the filtrate in an ice bath. e. Evaporate the solution to approximately 50 ml using a rotary evaporator and then store at 3°C overnight. f. Filter the purified this compound, wash the filter cake with 20 ml of cold 1:1 IPA/water, followed by 20 ml of IPA. g. Dry the final product in a vacuum desiccator over NaOH.
MAIT Cell Activation Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on MAIT cell activation.
Materials:
-
Antigen-presenting cells (APCs) expressing MR1 (e.g., C1R.MR1 cells)
-
MAIT cells or a MAIT cell line (e.g., Jurkat.MAIT)
-
MAIT cell activating ligand (e.g., 5-OP-RU)
-
This compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Flow cytometer
-
Fluorescently labeled antibodies against MAIT cell activation markers (e.g., anti-CD69, anti-IFN-γ)
Procedure:
-
Seed APCs in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound dilutions to the wells containing APCs and incubate for a short period (e.g., 30 minutes).
-
Add a fixed, predetermined concentration of the activating ligand (5-OP-RU) to the wells.
-
Add MAIT cells to the wells at a specific APC to MAIT cell ratio.
-
Co-culture the cells for a sufficient duration to allow for activation (e.g., 18-24 hours).
-
Harvest the cells and stain with fluorescently labeled antibodies against activation markers.
-
Analyze the expression of activation markers on the MAIT cell population using a flow cytometer.
-
Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
Fluorescence Polarization (FP) Assay for MR1 Binding
This protocol describes a competitive binding assay to quantify the affinity of this compound for the MR1 protein.[3]
Materials:
-
Recombinant soluble MR1 protein
-
A fluorescently labeled MR1 ligand (fluorescent probe, e.g., JYM20)
-
This compound
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 5 mM EDTA)
-
Black, low-volume 384-well plates
-
A plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of the fluorescent probe at a fixed concentration (e.g., 10 nM) in the assay buffer.
-
Prepare a solution of the MR1 protein at a concentration that gives a significant polarization signal when bound to the probe (e.g., 100 nM).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In the wells of the microplate, combine the MR1 protein, the fluorescent probe, and the different concentrations of this compound. Include control wells with no competitor.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 24-48 hours), protected from light.
-
Measure the fluorescence polarization in the plate reader.
-
Calculate the percentage of inhibition of probe binding for each concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
This compound stands out as a well-characterized pteridine derivative with a specific and potent inhibitory effect on MAIT cell activation. Its mechanism of action through competitive binding to MR1 is well-documented, and robust methods for its synthesis and biological evaluation are established. For researchers in immunology and drug development, this compound serves as a valuable tool for studying MAIT cell biology and as a potential lead scaffold for the development of novel immunomodulatory therapies. Future research may focus on leveraging the inhibitory properties of this compound and its analogs in the context of autoimmune diseases or other conditions where MAIT cell activity is implicated in pathology. Further exploration of the structure-activity relationship of pteridine derivatives as MR1 ligands could lead to the discovery of even more potent and selective modulators of this important immune pathway.
References
- 1. Synthesis of 6-formylpterin nucleoside analogs and their ROS generation activities in the presence of NADH in the dark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A molecular basis underpinning the T cell receptor heterogeneity of mucosal-associated invariant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative affinity measurement of small molecule ligand binding to major histocompatibility complex class-I–related protein 1 MR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular insights into metabolite antigen recognition by mucosal-associated invariant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAIT cell inhibition promotes liver fibrosis regression via macrophage phenotype reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic data of Acetyl-6-formylpterin (UV-Vis, NMR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-6-formylpterin (Ac-6-FP), a derivative of the folic acid photodegradation product 6-formylpterin (B158403) (6-FP), is a molecule of significant interest in immunology and drug development. It is recognized as a potent inhibitor of mucosal-associated invariant T (MAIT) cell activation. A thorough understanding of its physicochemical properties is paramount for its application in research and therapeutic development. This technical guide provides a consolidated overview of the available spectroscopic data for this compound and its immediate precursor, 6-formylpterin. Due to the limited availability of direct experimental spectra for this compound in the public domain, this guide also presents data for 6-formylpterin to offer a comparative analysis and predict the spectroscopic characteristics of its acetylated form. Detailed experimental protocols for the synthesis of this compound are also provided.
Chemical Structure and Properties
This compound, systematically named N-(6-formyl-3,4-dihydro-4-oxo-2-pteridinyl)-acetamide, is characterized by a pteridine (B1203161) core with a formyl group at the 6-position and an acetyl group on the amino group at the 2-position.
| Property | Value | Source |
| Chemical Name | N-(6-formyl-3,4-dihydro-4-oxo-2-pteridinyl)-acetamide | [1] |
| Synonyms | Ac-6-FP, 2-Acetamido-6-formylpteridin-4-one, NSC 129965 | [1] |
| CAS Number | 29769-49-1 | [1] |
| Molecular Formula | C₉H₇N₅O₃ | [1] |
| Molecular Weight | 233.18 g/mol |
Spectroscopic Data
UV-Visible Spectroscopy
The ultraviolet-visible (UV-Vis) spectrum of a molecule provides information about its electronic transitions. The pterin (B48896) ring system is a strong chromophore.
| Compound | Solvent | λmax (nm) | Source |
| This compound | Not Specified | 284 | [1] |
| 6-formylpterin | Aqueous (pH 4.5-6.0) | Not explicitly stated, but is a known photoproduct studied by UV-Vis | [2][3] |
The acetylation of the 2-amino group is expected to cause a slight shift in the absorption maximum compared to 6-formylpterin due to the alteration of the electronic properties of the pterin ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Predicted and Comparative)
| Compound | Proton | Chemical Shift (δ, ppm) | Notes | Source |
| This compound (Predicted) | -CHO | ~9.9-10.1 | The formyl proton is expected to be highly deshielded. | |
| Pterin H-7 | ~9.0-9.2 | The proton on the pterin ring is in an electron-deficient environment. | ||
| -NHCOCH₃ | ~2.2-2.5 | The methyl protons of the acetyl group. | ||
| 5,8-dihydro-6-formylpterin | -CHO | 9.95 | Signals observed for a related reduced pterin. | [1] |
| Pterin H-7 | 9.05 | [1] |
¹³C NMR Data (Predicted)
Predicting the ¹³C NMR spectrum of this compound involves considering the pterin core, the formyl group, and the acetyl group. The carbonyl carbons of the formyl and acetyl groups, as well as the carbon of the pterin ring attached to the formyl group, are expected to have characteristic downfield shifts.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (Predicted) | Source |
| This compound | ESI | 234.06 | Loss of the acetyl group (-42 Da), loss of the formyl group (-29 Da), and fragmentation of the pterin ring. | |
| 6-formylpterin | Not Specified | 192.05 | Fragmentation of the pterin ring. |
N-acetylation introduces a stable functional group that can influence the fragmentation pattern, often leading to a characteristic loss of ketene (B1206846) (CH₂=C=O, 42 Da).
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from available literature for the synthesis of this compound from 6-formylpterin.
Materials:
-
6-formylpterin
-
Acetic acid
-
Acetic anhydride
-
Isopropyl alcohol (IPA)
-
Water
-
Activated carbon
-
Sodium hydroxide (B78521) (NaOH) pellets (for desiccator)
Procedure:
-
To a mixture of 250 ml of acetic acid and 250 ml of acetic anhydride, add 5 g of finely ground 6-formylpterin.
-
Heat the suspension under reflux with stirring until most of the solid dissolves (approximately 6 hours).
-
Filter the hot solution through a sintered disc filter funnel and rinse the funnel with 20 ml of acetic acid.
-
Evaporate the filtrate to a volume of approximately 70 g using a rotary evaporator.
-
Allow the solution to stand at 4°C overnight to precipitate the crude this compound.
-
Collect the precipitate by filtration, wash the filter cake with 20 ml of cold acetic acid, and dry in a vacuum desiccator over NaOH.
Recrystallization:
-
Heat 150 ml of a 1:1 (v/v) mixture of isopropyl alcohol and water to boiling.
-
Add the crude this compound to the boiling solvent and stir until dissolved (approximately 3 minutes).
-
Add 1.3 g of activated carbon and stir for an additional 3 minutes.
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate in an ice bath and then evaporate to a volume of about 50 ml using a rotary evaporator.
-
Allow the solution to stand at 3°C overnight.
-
Collect the purified this compound crystals by filtration, wash with 20 ml of cold 1:1 IPA/water, followed by 20 ml of IPA.
-
Dry the final product in a vacuum desiccator over NaOH.
Diagrams
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Analysis Relationship
Caption: Relationship between 6-formylpterin, this compound, and their spectroscopic analysis.
Conclusion
This technical guide consolidates the available spectroscopic information for this compound, a compound of increasing importance in immunological research. While direct experimental NMR and mass spectrometry data are currently scarce in the public literature, this guide provides a foundation for its characterization through available UV-Vis data, a detailed synthesis protocol, and a comparative analysis with its precursor, 6-formylpterin. The provided workflows and predictive data serve as a valuable resource for researchers and professionals in the field of drug development and immunology, facilitating further investigation into the properties and applications of this intriguing molecule. It is recommended that future work focus on the full experimental spectroscopic characterization of this compound to build upon the foundational information presented herein.
References
An In-depth Technical Guide on the Potential Biological Functions of Acetyl-6-formylpterin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-6-formylpterin (Ac-6-FP) is a synthetic derivative of 6-formylpterin, a photodegradation product of folic acid (Vitamin B9).[1][2] Initially identified as a non-stimulatory ligand for the major histocompatibility complex (MHC) class I-related protein 1 (MR1), Ac-6-FP has emerged as a potent modulator of the immune system, particularly of Mucosal-Associated Invariant T (MAIT) cells.[1][3] This technical guide provides a comprehensive overview of the known biological functions of Ac-6-FP, with a focus on its role in MAIT cell biology and its therapeutic potential in inflammatory and fibrotic diseases. This document details the underlying signaling pathways, summarizes key quantitative data, and provides detailed experimental protocols for the investigation of Ac-6-FP's biological activities.
Introduction to this compound
This compound is a small molecule that has garnered significant interest for its ability to interact with the MR1 antigen-presenting molecule. Unlike canonical MHC molecules that present peptide antigens, MR1 specializes in presenting small molecule metabolites, particularly those derived from the microbial riboflavin (B1680620) (Vitamin B2) synthesis pathway.[4][5] Ac-6-FP, however, is derived from folic acid and acts as an antagonist in this system.[3][6] Its ability to bind to MR1 without activating MAIT cells makes it a valuable tool for studying MAIT cell function and a potential therapeutic agent for diseases where MAIT cell activity is pathogenic.[4][6]
Modulation of the MR1-MAIT Cell Axis
The primary biological function of Ac-6-FP revolves around its interaction with the MR1 protein and the subsequent modulation of MAIT cell activity.
Upregulation of MR1 Expression
Ac-6-FP binds to MR1 in the endoplasmic reticulum, a process that stabilizes the MR1 molecule and promotes its trafficking to the cell surface.[3][6] This leads to a significant upregulation of MR1 expression on the surface of antigen-presenting cells (APCs).[3][6]
Inhibition of MAIT Cell Activation
While Ac-6-FP promotes MR1 surface expression, it is a non-stimulatory ligand for the MAIT cell T-cell receptor (TCR).[1] It acts as a competitive antagonist, occupying the MR1 binding groove and preventing the binding of activating ligands, such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), which are derived from microbial riboflavin synthesis.[1] This competitive inhibition potently suppresses MAIT cell activation, as measured by the downregulation of activation markers like CD69 and a reduction in cytokine secretion.[3][6]
Signaling Pathway
The signaling pathway modulated by Ac-6-FP is central to MAIT cell biology. A simplified representation of this pathway is depicted below.
Caption: Ac-6-FP stabilizes MR1 in the ER, leading to its surface expression, but prevents MAIT TCR signaling.
Therapeutic Potential in Disease
The inhibitory effect of Ac-6-FP on MAIT cells has prompted investigation into its therapeutic potential in various diseases.
Liver Fibrosis
In preclinical models of liver fibrosis, Ac-6-FP has been shown to promote fibrosis regression.[6] This effect is attributed to the inhibition of pro-fibrotic MAIT cells, which in turn leads to the reprogramming of macrophages towards a restorative phenotype.[6] Treatment with Ac-6-FP resulted in a significant reduction in the expression of fibrogenic genes such as COL1A1, COL1A2, and ACTA2.[6]
Autoimmune Diseases
Given the involvement of MAIT cells in the pathogenesis of several autoimmune diseases, Ac-6-FP is being explored as a potential therapeutic agent to dampen pathogenic MAIT cell responses in these conditions.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the biological activity of this compound.
| Parameter | Value | Cell/System | Source |
| IC₅₀ for MAIT Cell Activation Inhibition | 0.1 µM | Human MAIT cells co-cultured with APCs | [3] |
| MR1 Upregulation | Potent induction of surface MR1 | C1R.MR1 cells | [3] |
| Reduction in COL1A1 Expression | Significant decrease | Human precision-cut liver slices (PCLS) | [6] |
| Reduction in ACTA2 Expression | Significant decrease | Human precision-cut liver slices (PCLS) | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound.
MAIT Cell Activation Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory effect of Ac-6-FP on MAIT cell activation.
References
- 1. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peerj.com [peerj.com]
- 3. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 4. MAIT Cell Activation and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MR1 antigen presentation to MAIT cells and other MR1-restricted T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAIT cell inhibition promotes liver fibrosis regression via macrophage phenotype reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
Acetyl-6-formylpterin: A Potential Biomarker at the Crossroads of Immunity and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-6-formylpterin (Ac-6-FP) is a derivative of 6-formylpterin (B158403), a known photodegradation product of folic acid (Vitamin B9). While initially considered a mere byproduct, recent research has unveiled its significant biological activity as a potent modulator of the immune system. Specifically, Ac-6-FP acts as an antagonist for Mucosal-Associated Invariant T (MAIT) cells by binding to the MHC class I-related protein 1 (MR1). This interaction inhibits MAIT cell activation, a process implicated in various physiological and pathological conditions, including cancer and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, its synthesis, its role in biological pathways, and its potential as a biomarker for disease diagnosis and therapeutic monitoring.
Biological Significance and Signaling Pathways
This compound's primary known biological function is its role as an inhibitor of MAIT cell activation.[1] MAIT cells are a subset of innate-like T cells that recognize microbial-derived metabolites presented by the MR1 molecule. Upon activation, MAIT cells can exert both protective and pathogenic effects. In some cancers, MAIT cell activation has been linked to tumor promotion, while in other contexts, they contribute to anti-tumor immunity.[2][3][4] Similarly, in inflammatory conditions, MAIT cells can either ameliorate or exacerbate the disease process.
Ac-6-FP, by binding to MR1, competitively inhibits the binding of activating ligands, thereby dampening the MAIT cell response.[5][6][7] This inhibitory action has shown therapeutic potential in preclinical models, for instance, by reducing liver fibrosis.[5] The ability of Ac-6-FP to modulate this critical immune pathway makes it a compelling candidate as a biomarker. Elevated or altered levels of Ac-6-FP in biological fluids could reflect dysregulation of the MR1-MAIT cell axis, providing insights into disease pathogenesis and therapeutic response.
The precursor of Ac-6-FP, 6-formylpterin, has also been shown to generate reactive oxygen species (ROS) intracellularly, a process that can induce apoptosis and suppress cell proliferation.[8][9] While the direct ROS-generating capacity of Ac-6-FP has not been extensively studied, its metabolic relationship with 6-formylpterin suggests that the broader pteridine (B1203161) metabolism could be a valuable source of biomarkers.
Signaling Pathway Diagrams
Data Presentation: Quantitative Levels of this compound
To date, there is a notable absence of published studies reporting the quantitative levels of this compound in human biological fluids such as plasma, serum, or urine, and their correlation with specific disease states. This represents a critical knowledge gap and a promising area for future research. The development and validation of a robust analytical method for Ac-6-FP quantification is a prerequisite for its establishment as a clinical biomarker.
The following table serves as a template for how such data could be presented once it becomes available.
| Disease State | Biological Matrix | Ac-6-FP Concentration (ng/mL) | Healthy Control Concentration (ng/mL) | Fold Change | p-value | Reference |
| Cancer | ||||||
| Lung Cancer | Serum | Data not available | Data not available | N/A | N/A | |
| Colorectal Cancer | Plasma | Data not available | Data not available | N/A | N/A | |
| Melanoma | Urine | Data not available | Data not available | N/A | N/A | |
| Inflammatory Diseases | ||||||
| Rheumatoid Arthritis | Serum | Data not available | Data not available | N/A | N/A | |
| Inflammatory Bowel Disease | Plasma | Data not available | Data not available | N/A | N/A | |
| Neurodegenerative Diseases | ||||||
| Alzheimer's Disease | CSF | Data not available | Data not available | N/A | N/A | |
| Parkinson's Disease | Plasma | Data not available | Data not available | N/A | N/A |
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of this compound has been described.[10]
Materials:
-
6-formylpterin
-
Acetic acid
-
Acetic anhydride
-
Isopropyl alcohol (IPA)
-
Activated carbon
-
Deionized water
-
NaOH for desiccator
Procedure:
-
To a mixture of 250 mL of acetic acid and 250 mL of acetic anhydride, add 5 g of finely ground 6-formylpterin. Caution: 6-formylpterin is light-sensitive.
-
Reflux the suspension with mixing for approximately 6 hours, or until most of the solid has dissolved.
-
Filter the hot solution through a sintered disc filter funnel and rinse the funnel with 20 mL of acetic acid.
-
Evaporate the filtrate to a weight of approximately 70 g using a rotary evaporator.
-
Allow the solution to stand for 2 hours at room temperature, then transfer to 4°C overnight to precipitate the product.
-
Filter the precipitated this compound and wash the filter cake with 20 mL of cold acetic acid.
-
Dry the crude product in a vacuum desiccator over NaOH to yield approximately 4.8 g of raw this compound.
Recrystallization:
-
Heat 150 mL of an IPA/H₂O (1:1) mixture to boiling.
-
Add the ground raw this compound to the boiling solvent and mix. Dissolution should occur within approximately 3 minutes.
-
Add 1.3 g of activated carbon and continue mixing for 3 minutes.
-
Filter the hot solution to remove the activated carbon and cool the filtrate in an ice bath.
-
Evaporate the solution to approximately 50 mL using a rotary evaporator and then store at 3°C overnight.
-
Filter the recrystallized product, wash the filter cake with 20 mL of cold IPA/H₂O (1:1) followed by 20 mL of IPA.
-
Dry the final product in a vacuum desiccator over NaOH to yield approximately 4.4 g of pure this compound (Purity: ~98.2% by HPLC).
Proposed Protocol for Quantification of this compound in Human Plasma by LC-MS/MS
While a specific validated method for this compound is not currently available in the literature, the following protocol is proposed based on established methods for other pteridines and small molecules. This method would require rigorous validation before its application in a clinical or research setting.
1. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over several minutes, followed by a re-equilibration step. The gradient will need to be optimized to ensure good separation from other plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard would need to be determined by direct infusion of the pure compounds.
-
Hypothetical MRM transitions for this compound (C₉H₇N₅O₃, MW: 233.18):
-
Precursor ion (Q1): m/z 234.0 [M+H]⁺
-
Product ions (Q3): Would need to be determined experimentally by fragmentation of the precursor ion.
-
-
3. Method Validation: The method would need to be validated according to regulatory guidelines, assessing for:
-
Linearity and range
-
Accuracy and precision (intra- and inter-day)
-
Limit of detection (LOD) and limit of quantification (LOQ)
-
Selectivity and specificity
-
Matrix effects
-
Stability (freeze-thaw, short-term, long-term)
Conclusion and Future Directions
This compound is an emerging molecule of interest with a clear biological function in the modulation of the MR1-MAIT cell immune axis. Its potential as a biomarker for cancer, inflammatory, and potentially neurodegenerative diseases is significant, yet underexplored. The immediate future for research in this area should focus on two critical aspects:
-
Development and validation of a sensitive and specific analytical method for the quantification of this compound in various human biological matrices.
-
Conducting clinical studies to measure the levels of this compound in large patient cohorts with various diseases and correlating these levels with disease activity, prognosis, and response to therapy.
Addressing these research gaps will be instrumental in unlocking the potential of this compound as a valuable tool in the arsenal (B13267) of clinical biomarkers, ultimately aiding in the development of novel diagnostic and therapeutic strategies for a range of human diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The MAIT TCRβ chain contributes to discrimination of microbial ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. MAIT cell inhibition promotes liver fibrosis regression via macrophage phenotype reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries [frontiersin.org]
- 7. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Acetyl-6-formylpterin: A Technical Review of its Chemistry, Biology, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-6-formylpterin (Ac-6-FP) is a synthetic pteridine (B1203161) derivative of significant interest in immunology and drug development. As a stable analogue of 6-formylpterin (B158403) (6-FP), a photodegradation product of folic acid, Ac-6-FP has emerged as a potent modulator of the major histocompatibility complex (MHC) class I-related protein 1 (MR1). This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis and analysis, along with its role in modulating Mucosal-Associated Invariant T (MAIT) cell activation, are presented. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.
Chemical Properties and Synthesis
This compound, also known as 2-Acetamido-6-formylpteridin-4-one, is a derivative of 6-formylpterin characterized by an acetyl group on the amino group at the 2-position of the pteridine ring.[1] This modification enhances its stability compared to its precursor.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | N-(6-formyl-4-oxo-3,4-dihydropteridin-2-yl)acetamide | [3] |
| Molecular Formula | C₉H₇N₅O₃ | [3] |
| Molecular Weight | 233.19 g/mol | [3] |
| CAS Number | 29769-49-1 | [3] |
| Purity | ≥95% (by HPLC) | [3] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in polar organic solvents | [4][5] |
Synthesis of this compound
The synthesis of this compound is achieved through the acetylation of 6-formylpterin. The following protocol is adapted from established methods.[6]
Experimental Protocol: Synthesis of this compound
Materials:
-
6-formylpterin (finely ground)
-
Acetic acid
-
Acetic anhydride
-
Isopropyl alcohol (IPA)
-
Activated carbon
-
Deionized water
-
Heating mantle, reflux condenser, round-bottom flask, sintered disc filter funnel, rotary evaporator, vacuum desiccator, NaOH pellets, ice bath.
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 250 mL of acetic acid and 250 mL of acetic anhydride.
-
Acetylation: Add 5 g of finely ground 6-formylpterin to the acid mixture. Heat the suspension under reflux with stirring for approximately 6 hours, or until the majority of the solid has dissolved.
-
Filtration: Filter the hot solution through a sintered disc filter funnel to remove any undissolved impurities. Rinse the funnel with 20 mL of acetic acid.
-
Concentration: Concentrate the filtrate to approximately 70 g using a rotary evaporator.
-
Crystallization (Crude Product): Allow the concentrated solution to stand for 2 hours at room temperature, then transfer to 4°C overnight to facilitate precipitation.
-
Isolation of Crude Product: Filter the precipitated this compound and wash the filter cake with 20 mL of cold acetic acid. Dry the crude product in a vacuum desiccator over NaOH pellets. This should yield approximately 4.8 g of raw this compound.
-
Recrystallization:
-
Heat 150 mL of a 1:1 (v/v) IPA/water mixture to boiling.
-
Add the ground raw this compound and stir until dissolved (approximately 3 minutes). Note: This step should be performed quickly to avoid deacetylation.
-
Add 1.3 g of activated carbon and stir for 3 minutes.
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate in an ice bath and concentrate to approximately 50 mL using a rotary evaporator.
-
Store the solution at 3°C overnight to allow for recrystallization.
-
-
Final Product Isolation: Filter the purified this compound. Wash the filter cake with 20 mL of cold 1:1 IPA/water, followed by 20 mL of IPA. Dry the final product in a vacuum desiccator over NaOH pellets to yield approximately 4.4 g of pure this compound.
Caution: 6-formylpterin is highly sensitive to light. This compound is less sensitive but should still be handled with care to minimize light exposure.[6]
Biological Activity: Modulation of MAIT Cell Activation
This compound is a key molecule in the study of Mucosal-Associated Invariant T (MAIT) cells. MAIT cells are a subset of T lymphocytes that recognize microbial vitamin B metabolites presented by the MR1 molecule.[7]
Interaction with MR1
Both 6-formylpterin and this compound can bind to the MR1 molecule.[8][9] This binding is crucial for the folding and cell surface expression of MR1.[9] The interaction involves the formation of a Schiff base between the formyl group of the pterin (B48896) and the Lys43 residue in the MR1 binding cleft.[8][9]
Inhibition of MAIT Cell Activation
While this compound promotes the surface expression of MR1, it does not activate MAIT cells.[2][7] Instead, it acts as a competitive inhibitor of MAIT cell activation by blocking the binding of stimulatory ligands, such as metabolites from the riboflavin (B1680620) synthesis pathway of microbes.[7][8]
Table 2: Quantitative Data on the Biological Activity of this compound
| Parameter | Value | Experimental Context | Source(s) |
| MAIT Cell Inhibition | |||
| IC₅₀ | 0.1 µM | Inhibition of MAIT cell activation | [8] |
| MR1 Interaction | |||
| MR1 Upregulation | Dose-dependent increase | A375.MR1 HI cells | [9] |
| Thermal Stability (Tm₅₀) of MR1-Ac-6-FP complex | 64°C | Differential Scanning Fluorimetry | [2] |
| Binding Affinity to MAIT TCR (A-F7) | 97.4 ± 30.6 µM | Surface Plasmon Resonance | [10] |
| Binding Affinity to MAIT TCR (TRBV6-4) | 235 ± 67.7 µM | Surface Plasmon Resonance | [10] |
| Cellular Effects | |||
| Inhibition of fibrogenic gene expression | Significant reduction | Human precision-cut liver slices | [11] |
Experimental Protocol: MAIT Cell Activation/Inhibition Assay
This protocol describes a general method to assess the effect of this compound on MAIT cell activation.
Materials:
-
Antigen-presenting cells (APCs) expressing MR1 (e.g., A375.MR1 HI cells)
-
MAIT cell line or primary MAIT cells
-
This compound
-
Stimulatory MR1 ligand (e.g., 5-OP-RU or fixed E. coli)
-
Cell culture medium
-
Flow cytometer
-
Antibodies for staining (e.g., anti-CD69, anti-TCR Vα7.2)
Procedure:
-
Cell Culture: Culture APCs and MAIT cells under standard conditions.
-
Ligand Loading:
-
For inhibition assays, pre-incubate APCs with varying concentrations of this compound for a designated time (e.g., 2-4 hours).
-
Add the stimulatory ligand to the pre-incubated APCs.
-
For direct effect assessment, incubate APCs with this compound alone.
-
-
Co-culture: Co-culture the ligand-loaded APCs with MAIT cells for a specified period (e.g., 18-24 hours).
-
Staining: Harvest the cells and stain with fluorescently labeled antibodies against a MAIT cell marker (e.g., Vα7.2) and an activation marker (e.g., CD69).
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of activated (CD69+) MAIT cells.
-
Data Analysis: Plot the percentage of activated MAIT cells against the concentration of this compound to determine the inhibitory effect and calculate the IC₅₀.
Role in Reactive Oxygen Species (ROS) Generation
While the primary focus of recent research on this compound is its immunomodulatory role, its precursor, 6-formylpterin, is known to generate reactive oxygen species (ROS).[12][13] This activity is initiated by the reaction of the pterin with NAD(P)H, leading to the production of superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂).[12] Although less studied for the acetylated form, this property is an important aspect of pterin chemistry.
Experimental Analysis of ROS Generation
Several techniques can be employed to study the generation of ROS by pterin derivatives.
Experimental Protocol: ROS Detection using a Fluorescent Probe
This protocol provides a general method for measuring intracellular ROS levels.[14][15]
Materials:
-
Live cells in culture
-
This compound
-
Cell-permeable fluorogenic probe (e.g., H2DCFDA)
-
ROS inducer (positive control, e.g., Tert-Butyl hydroperoxide)
-
Assay buffer (e.g., PBS)
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere.
-
Probe Loading: Wash the cells with assay buffer and incubate them with the H2DCFDA solution (typically for 30-45 minutes at 37°C in the dark).
-
Treatment: Remove the probe solution, wash the cells, and add media containing different concentrations of this compound or the positive control.
-
Incubation: Incubate the cells for the desired time period.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em 495/529 nm for DCF).
-
Data Analysis: Subtract the background fluorescence and compare the fluorescence intensity of treated cells to that of untreated controls.
Experimental Protocol: EPR Spectroscopy for Specific ROS Detection
Electron Paramagnetic Resonance (EPR) spectroscopy with spin trapping is a highly specific method for identifying and quantifying free radicals.[16][17]
Materials:
-
EPR spectrometer
-
Spin trapping agent (e.g., DMPO)
-
This compound
-
NAD(P)H
-
Reaction buffer
Procedure:
-
Sample Preparation: In an EPR-compatible tube, mix the reaction buffer, NAD(P)H, the spin trapping agent, and this compound.
-
EPR Measurement: Immediately place the sample in the EPR spectrometer and record the spectrum.
-
Spectral Analysis: Analyze the resulting spectrum to identify the characteristic signal of the spin adduct (e.g., DMPO-OOH for superoxide). The signal intensity is proportional to the amount of the trapped radical.
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of this compound and related compounds.
Experimental Protocol: HPLC Analysis of Pteridines
This protocol outlines a general approach for the HPLC analysis of pteridines.[1][18][19]
Apparatus:
-
HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)
-
Reverse-phase C18 column
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., the mobile phase).
-
Mobile Phase: Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile. A gradient elution may be necessary to separate different pteridines.
-
Chromatographic Conditions:
-
Set the column temperature.
-
Program the mobile phase gradient and flow rate.
-
Set the detector wavelength (e.g., around 280 nm for UV detection of pteridines).
-
-
Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The retention time and peak area can be used for identification and quantification by comparison with a standard.
Conclusion
This compound is a valuable tool for researchers in immunology and drug development. Its ability to potently and selectively inhibit MAIT cell activation through its interaction with MR1 makes it a crucial compound for studying the roles of MAIT cells in health and disease. The well-defined synthesis and the availability of robust analytical and biological assay methods facilitate its application in a research setting. Further investigation into the full spectrum of its biological activities, including its potential for ROS generation in different cellular contexts, will continue to enhance our understanding of this multifaceted molecule and its therapeutic potential.
References
- 1. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A molecular basis underpinning the T cell receptor heterogeneity of mucosal-associated invariant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAIT Cell Activation and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 6-formylpterin derivatives: chemical synthesis and O2 to ROS conversion activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel 6-formylpterin derivatives: chemical synthesis and O2 to ROS conversion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. schircks.ch [schircks.ch]
- 7. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ligand-dependent downregulation of MR1 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAIT cell inhibition promotes liver fibrosis regression via macrophage phenotype reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 6-formylpterin, a xanthine oxidase inhibitor, intracellularly generates reactive oxygen species involved in apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. assaygenie.com [assaygenie.com]
- 16. Frontiers | EPR spectroscopy and its use in planta—a promising technique to disentangle the origin of specific ROS [frontiersin.org]
- 17. Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY01519K [pubs.rsc.org]
Acetyl-6-formylpterin CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-6-formylpterin, a derivative of the pteridine (B1203161) class of heterocyclic compounds, has emerged as a significant modulator of the immune system. Primarily recognized as a photodegradation product of folic acid, this small molecule has garnered considerable interest for its potent and specific inhibition of Mucosal-Associated Invariant T (MAIT) cell activation. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, detailed experimental protocols for its synthesis and analysis, and an in-depth look at its biological activity and the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in immunology, medicinal chemistry, and drug development.
Chemical Identifiers and Physicochemical Properties
This compound is a well-characterized small molecule. Its key chemical identifiers and physicochemical properties are summarized in the table below, providing a foundational reference for researchers.
| Identifier | Value |
| CAS Number | 29769-49-1 |
| Molecular Formula | C₉H₇N₅O₃ |
| Molecular Weight | 233.18 g/mol |
| IUPAC Name | N-(6-formyl-4-oxo-3,4-dihydropteridin-2-yl)acetamide |
| Synonyms | Ac-6-FP, 2-Acetamido-6-formylpteridin-4-one, NSC 129965 |
| InChI | InChI=1S/C9H7N5O3/c1-4(16)11-9-13-7-6(8(17)14-9)12-5(3-15)2-10-7/h2-3H,1H3,(H2,10,11,13,14,16,17) |
| InChIKey | DDBCPKAHJKOGKK-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=NC2=C(C(=O)N1)C(=NC=C2)C=O |
| Appearance | White to yellow solid |
| Purity | ≥95% (HPLC) |
| Storage Temperature | -20°C |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of MAIT cell activation[1]. MAIT cells are a subset of innate-like T cells that recognize microbial metabolites presented by the non-polymorphic MHC class I-related molecule, MR1.
The primary mechanism of action for this compound involves its direct interaction with the MR1 protein. It binds covalently to the Lys43 residue within the MR1 antigen-binding cleft, forming a Schiff base[1][2]. This binding stabilizes the MR1 molecule and promotes its expression on the cell surface. However, the this compound-MR1 complex is not recognized by the MAIT cell T-cell receptor (TCR) as an activating signal. Instead, by occupying the MR1 binding site, this compound competitively inhibits the binding of agonistic ligands, such as derivatives of the riboflavin (B1680620) (vitamin B2) synthesis pathway, which are potent activators of MAIT cells[1][2]. This inhibitory activity has been quantified, with a reported IC₅₀ of approximately 0.1 µM for the inhibition of MAIT cell activation[1].
Signaling Pathway of MAIT Cell Inhibition
The following diagram illustrates the inhibitory mechanism of this compound on the MAIT cell activation pathway.
Caption: MAIT cell activation is triggered by the presentation of activating ligands by the MR1 protein. This compound acts as a competitive inhibitor by binding to MR1 and preventing the formation of an activating complex.
Experimental Protocols
Synthesis of this compound
Materials:
-
6-formylpterin
-
Acetic acid
-
Acetic anhydride
-
Isopropyl alcohol (IPA)
-
Deionized water
-
Activated carbon
-
Sodium hydroxide (B78521) (NaOH) pellets (for desiccation)
Procedure:
-
To a mixture of 250 mL of acetic acid and 250 mL of acetic anhydride, add 5 g of finely ground 6-formylpterin.
-
Reflux the suspension with stirring for approximately 6 hours, or until the majority of the solid has dissolved.
-
Filter the hot solution through a sintered disc filter funnel and rinse the funnel with 20 mL of acetic acid.
-
Evaporate the filtrate to a volume of approximately 70 g using a rotary evaporator.
-
Allow the solution to stand for 2 hours at room temperature, then transfer to 4°C overnight to facilitate precipitation.
-
Filter the precipitated raw this compound and wash the filter cake with 20 mL of cold acetic acid.
-
Dry the crude product in a vacuum desiccator over NaOH to yield approximately 4.8 g of raw this compound.
Recrystallization:
-
Heat 150 mL of a 1:1 (v/v) solution of IPA and water to boiling.
-
Add the ground raw this compound to the boiling solvent and stir. Dissolution should occur within approximately 3 minutes.
-
Add 1.3 g of activated carbon and continue to mix for 3 minutes.
-
Filter the hot solution to remove the activated carbon and immediately cool the filtrate in an ice bath.
-
Reduce the volume of the filtrate to approximately 50 mL using a rotary evaporator and then store at 4°C overnight.
-
Filter the recrystallized product, wash the filter cake with 20 mL of cold 1:1 IPA/water, followed by 20 mL of IPA.
-
Dry the final product in a vacuum desiccator over NaOH to yield approximately 4.4 g of pure this compound (Purity: ~98.2% by HPLC).
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid is a common starting point for pteridine analysis.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 284 nm.
-
Purity Assessment: Purity is determined by the relative peak area of the main component.
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for pteridines.
-
Analysis: The protonated molecule [M+H]⁺ is observed. For this compound, this would be at m/z 234.06.
-
Fragmentation: Tandem MS (MS/MS) can be used for structural confirmation by analyzing the fragmentation pattern, which often involves losses of CO, HCN, and parts of the acetyl group for pteridine structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent due to the solubility of this compound in polar aprotic solvents.
-
¹H NMR: Expected signals would include a singlet for the acetyl methyl group, and aromatic protons of the pteridine ring system, and a singlet for the formyl proton.
-
¹³C NMR: Resonances for the carbonyl carbons (acetyl and pteridinone), the formyl carbon, and the aromatic carbons of the pteridine core are expected. 2D NMR techniques (COSY, HSQC, HMBC) can be employed for complete structural assignment.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis, purification, characterization, and biological evaluation of this compound.
Caption: A generalized workflow for the synthesis, purification, characterization, and biological evaluation of this compound.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| IC₅₀ (MAIT cell activation inhibition) | ~0.1 µM | [1] |
| Binding Affinity (IC₅₀ for MR1) | ~40 nM | |
| Solubility in DMSO | 100 mg/mL | |
| Solubility in DMF | 50 mg/mL | [3] |
| Solubility in Ethanol | 1 mg/mL | [3] |
| Solubility in PBS (pH 7.2) | 0.1 mg/mL | [3] |
Conclusion
This compound is a valuable tool for the study of MAIT cell biology and the MR1 antigen presentation pathway. Its well-defined chemical properties, established synthesis protocol, and potent, specific inhibitory activity make it an important molecule for researchers in immunology and drug discovery. This technical guide provides a centralized resource to facilitate further investigation into the therapeutic potential of modulating MAIT cell function. Future research may focus on leveraging the structural features of this compound to design novel immunomodulatory agents.
References
- 1. Establishing Pteridine Metabolism in a Breast Cancer Cell Model and Quantification of Silver Nanoparticle Interactions With Yeast Cells Using Mass Spectrometry - ProQuest [proquest.com]
- 2. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Applications of Acetyl-6-formylpterin for Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-6-formylpterin (Ac-6-FP) is a pteridine (B1203161) derivative of significant interest in immunological research. It is recognized as a potent inhibitor of Mucosal-Associated Invariant T (MAIT) cell activation. Ac-6-FP functions by binding to the non-polymorphic, MHC class I-related molecule, MR1. This binding upregulates the surface expression of MR1 on antigen-presenting cells but does not lead to the activation of the MAIT cell T-cell receptor (TCR). Instead, it acts as a competitive antagonist to activating ligands, such as derivatives of the riboflavin (B1680620) (vitamin B2) synthesis pathway (e.g., 5-OP-RU).[1][2][3] This technical guide provides an overview of commercial suppliers of this compound for research purposes, summarizes its key technical data, and outlines relevant experimental concepts and signaling pathways.
Commercial Suppliers of this compound
For researchers looking to procure this compound, several reputable commercial suppliers offer this compound in various quantities and purities. The following table summarizes the key information from prominent vendors.
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | SMB01333 | ≥95% (HPLC) | Inquire | 29769-49-1 | C₉H₇N₅O₃ | 233.18 |
| Cayman Chemical | 23303 | ≥95% | 5 mg | 29769-49-1 | C₉H₇N₅O₃ | 233.2 |
| MedChemExpress | HY-112025 | >98% | 5 mg, 10 mg, 50 mg, 100 mg | 29769-49-1 | C₉H₇N₅O₃ | 233.18 |
Technical Data and Properties
This compound is a stable, synthetic compound. Key technical specifications are provided below:
-
Synonyms: Ac-6-FP, N-(6-formyl-3,4-dihydro-4-oxo-2-pteridinyl)-acetamide
-
Appearance: A crystalline solid
-
Solubility: Soluble in DMSO and DMF. Limited solubility in ethanol (B145695) and PBS (pH 7.2).
-
Storage: For long-term storage, it is recommended to store at -20°C.
Mechanism of Action: MR1 Binding and MAIT Cell Inhibition
This compound exerts its inhibitory effect on MAIT cells through its specific interaction with the MR1 molecule. The proposed mechanism involves the following key steps:
-
Uptake by Antigen-Presenting Cells (APCs): this compound is taken up by APCs.
-
Binding to MR1: Inside the cell, likely within the endoplasmic reticulum, this compound binds to the antigen-binding cleft of the MR1 molecule.
-
Covalent Bond Formation: A crucial aspect of this interaction is the formation of a covalent Schiff base between the formyl group of this compound and the lysine (B10760008) 43 (Lys43) residue within the MR1 binding pocket.[2]
-
MR1 Surface Expression: The binding of this compound stabilizes the MR1 molecule, leading to its trafficking and increased expression on the surface of the APC.
-
Competitive Inhibition: By occupying the MR1 binding site, this compound prevents the binding of activating microbial ligands, thereby inhibiting the downstream activation of MAIT cells.
Experimental Protocols and Methodologies
While specific protocols can vary between laboratories, the following section outlines the general methodologies for key experiments involving this compound.
In Vitro MAIT Cell Activation Assay
This assay is used to assess the inhibitory effect of this compound on MAIT cell activation.
1. Cell Culture:
- Co-culture antigen-presenting cells (APCs), such as THP-1 monocytes or B-cell lines, with a source of MAIT cells (e.g., isolated Vα7.2+ T cells from peripheral blood mononuclear cells - PBMCs). 2. Treatment:
- Pre-incubate APCs with varying concentrations of this compound (a typical inhibitory concentration, IC50, is around 0.1 μM) for a designated period.[2]
- Add a known MAIT cell agonist, such as a fixed preparation of E. coli or the synthetic ligand 5-OP-RU, to stimulate the co-culture. 3. Incubation:
- Incubate the cells for a suitable period (e.g., 18-24 hours) to allow for MAIT cell activation. 4. Analysis:
- Assess MAIT cell activation by measuring the expression of activation markers like CD69 or CD25 via flow cytometry, or by quantifying cytokine production (e.g., IFN-γ, TNF-α) in the culture supernatant using ELISA or intracellular cytokine staining.
Flow Cytometry for MR1 Surface Expression
This method is used to confirm the upregulation of MR1 on the cell surface following treatment with this compound.
1. Cell Culture and Treatment:
- Culture APCs (e.g., C1R cell line transfected with MR1) and treat with this compound for a specified time (e.g., 24 hours). 2. Staining:
- Harvest the cells and wash with a suitable buffer (e.g., FACS buffer).
- Incubate the cells with a primary antibody specific for MR1.
- Wash the cells to remove unbound primary antibody.
- Incubate with a fluorescently labeled secondary antibody.
- Include appropriate isotype controls to account for non-specific binding. 3. Data Acquisition and Analysis:
- Acquire data on a flow cytometer.
- Analyze the data to determine the mean fluorescence intensity (MFI) of MR1 staining, which corresponds to the level of surface expression.
Signaling Pathways and Logical Relationships
The interaction of this compound with the MR1/MAIT cell axis can be visualized through the following diagrams.
Caption: Mechanism of this compound mediated inhibition of MAIT cell activation.
Caption: General experimental workflow for assessing MAIT cell inhibition by this compound.
Caption: Context of MR1 signaling in MAIT cells, highlighting the inhibitory role of this compound.
References
In Silico Analysis of Acetyl-6-formylpterin Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-6-formylpterin (Ac-6-FP) is a synthetic pterin (B48896) derivative recognized for its significant immunomodulatory activity. As a potent, non-stimulatory ligand for the Major Histocompatibility Complex (MHC) class I-related protein 1 (MR1), Ac-6-FP plays a crucial role in the competitive inhibition of Mucosal-Associated Invariant T (MAIT) cell activation. This technical guide provides an in-depth overview of the in silico analysis of Ac-6-FP's interactions, focusing on its binding with MR1. It summarizes key quantitative data, details relevant experimental and computational protocols, and visualizes the underlying processes to support further research and drug development efforts in immunology and therapeutic design.
Introduction
Pterin derivatives are a class of heterocyclic compounds involved in numerous biological processes. This compound (Ac-6-FP), a derivative of the folic acid (Vitamin B9) photodegradation product 6-formylpterin (B158403) (6-FP), has emerged as a key chemical tool for studying the MR1-MAIT cell axis.[1] This axis is a critical component of the innate immune system, involved in antimicrobial defense, cancer immunosurveillance, and inflammatory diseases.[1][2]
Ac-6-FP functions as an antagonist by binding to the MR1 molecule, stabilizing it, and promoting its expression on the cell surface.[3][4] However, the resulting Ac-6-FP-MR1 complex does not stimulate the MAIT T cell receptor (TCR), and by occupying the MR1 binding cleft, it prevents the binding of activating microbial ligands.[1][3] Understanding the molecular interactions underpinning this antagonism is vital for the development of novel immunomodulatory therapies. In silico methods, including molecular docking and molecular dynamics simulations, are powerful tools for elucidating these interactions at an atomic level.
Molecular Interactions and Binding Affinity
The primary binding partner for this compound is the MR1 protein. The interaction is characterized by the formation of a reversible covalent bond (a Schiff base) between the acetyl group of Ac-6-FP and the amine side chain of the Lysine 43 (Lys43) residue within the A' pocket of the MR1 binding cleft.[4][5] This covalent linkage is a key feature for many high-affinity MR1 ligands.[6] While Ac-6-FP binds strongly to MR1, the resulting complex exhibits very weak binding to the MAIT TCR.[7]
Data Presentation: Quantitative Binding Data
The binding affinities of Ac-6-FP and its precursor, 6-formylpterin (6-FP), have been quantified using various biophysical and cell-based assays. These values are critical for understanding the potency of these molecules as MR1 ligands and MAIT cell inhibitors.
| Ligand | Target | Assay Method | Affinity Metric | Value | Reference |
| This compound | MR1 | Fluorescence Polarization (FP) | IC₅₀ | ~40 nM | [6] |
| 6-formylpterin | MR1 | Fluorescence Polarization (FP) | IC₅₀ | ~110 nM | [6] |
| This compound | MAIT TCR (A-F7)-MR1 Complex | Surface Plasmon Resonance (SPR) | K_D | 97.4 ± 30.6 µM | [7] |
| This compound | MAIT TCR (#6)-MR1 Complex | Surface Plasmon Resonance (SPR) | K_D | 235 ± 67.7 µM | [7] |
| This compound | MAIT Cell Activation | Cell-based Assay | IC₅₀ | 0.1 µM (100 nM) | [4] |
Experimental and Computational Protocols
A combination of computational and experimental techniques is employed to study the interactions of Ac-6-FP.
In Silico Methodologies
3.1.1 Molecular Docking
Molecular docking is used to predict the preferred orientation of a ligand when bound to a receptor. For Ac-6-FP and MR1, this technique helps to elucidate the key interactions within the binding pocket.
-
Protocol:
-
Receptor Preparation: Obtain the crystal structure of human MR1 from the Protein Data Bank (e.g., PDB codes 4L4V, 4GUP). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. The binding site is defined around the Lys43 residue in the A' pocket.
-
Ligand Preparation: Generate a 3D structure of this compound. Assign appropriate atom types and charges.
-
Docking Simulation: Use a docking program (e.g., AutoDock, GOLD, Schrödinger's Glide) to dock the ligand into the prepared receptor grid. To simulate the covalent interaction, a covalent docking protocol can be employed that specifically models the Schiff base formation with Lys43.
-
Pose Analysis: Analyze the resulting docking poses based on scoring functions and clustering. The top-ranked poses are visually inspected to confirm key interactions, such as the Schiff base formation and hydrogen bonds with surrounding residues. Constraints may include requiring an aromatic ring interaction with Tyr7.[7]
-
3.1.2 Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the Ac-6-FP-MR1 complex over time in a simulated physiological environment.
-
Protocol:
-
System Setup: Use the best-ranked docked pose of the Ac-6-FP-MR1 complex as the starting structure.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) and add counter-ions to neutralize the system.
-
Parameterization: Use a suitable force field (e.g., AMBER, CHARMM) to describe the atomic interactions. Parameters for the Ac-6-FP ligand and the covalent Schiff base linkage must be generated.
-
Equilibration: Perform a series of energy minimization and equilibration steps. This typically involves an initial minimization of the solvent and ions, followed by gradual heating of the system to the target temperature (e.g., 300 K) and pressure (e.g., 1 atm) while restraining the protein-ligand complex. These restraints are then gradually released.
-
Production Run: Run the simulation for a significant time scale (e.g., 100-200 ns) without restraints.[8] Atomic coordinates are saved at regular intervals.
-
Trajectory Analysis: Analyze the trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond occupancy, and other structural parameters to assess the stability and flexibility of the complex.[4]
-
Experimental Validation Protocols
3.2.1 Fluorescence Polarization (FP) Competitive Binding Assay
This cell-free assay quantitatively measures the binding affinity of a ligand to its target protein.[6]
-
Protocol:
-
A fluorescently labeled MR1 ligand (probe) is incubated with purified, refolded MR1 protein.
-
The polarization of the emitted light is measured. A high polarization value indicates that the fluorescent probe is bound to the large MR1 protein.
-
Unlabeled competitor ligand (e.g., Ac-6-FP) is titrated into the solution.
-
As the competitor displaces the fluorescent probe from the MR1 binding pocket, the probe tumbles more freely in solution, resulting in a decrease in fluorescence polarization.
-
The IC₅₀ value is determined by plotting the change in polarization against the competitor concentration.
-
3.2.2 MR1 Surface Upregulation Assay
This cell-based assay measures the ability of a ligand to stabilize MR1 and promote its expression on the cell surface.
-
Protocol:
-
Culture MR1-expressing cells (e.g., C1R.MR1 or A375.MR1 cell lines).
-
Incubate the cells with varying concentrations of Ac-6-FP for a defined period (e.g., 4-16 hours).
-
Stain the cells with a fluorescently labeled anti-MR1 monoclonal antibody (e.g., clone 26.5).
-
Analyze the cells using flow cytometry to measure the mean fluorescence intensity (MFI), which corresponds to the level of MR1 surface expression.[3][5]
-
Visualizations: Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex relationships and processes involved in the analysis of Ac-6-FP interactions.
Diagram 1: MR1-MAIT Cell Signaling Pathway Modulation by Ac-6-FP
Caption: Modulation of the MR1-MAIT cell signaling axis by agonist and antagonist (Ac-6-FP) ligands.
Diagram 2: In Silico Analysis Workflow for Ac-6-FP
References
- 1. MR1 antigen presentation to MAIT cells and other MR1-restricted T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAPBPR employs a ligand-independent docking mechanism to chaperone MR1 molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative affinity measurement of small molecule ligand binding to major histocompatibility complex class-I–related protein 1 MR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-dependent downregulation of MR1 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Datasets and analyses of molecular dynamics simulations of covalent binary and ternary complexes of MHC class I-related molecule/T-cell receptor (MR1/TCR) agonists to understand complex formation and conditions of fluorescent labelling - PMC [pmc.ncbi.nlm.nih.gov]
Acetyl-6-formylpterin: A Technical Overview of its Synthesis, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-6-formylpterin (Ac-6-FP) is a pteridine (B1203161) derivative of significant interest in immunology and drug development. It is recognized as a potent inhibitor of Mucosal-Associated Invariant T (MAIT) cell activation.[1] While extensive research has focused on its biological functions, a comprehensive repository of its thermochemical properties, such as enthalpy of formation, Gibbs free energy, and heat capacity, is not currently available in the public domain. This guide provides an in-depth overview of the known chemical and biological aspects of this compound, with a focus on its synthesis, its role in the MR1-MAIT cell signaling pathway, and detailed experimental protocols.
Physicochemical Properties
While specific thermochemical data remains to be determined, some fundamental physicochemical properties of this compound have been reported.
| Property | Value |
| Molecular Formula | C₉H₇N₅O₃ |
| Molecular Weight | 233.2 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥95% |
| CAS Number | 29769-49-1 |
Synthesis of this compound
This compound is synthesized from its precursor, 6-formylpterin (B158403). The synthesis involves the acetylation of the amino group on the pteridine ring.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established synthesis procedures.
Materials:
-
6-formylpterin
-
Acetic acid
-
Acetic anhydride
-
Isopropanol (IPA)
-
Activated carbon
-
Deionized water
Procedure:
-
Reaction Setup: In a reflux apparatus, combine 5 grams of finely ground 6-formylpterin with a mixture of 250 ml of acetic acid and 250 ml of acetic anhydride.
-
Reflux: Heat the suspension under reflux for approximately 6 hours, or until most of the solid has dissolved.
-
Filtration: Filter the hot solution through a sintered disc filter funnel to remove any undissolved particles. Rinse the filter funnel with 20 ml of acetic acid.
-
Concentration: Evaporate the filtrate to a volume of approximately 70 g using a rotary evaporator.
-
Crystallization (Crude Product): Allow the concentrated solution to stand for 2 hours, then transfer to a 4°C environment overnight to facilitate the precipitation of the crude this compound.
-
Isolation (Crude Product): Filter the precipitated solid and wash the filter cake with 20 ml of cold acetic acid. Dry the crude product in a vacuum desiccator over NaOH.
-
Recrystallization:
-
Heat 150 ml of a 1:1 (v/v) isopropanol/water mixture to its boiling point.
-
Add the ground crude this compound to the boiling solvent and mix until dissolved (approximately 3 minutes). Note: This step should be performed quickly to prevent deacetylation.
-
Add 1.3 g of activated carbon and continue mixing for 3 minutes.
-
Filter the hot solution to remove the activated carbon.
-
-
Final Crystallization: Cool the filtrate in an ice bath and then evaporate the solution to a volume of about 50 ml using a rotary evaporator. Store the solution at 3°C overnight to allow for the precipitation of pure this compound.
-
Final Isolation and Drying: Filter the purified product, wash the filter cake with 20 ml of cold 1:1 IPA/water, followed by 20 ml of IPA. Dry the final product in a vacuum desiccator over NaOH.
Biological Activity: Inhibition of MAIT Cell Activation
This compound is a well-documented inhibitor of MAIT cell activation.[1] MAIT cells are a subset of T cells that recognize microbial metabolites presented by the non-classical MHC class I-related molecule, MR1.[2]
This compound functions by binding to the MR1 molecule.[3][4] This binding upregulates the surface expression of MR1 on antigen-presenting cells (APCs).[1] However, the this compound-MR1 complex does not activate the MAIT cell T-cell receptor (TCR).[1] Instead, it acts as a competitive antagonist, preventing the binding of activating ligands derived from the microbial riboflavin (B1680620) (vitamin B2) synthesis pathway.[3][4]
The inhibitory potency of this compound is greater than that of its precursor, 6-formylpterin.[1] The IC₅₀ for MAIT cell activation inhibition by this compound has been reported to be approximately 0.1 μM.[1]
Precursor: 6-formylpterin and Reactive Oxygen Species (ROS)
This compound is derived from 6-formylpterin, a photodegradation product of folic acid (vitamin B9).[5] 6-formylpterin itself exhibits interesting biological activities, notably its ability to generate reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂).[5][6] This ROS generation occurs through the reaction of 6-formylpterin with NAD(P)H, leading to oxygen consumption.[6] This property is unique to 6-formylpterin among other pterin (B48896) derivatives like biopterin (B10759762) and neopterin.[6] The generated ROS can induce various cellular responses, including apoptosis and the suppression of cell proliferation.[6][7]
Experimental Protocols for ROS Detection
The generation of ROS by 6-formylpterin can be assessed using the following experimental techniques:
-
Polarography: This electrochemical method is used to measure the consumption of oxygen in the presence of 6-formylpterin and NAD(P)H, providing evidence of the redox reaction.[6]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: In conjunction with spin trapping techniques, EPR is a definitive method for detecting and identifying specific free radical species like the superoxide anion.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the conversion of NADH to NAD⁺, which is indicative of the redox reaction that produces ROS.[6]
Conclusion and Future Directions
This compound is a crucial tool for studying MAIT cell biology and holds potential for therapeutic applications in modulating immune responses. While its synthesis and biological functions are well-characterized, a significant gap exists in the understanding of its fundamental thermochemical properties. Future research, employing techniques such as bomb calorimetry for enthalpy of combustion, differential scanning calorimetry for heat capacity, and computational chemistry for theoretical calculations, would be invaluable. Such data would not only provide a more complete physicochemical profile of this important molecule but also aid in the rational design of novel immunomodulatory drugs and enhance our understanding of its stability and reactivity.
References
- 1. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MAIT cell inhibition promotes liver fibrosis regression via macrophage phenotype reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 6-formylpterin, a xanthine oxidase inhibitor, intracellularly generates reactive oxygen species involved in apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of intracellular reactive oxygen species generated by 6-formylpterin on tumor necrosis factor-alpha-induced apoptotic cell injury in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 6-formylpterin derivatives: chemical synthesis and O2 to ROS conversion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Quantum Chemical Calculations of Acetyl-6-formylpterin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational approaches for studying Acetyl-6-formylpterin, a molecule of significant interest in immunology and drug development. This compound, a derivative of 6-formylpterin (B158403) (a photodegradation product of folic acid), is known to function as a small molecule antigen recognized by the major histocompatibility complex-related class I-like molecule (MR1) for presentation to mucosal-associated invariant T (MAIT) cells.[1][2] Understanding its electronic structure, stability, and spectroscopic properties through quantum chemical calculations is crucial for designing novel immunomodulatory agents.
Introduction to Quantum Chemical Calculations for Pterin (B48896) Derivatives
Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful avenue for elucidating the behavior of molecules at the atomic level. These computational methods provide invaluable insights into electronic structures, molecular geometries, reaction mechanisms, and spectroscopic properties, complementing experimental data and guiding further research.[3] For pterin derivatives like this compound, methods such as Density Functional Theory (DFT) have proven to be particularly effective in predicting their redox behavior and spectroscopic characteristics.[4][5]
Methodologies for Quantum Chemical Calculations
The successful application of quantum chemical calculations hinges on the appropriate selection of computational methods and basis sets.
Density Functional Theory (DFT)
DFT is a widely used method that offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules like this compound. The choice of the exchange-correlation functional is critical. For pterin derivatives, the following functionals are commonly employed:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is well-established for geometry optimizations of organic molecules and has been successfully used for pterin derivatives.[4][6][7]
-
CAM-B3LYP (Coulomb-attenuating method B3LYP): This range-separated hybrid functional is particularly well-suited for calculating excited state properties, such as UV-Vis absorption spectra, and has shown good agreement with experimental data for similar systems.[4][6][7]
-
ωB97X-D3: This is another range-separated hybrid functional that includes dispersion corrections, which can be important for accurately modeling non-covalent interactions.
Basis Sets
The basis set determines the flexibility of the mathematical functions used to represent the molecular orbitals. Larger basis sets generally provide more accurate results but at a higher computational cost. Commonly used basis sets for calculations on molecules of this size include:
-
Pople-style basis sets (e.g., 6-311+G(d,p)): These are widely used and provide a good balance of accuracy and computational efficiency. The "+" indicates the addition of diffuse functions to better describe anions and weak interactions, while "(d,p)" denotes the inclusion of polarization functions to allow for more flexible orbital shapes.[4][7]
-
Dunning's correlation-consistent basis sets (e.g., cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.[6]
Solvation Models
To simulate the behavior of this compound in a biological environment, it is crucial to account for the effects of the solvent (typically water). Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are computationally efficient and widely used for this purpose.[8]
Workflow for Quantum Chemical Calculations
A typical workflow for the quantum chemical characterization of this compound is outlined below. This process involves a series of calculations to determine the molecule's structure, electronic properties, and spectroscopic signatures.
Caption: A generalized workflow for quantum chemical calculations.
Calculated and Experimental Data
Molecular Geometry
The first step in any quantum chemical study is to determine the optimized molecular geometry. This is achieved by finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The table below presents a hypothetical comparison of key bond lengths and angles for this compound, which would be obtained from a geometry optimization calculation.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value (Å or °) | Experimental Value (Å or °) |
| Bond Length | C6 | C9 | Value from calculation | Value from X-ray crystallography | |
| Bond Length | C9 | O1 | Value from calculation | Value from X-ray crystallography | |
| Bond Length | N5 | C6 | Value from calculation | Value from X-ray crystallography | |
| Dihedral Angle | N5 | C6 | C9 | O1 | Value from calculation |
Note: This table is a template. Specific values would be populated from the output of a DFT geometry optimization and compared with experimental data if available.
Electronic Properties
The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
| Property | Calculated Value (eV) | Method/Basis Set |
| HOMO Energy | Value from calculation | B3LYP/6-311+G(d,p) |
| LUMO Energy | Value from calculation | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | Value from calculation | B3LYP/6-311+G(d,p) |
| Dipole Moment | Value from calculation (Debye) | B3LYP/6-311+G(d,p) |
Note: This table is a template for presenting the results of electronic structure calculations.
Spectroscopic Properties
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. The calculated absorption maxima (λmax) can be compared with experimental UV-Vis spectra. For 6-formylpterin, DFT calculations have been used to interpret its UV-Vis absorption and emission data.[9]
| Transition | Calculated λmax (nm) | Oscillator Strength | Experimental λmax (nm) |
| S0 → S1 | Value from TD-DFT | Value from TD-DFT | Value from experiment |
| S0 → S2 | Value from TD-DFT | Value from TD-DFT | Value from experiment |
Note: This table is a template for comparing calculated and experimental UV-Vis data.
Infrared (IR) Spectroscopy: The vibrational frequencies calculated from a DFT frequency analysis correspond to the peaks in an experimental IR spectrum. These calculations are also essential to confirm that the optimized geometry is a true minimum (i.e., has no imaginary frequencies).
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as routinely calculated as IR or UV-Vis spectra, NMR chemical shifts can also be predicted using quantum chemical methods, providing another point of comparison with experimental data.
Experimental Protocols
To validate the results of quantum chemical calculations, it is essential to compare them with high-quality experimental data.
Synthesis of this compound
This compound can be synthesized from 6-formylpterin. A general procedure involves the following steps:
-
Finely ground 6-formylpterin is added to a mixture of acetic acid and acetic anhydride.
-
The suspension is refluxed until the solid dissolves.
-
The solution is filtered, and the filtrate is concentrated by rotary evaporation.
-
The product is precipitated by cooling and then filtered.
-
Recrystallization from a suitable solvent system (e.g., isopropanol/water) yields pure this compound.[10]
Note: 6-formylpterin is light-sensitive, and appropriate precautions should be taken.[10]
Spectroscopic Characterization
UV-Visible Spectroscopy:
-
Prepare solutions of this compound in a suitable solvent (e.g., methanol (B129727) or a buffered aqueous solution) at various concentrations.
-
Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-600 nm.
-
The solvent is used as a reference.
FTIR Spectroscopy:
-
The solid sample of this compound can be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
A small amount of the sample is placed on the ATR crystal, and the spectrum is recorded.
-
Alternatively, a KBr pellet of the sample can be prepared.
NMR Spectroscopy:
-
Dissolve the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6).
-
Record the 1H and 13C NMR spectra on a high-field NMR spectrometer.
-
Two-dimensional NMR experiments (e.g., COSY, HSQC) can be performed to aid in the assignment of all proton and carbon signals.
Conclusion
Quantum chemical calculations provide a powerful and versatile toolkit for investigating the properties of this compound. By combining theoretical predictions with experimental validation, researchers can gain a deep understanding of its structure, reactivity, and spectroscopic signatures. This knowledge is invaluable for the rational design of new pterin-based compounds with tailored immunomodulatory properties for therapeutic applications.
References
- 1. Properties and reactivity of the folic acid and folate photoproduct 6-formylpterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A DFT Study on the One‐Electron Reduction/Oxidation of Biologically Relevant Pteridine Derivatives [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical determination of two-photon absorption in biologically relevant pterin derivatives - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/D0PP00255K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pillars.taylor.edu [pillars.taylor.edu]
- 9. Molecular nature of breakdown of the folic acid under hydrothermal treatment: a combined experimental and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. schircks.ch [schircks.ch]
Methodological & Application
Synthesis Protocol for Acetyl-6-formylpterin: An Inhibitor of MAIT Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Acetyl-6-formylpterin is a synthetic derivative of 6-formylpterin (B158403), a photodegradation product of folic acid.[1][2] It has garnered significant interest in immunology and drug development due to its role as a potent inhibitor of Mucosal-Associated Invariant T (MAIT) cell activation.[3][4] MAIT cells are a class of unconventional T cells that play a crucial role in the immune response to microbial infections. They recognize microbial metabolites presented by the non-polymorphic MHC class I-related protein 1 (MR1).[3][5]
Mechanism of Action
This compound functions as a competitive antagonist for the MR1 binding site.[2][6] Unlike activating ligands derived from the microbial riboflavin (B1680620) synthesis pathway, the binding of this compound to MR1 does not trigger MAIT cell activation.[2][3] Instead, it upregulates the surface expression of MR1 on antigen-presenting cells.[3][7] The proposed mechanism involves the formation of a Schiff base between the formyl group of this compound and the lysine (B10760008) residue (Lys43) within the MR1 binding cleft.[2][3] This stable complex occupies the binding site, preventing the binding of agonist ligands and thereby inhibiting MAIT cell-mediated immune responses.[3][6] This inhibitory activity makes this compound a valuable tool for studying MAIT cell biology and a potential therapeutic agent for autoimmune diseases where MAIT cells are implicated.[1][4]
Applications
-
Immunological Research: As a selective inhibitor of MAIT cell activation, this compound is an indispensable tool for elucidating the physiological and pathological roles of these cells in various diseases.[1][4]
-
Drug Development: The inhibitory effect on MAIT cells makes this compound and its analogs potential candidates for the development of therapeutics for autoimmune disorders, such as inflammatory bowel disease and psoriasis, where MAIT cells are thought to contribute to the pathology.[1]
-
In Vitro Studies: It is used in cell culture experiments to block MAIT cell activation and study the downstream consequences on other immune cells and pathways.[1]
Quantitative Data Summary
The following table summarizes the quantitative data obtained from a representative synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material (6-formylpterin) | 5 g | [3] |
| Raw Yield (this compound) | 4.8 g | [3] |
| Recrystallized Yield | 4.4 g | [3] |
| Purity (HPLC) | 98.2% | [3] |
| Molecular Formula | C₉H₇N₅O₃ | |
| Molecular Weight | 233.19 g/mol |
Experimental Protocol: Synthesis of this compound
This protocol details the laboratory synthesis of this compound from 6-formylpterin.
Materials and Reagents:
-
6-formylpterin
-
Acetic acid, glacial
-
Acetic anhydride (B1165640)
-
Isopropyl alcohol (IPA)
-
Activated carbon
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) pellets (for desiccator)
Equipment:
-
Heating mantle with stirrer
-
Round bottom flask (500 mL)
-
Reflux condenser
-
Sintered disc filter funnel
-
Rotary evaporator
-
Ice bath
-
Vacuum desiccator
-
Standard laboratory glassware
Procedure:
Part 1: Acetylation of 6-formylpterin
-
To a 500 mL round bottom flask, add 5 g of finely ground 6-formylpterin.
-
Add 250 mL of glacial acetic acid and 250 mL of acetic anhydride to the flask.
-
Place the flask in a heating mantle and fit it with a reflux condenser.
-
Heat the mixture to reflux with continuous stirring. The reaction is expected to take approximately 6 hours, or until most of the solid has dissolved. Note: 6-formylpterin is extremely sensitive to light.
-
Once the reaction is complete, filter the hot solution through a sintered disc filter funnel to remove any undissolved particles.
-
Rinse the filter funnel with 20 mL of glacial acetic acid.
-
Concentrate the filtrate to approximately 70 g using a rotary evaporator.
-
Allow the flask to cool for 2 hours at room temperature, then transfer it to a refrigerator at 4°C overnight to facilitate precipitation.
-
Collect the precipitated raw this compound by filtration.
-
Wash the filter cake with 20 mL of cold glacial acetic acid.
-
Dry the crude product in a vacuum desiccator over NaOH pellets. This should yield approximately 4.8 g of raw this compound.[3]
Part 2: Recrystallization
-
Prepare a 1:1 (v/v) solution of isopropyl alcohol and deionized water.
-
In a suitable flask, heat 150 mL of the IPA/water solution to its boiling point.
-
Add the ground raw this compound to the boiling solvent and stir. The solid should dissolve within approximately 3 minutes. Note: Perform the recrystallization quickly to minimize deacetylation.
-
Add 1.3 g of activated carbon to the solution and continue to stir at boiling for another 3 minutes.
-
Filter the hot solution to remove the activated carbon.
-
Immediately cool the filtrate in an ice bath.
-
Concentrate the solution to approximately 50 mL using a rotary evaporator.
-
Place the concentrated solution at 3°C overnight to allow for complete crystallization.
-
Collect the purified this compound crystals by filtration.
-
Wash the filter cake with 20 mL of cold IPA/water (1:1) solution, followed by 20 mL of pure IPA.
-
Dry the final product in a vacuum desiccator over NaOH. The expected yield is approximately 4.4 g of pure this compound.[3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Signaling pathway of MAIT cell inhibition by this compound.
References
- 1. MAIT cell inhibition promotes liver fibrosis regression via macrophage phenotype reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAIT Cell Activation and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Acetyl-6-formylpterin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-6-formylpterin is a metabolite of folic acid (Vitamin B9) and has garnered significant interest in immunological and pharmacological research.[1] It is recognized as a ligand for the major histocompatibility complex (MHC) class I-related protein 1 (MR1).[1][2] Unlike other microbial riboflavin-derived ligands that activate Mucosal-Associated Invariant T (MAIT) cells, this compound acts as an antagonist, inhibiting MAIT cell activation.[2][3][4] This inhibitory function makes it a molecule of interest in studies of autoimmune diseases, cancer immunotherapy, and liver fibrosis.[5]
The ability to accurately quantify this compound in biological matrices such as plasma, serum, and urine is crucial for understanding its pharmacokinetics, pharmacodynamics, and its role as a potential biomarker. This document provides a detailed protocol for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6][7]
Principle of the Method
This method employs a protein precipitation-based extraction of this compound from biological samples, followed by instrumental analysis using LC-MS/MS. The chromatographic separation is achieved on a reversed-phase C18 column, and quantification is performed using multiple reaction monitoring (MRM) in positive ion mode. A stable isotope-labeled internal standard (IS) should be used to ensure accuracy and precision by compensating for matrix effects and variations in extraction recovery.[8]
Materials and Reagents
-
Analytes and Standards:
-
This compound (analytical standard, purity ≥95%)[1]
-
Stable isotope-labeled this compound (e.g., ¹³C₃,¹⁵N₂-Acetyl-6-formylpterin) as an internal standard (IS)
-
-
Solvents and Chemicals (LC-MS Grade):
-
Acetonitrile (B52724) (ACN)
-
Methanol (B129727) (MeOH)
-
Formic acid (FA)
-
Ultrapure water
-
Ammonium acetate
-
-
Biological Matrix:
-
Drug-free human plasma (for calibration standards and quality controls)
-
-
Labware:
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Autosampler vials with inserts
-
96-well plates (optional)
-
Experimental Protocols
Preparation of Standard Solutions and Calibration Curve
A key aspect of accurate quantification is the preparation of a reliable calibration curve.[9][10]
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh 1 mg of this compound and the internal standard.
-
Dissolve each in 1 mL of a 50:50 (v/v) mixture of methanol and water to create primary stock solutions. Store at -20°C.
-
-
Intermediate Stock Solutions:
-
Prepare a series of intermediate stock solutions of this compound by serially diluting the primary stock with 50:50 MeOH:H₂O.
-
Prepare an intermediate internal standard solution at a fixed concentration (e.g., 1 µg/mL).
-
-
Calibration Standards (in matrix):
-
Spike the drug-free biological matrix with the intermediate stock solutions to create a calibration curve with at least 6-8 non-zero points.
-
The final concentration range should encompass the expected levels in the study samples.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations from a separate primary stock solution to ensure the accuracy and precision of the assay.[8]
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from complex biological matrices like plasma.[11][12][13]
-
Aliquoting:
-
Thaw frozen plasma samples on ice.
-
Vortex each sample to ensure homogeneity.
-
Aliquot 100 µL of each sample (unknowns, calibration standards, and QCs) into a 1.5 mL microcentrifuge tube.
-
-
Internal Standard Addition:
-
Add 10 µL of the intermediate internal standard solution to each tube.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile (-20°C) to each tube.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
-
Centrifugation:
-
Incubate the tubes at 4°C for 10 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% FA, 5% ACN with 0.1% FA). This step helps in concentrating the analyte and ensuring compatibility with the LC system.
-
LC-MS/MS Analysis
The following are suggested starting parameters that should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC) System:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm). C8 columns can also be effective for pterin (B48896) analysis.[1][14]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
MRM Transitions: These should be determined by infusing a standard solution of this compound and its internal standard. The following are predicted transitions based on the structure (Molecular Weight: 233.18 g/mol ):
-
This compound: Precursor ion (Q1): m/z 234.1 → Product ions (Q3): To be determined empirically (potential fragments could involve loss of the acetyl group, CO, or parts of the pterin ring).
-
Internal Standard: Precursor and product ions will be shifted according to the mass of the stable isotopes.
-
-
Data Presentation
Quantitative data should be summarized in a clear and structured table. As no established reference ranges for this compound in biological fluids are publicly available, the following table presents hypothetical, yet plausible, concentrations for illustrative purposes.
| Biological Matrix | Condition | Hypothetical Concentration Range (ng/mL) | Notes |
| Human Plasma | Healthy Volunteer (Fasting) | Not Detected - 0.5 | Basal levels are expected to be very low or undetectable. |
| Post-Folic Acid Supplementation | 0.5 - 5.0 | Levels may transiently increase following high doses of folic acid. | |
| Specific Pathological States | Variable | Concentrations could be altered in conditions affecting folate metabolism or MAIT cell activity. | |
| Human Urine | Healthy Volunteer | 1.0 - 10.0 | Renal clearance may lead to higher concentrations in urine compared to plasma. |
Disclaimer: The quantitative data presented in this table is for illustrative purposes only and is not based on published clinical data. Actual concentrations will need to be determined experimentally.
Visualizations
Experimental Workflow
References
- 1. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries [frontiersin.org]
- 3. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endoplasmic reticulum chaperones stabilize ligand-receptive MR1 molecules for efficient presentation of metabolite antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. MAIT Cell Activation and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 9. ionsource.com [ionsource.com]
- 10. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 12. a protein precipitation extraction method [protocols.io]
- 13. Technical Tip: Protein Precipitation [phenomenex.com]
- 14. mdpi.com [mdpi.com]
Application Note: HPLC Method for the Detection and Quantification of Acetyl-6-formylpterin
AN-HPLC-001
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of Acetyl-6-formylpterin. While a specific validated method for this compound is not widely published, this protocol is developed based on established methods for closely related pteridine (B1203161) compounds.[1][2][3] The method utilizes a reversed-phase C18 column with UV detection, providing a robust starting point for researchers in drug development and metabolomics. This compound is a pteridine derivative involved in various biological processes, and its accurate quantification is crucial for ongoing research.[4]
Introduction
Pteridines are a class of heterocyclic compounds that play vital roles as enzyme cofactors and signaling molecules.[1] this compound, a derivative of 6-formylpterin (B158403), has gained interest for its potential biological activities, including its role as a ligand for the MR1 protein, which is involved in immune responses.[5] As a photodegradation product of folic acid, its presence and concentration in biological systems and pharmaceutical formulations are of significant interest.[5][6][7] This document provides a comprehensive protocol for its analysis using HPLC with UV detection, addressing the compound's light sensitivity and solubility challenges.[8][9]
Principle of the Method
The method is based on reversed-phase HPLC, where compounds are separated based on their hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile). This compound is separated from other components in the sample matrix and is detected by its absorbance of ultraviolet (UV) light. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentrations.
Apparatus and Materials
-
Apparatus:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance (0.01 mg sensitivity).
-
pH meter.
-
Ultrasonic bath.
-
Vortex mixer.
-
Syringe filters (0.22 µm, PTFE or nylon).
-
Amber HPLC vials.
-
-
Reagents and Chemicals:
-
This compound reference standard (≥95% purity).
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (HPLC grade).
-
Sodium phosphate (B84403) dibasic (Na₂HPO₄), analytical grade.
-
Phosphoric acid (H₃PO₄), analytical grade.
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Experimental Protocols
4.1. Preparation of Mobile Phase
-
Buffer Preparation (10 mM Sodium Phosphate, pH 7.0):
-
Weigh approximately 1.42 g of Na₂HPO₄ and dissolve it in 1 L of HPLC-grade water.
-
Adjust the pH to 7.0 using diluted phosphoric acid.
-
Filter the buffer through a 0.22 µm membrane filter.
-
-
Mobile Phase A: 10 mM Sodium Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Working Mobile Phase: A pre-mixed solution of 97.5% Mobile Phase A and 2.5% Mobile Phase B (v/v) is suggested for isocratic elution, based on methods for similar compounds.[9] The final composition may require optimization.
-
Degas the mobile phase using an ultrasonic bath for 15-20 minutes before use.
4.2. Preparation of Standard Solutions
-
Note: this compound and its precursor, 6-formylpterin, are light-sensitive.[8][9] All solutions should be prepared in amber glassware or vessels protected from light.
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in a minimal amount of DMSO (e.g., 200 µL) as it has high solubility in this solvent.[10]
-
Bring the final volume to 10 mL with a diluent (e.g., 50:50 Methanol:Water) in a volumetric flask. This stock should be stored at -20°C and is stable for up to one month.[10]
-
-
Working Standard Solutions:
-
Prepare a series of working standards by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
These solutions should be prepared fresh daily.
-
4.3. Sample Preparation
-
The sample preparation will vary depending on the matrix (e.g., cell culture media, plasma, drug formulation). A generic protocol for a clear aqueous sample is provided.
-
Filtration: For liquid samples, filter through a 0.22 µm syringe filter to remove particulate matter.
-
Extraction (for complex matrices like plasma):
-
Perform a protein precipitation step by adding 3 volumes of cold acetonitrile to 1 volume of plasma.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
-
Transfer the final prepared sample into an amber HPLC vial for analysis.
4.4. HPLC Conditions
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm (or similar) |
| Mobile Phase | Isocratic: 97.5% [10 mM Na₂HPO₄, pH 7.0] / 2.5% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis |
| Detection Wavelength | 254 nm (based on 6-formylpterin)[9] or scan for optima (230-360 nm) |
| Run Time | 10 minutes (adjust as needed for sample complexity) |
4.5. Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions in triplicate. Plot a graph of the mean peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantification: Inject the prepared samples. Use the peak area of this compound in the sample chromatogram and the regression equation from the calibration curve to calculate its concentration in the sample.
Method Validation Targets (Example Data)
The following table presents typical performance characteristics to target during the validation of this proposed method.
| Parameter | Target Value |
| Retention Time (RT) | 4.5 ± 0.5 min |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy / Recovery (%) | 95 - 105% |
Note: These are example target values. Actual values must be determined experimentally.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Conclusion
This application note provides a detailed, proposed HPLC method for the determination of this compound. The protocol is based on established analytical techniques for related pteridine compounds and offers a solid foundation for method development and validation.[1][3] Researchers should perform appropriate system suitability tests and full method validation to ensure the accuracy and reliability of results for their specific application. Special attention should be paid to the light sensitivity of the analyte throughout the entire process.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Formylpterin ≥95% (HPLC) | 712-30-1 [sigmaaldrich.com]
- 5. Properties and reactivity of the folic acid and folate photoproduct 6-formylpterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Folic acid and its photoproducts, 6-formylpterin and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. schircks.ch [schircks.ch]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Acetyl-6-formylpterin as a Fluorescent Probe and Modulator of MR1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-6-formylpterin is a pterin (B48896) derivative that has emerged as a valuable chemical tool for studying the major histocompatibility complex (MHC) class I-related protein 1 (MR1). MR1 is a non-classical antigen-presenting molecule that presents small molecule metabolites to mucosal-associated invariant T (MAIT) cells, playing a crucial role in immune surveillance. This compound acts as a high-affinity ligand for MR1, leading to the upregulation of MR1 surface expression and potent inhibition of MAIT cell activation[1][2]. While its intrinsic fluorescence is not as well characterized as other common fluorophores, its high-affinity binding to MR1 makes it an excellent competitor in fluorescence-based binding assays for the discovery and characterization of novel MR1 ligands.
This document provides detailed application notes and protocols for the use of this compound in studying the MR1-MAIT cell axis.
Physicochemical and Binding Properties
This compound is a synthetic derivative of 6-formylpterin (B158403), a natural photodegradation product of folic acid. The acetylation of 6-formylpterin increases its stability and reduces its sensitivity to light[3]. While specific excitation and emission maxima for this compound are not extensively documented, its precursor, 6-formylpterin, exhibits fluorescence with excitation around 360 nm and emission around 450 nm[4]. The fluorescence quantum yield of 6-formylpterin is reported to be 0.12 in acidic and 0.07 in basic aqueous solutions[5]. It is important to note that the acetyl group may cause a slight shift in these photophysical properties.
The primary utility of this compound in a research setting is its high-affinity interaction with the MR1 protein.
| Parameter | Value | Target | Reference |
| IC₅₀ | ~40 nM | Human MR1 | [1] |
| Binding Mechanism | Covalent (Schiff base formation with Lys43 in the MR1 binding pocket) | MR1 | [1][6] |
| Functional Effect | Upregulation of MR1 surface expression; Inhibition of MAIT cell activation | MR1/MAIT Cells | [2][6] |
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of this compound from 6-formylpterin has been described[3]. The process involves the reflux of 6-formylpterin in a mixture of acetic acid and acetic anhydride, followed by precipitation and recrystallization. Care must be taken during recrystallization to avoid deacetylation[3].
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound from 6-formylpterin.
Fluorescence Polarization (FP) Competition Binding Assay for MR1 Ligands
This protocol describes a high-throughput compatible assay to determine the binding affinity of test compounds to the MR1 protein by measuring their ability to displace a known fluorescent MR1 ligand. This method is particularly useful for screening libraries of compounds for potential MR1 modulators. This compound serves as an excellent positive control for a high-affinity competitor.
Materials:
-
Recombinant soluble human MR1 protein
-
Fluorescent MR1 probe (e.g., JYM20)[1]
-
This compound (as a positive control)
-
Test compounds
-
Assay Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dissolve recombinant MR1, fluorescent probe, this compound, and test compounds in Assay Buffer. Prepare serial dilutions of the test compounds and this compound.
-
-
Assay Setup:
-
In a 384-well plate, add a fixed concentration of the fluorescent probe (e.g., 10 nM JYM20).
-
Add varying concentrations of the test compound or this compound.
-
Include control wells:
-
Negative Control (No displacement): Fluorescent probe + MR1 protein.
-
Positive Control (Maximum displacement): Fluorescent probe + MR1 protein + high concentration of a known non-fluorescent binder (e.g., unlabeled JYM20 or a high concentration of this compound).
-
Blank: Fluorescent probe only (to measure baseline polarization).
-
-
-
Initiate Binding:
-
Add a fixed concentration of MR1 protein to all wells (except the blank) to initiate the binding reaction. The optimal concentration of MR1 should be determined empirically but is typically in the low nanomolar range.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours). Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each test compound.
-
The IC₅₀ value can be converted to a Ki value using the Cheng-Prusoff equation if the Kd of the fluorescent probe is known.
-
Diagram: FP Competition Assay Workflow
Caption: Workflow for the fluorescence polarization competition binding assay.
MR1 Upregulation Assay using Flow Cytometry
This protocol is designed to measure the ability of this compound or other test compounds to increase the cell surface expression of MR1.
Materials:
-
MR1-expressing cell line (e.g., C1R-MR1 or HEK293T-MR1)
-
Cell culture medium
-
This compound or test compounds
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS + 2% FBS)
-
Fluorochrome-conjugated anti-MR1 antibody (e.g., clone 26.5)
-
Flow cytometer
Procedure:
-
Cell Culture:
-
Culture the MR1-expressing cells to the desired confluency in a multi-well plate.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of this compound or test compounds. Include an untreated control.
-
Incubate the cells for a sufficient time to allow for MR1 upregulation (e.g., 4-16 hours).
-
-
Cell Staining:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in FACS buffer.
-
Add the fluorochrome-conjugated anti-MR1 antibody and incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
-
Flow Cytometry:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the anti-MR1 antibody.
-
-
Data Analysis:
-
Gate on the live cell population.
-
Determine the mean fluorescence intensity (MFI) of the anti-MR1 staining for each treatment condition.
-
Plot the MFI against the compound concentration to generate a dose-response curve.
-
Diagram: MR1 Upregulation Signaling Pathway
Caption: this compound binds to MR1 in the ER, stabilizing it and promoting its trafficking to the cell surface, where it inhibits MAIT cell activation.
Fluorescence Microscopy for MR1 Localization (General Protocol)
Due to the lack of specific photophysical data for this compound, this protocol is a general guideline. The optimal filter sets and imaging conditions should be determined empirically.
Materials:
-
Cells expressing a fluorescently tagged MR1 (e.g., MR1-GFP) or cells to be stained for MR1.
-
This compound
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filter sets (a DAPI or UV filter set might be a starting point based on 6-formylpterin's properties: Ex ~360nm / Em ~450nm)
-
Optional: Anti-MR1 antibody and a secondary antibody conjugated to a bright fluorophore for immunofluorescence.
Live-Cell Imaging Procedure:
-
Cell Preparation:
-
Plate cells expressing MR1-GFP on a glass-bottom dish suitable for microscopy.
-
-
Treatment:
-
Replace the culture medium with live-cell imaging medium containing the desired concentration of this compound.
-
-
Imaging:
-
Image the cells using a fluorescence microscope. Acquire images over time to observe changes in MR1-GFP localization.
-
Note: Due to the relatively low quantum yield of pterin derivatives, a sensitive detector and optimized imaging parameters will be necessary to visualize any intrinsic fluorescence from this compound bound to MR1. Co-localization studies with MR1-GFP would be the most robust approach.
-
Immunofluorescence Procedure:
-
Cell Preparation and Treatment:
-
Grow cells on coverslips and treat with this compound as described for the upregulation assay.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde, and permeabilize with a detergent like Triton X-100 if intracellular staining is desired.
-
-
Staining:
-
Incubate with a primary anti-MR1 antibody, followed by a fluorescently labeled secondary antibody.
-
-
Imaging:
-
Mount the coverslips and image using a fluorescence microscope.
-
Conclusion
This compound is a powerful tool for investigating the MR1-MAIT cell signaling axis. Its high affinity for MR1 makes it an ideal competitor for identifying and characterizing new MR1 ligands through fluorescence polarization assays. Furthermore, its ability to upregulate MR1 surface expression provides a robust cellular readout for screening and mechanistic studies. While its direct use as a fluorescent probe for imaging is currently limited by the lack of detailed photophysical characterization, future studies may further elucidate its potential in this area. The protocols provided here offer a comprehensive guide for researchers to utilize this compound in their studies of MR1 biology and in the development of novel immunomodulatory drugs.
References
- 1. Quantitative affinity measurement of small molecule ligand binding to major histocompatibility complex class-I–related protein 1 MR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. schircks.ch [schircks.ch]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Acetyl-6-formylpterin in MAIT Cell Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-6-formylpterin (Ac-6-FP) is a synthetic derivative of 6-formylpterin (B158403) (6-FP), a photodegradation product of folic acid.[1][2] It is a key chemical tool for studying the biology of Mucosal-Associated Invariant T (MAIT) cells. Ac-6-FP functions as a competitive inhibitor of MAIT cell activation by binding to the MHC class I-related protein 1 (MR1).[1][2] Unlike agonist ligands derived from the riboflavin (B1680620) biosynthesis pathway (e.g., 5-OP-RU), Ac-6-FP binds to MR1 and stabilizes its expression on the cell surface but does not stimulate the MAIT T-cell receptor (TCR).[1][3] This antagonistic activity makes Ac-6-FP an invaluable reagent for investigating the role of MAIT cells in various physiological and pathological processes, including infectious diseases, autoimmune disorders, and cancer.[1]
These application notes provide a comprehensive overview of the use of Ac-6-FP in MAIT cell inhibition assays, including detailed protocols, quantitative data, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action
MAIT cells are activated through the recognition of small molecule metabolites presented by MR1 on antigen-presenting cells (APCs).[4][5] Agonist ligands, such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), form a Schiff base with a lysine (B10760008) residue (Lys43) in the MR1 binding groove, leading to a conformational change that is recognized by the MAIT TCR.[2] This recognition, along with co-stimulatory signals, triggers a signaling cascade that results in MAIT cell activation, characterized by the upregulation of activation markers (e.g., CD69, CD25), cytokine production (e.g., IFN-γ, TNF-α, IL-17), and proliferation.[4][6]
This compound also binds to MR1 and forms a Schiff base with Lys43.[3] This binding effectively stabilizes MR1 and increases its cell surface expression, even more potently and sustainably than its precursor, 6-FP.[3] However, the MR1/Ac-6-FP complex is not recognized by the MAIT TCR as a stimulatory signal. Instead, it competitively inhibits the binding of agonist ligands, thereby preventing MAIT cell activation.[1][2]
Quantitative Data
The inhibitory potency of this compound on MAIT cell activation has been quantified in various studies. The following table summarizes key quantitative data.
| Parameter | Value | Cell System | Assay Conditions | Reference |
| IC50 | 0.1 µM | Jurkat.MAIT cell line | Inhibition of agonist-induced IL-2 production. | [7] |
| MR1 Upregulation | More potent and sustained than 6-FP | C1R.MR1 cells | Flow cytometry analysis of surface MR1 expression over 24 hours. | [3] |
| Inhibition of CD69 Upregulation | Dose-dependent inhibition | Human peripheral blood MAIT cells co-cultured with APCs | Flow cytometry analysis of CD69 expression after stimulation with a MAIT cell agonist. | [1] |
| Thermal Stability of MR1 | Tm50 of 64°C | Recombinant MR1 protein | Differential scanning fluorimetry, showing an 8°C increase in stability compared to MR1-6-FP. | [3] |
Experimental Protocols
In Vitro MAIT Cell Inhibition Assay Using Flow Cytometry
This protocol describes a method to assess the inhibitory effect of this compound on the activation of MAIT cells in a co-culture system with antigen-presenting cells.
Materials:
-
Cells:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a MAIT cell line (e.g., Jurkat.MAIT)
-
An antigen-presenting cell line expressing MR1 (e.g., C1R.MR1) or monocyte-derived dendritic cells.
-
-
Reagents:
-
This compound (Ac-6-FP)
-
MAIT cell agonist (e.g., 5-OP-RU)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine)
-
Flow cytometry antibodies: Anti-CD3, Anti-TCR Vα7.2, Anti-CD161, Anti-CD69, Anti-CD25, viability dye.
-
Brefeldin A (for intracellular cytokine staining)
-
Fixation/Permeabilization buffers
-
Anti-IFN-γ, Anti-TNF-α antibodies (for intracellular staining)
-
-
Equipment:
-
96-well U-bottom plates
-
Cell incubator (37°C, 5% CO2)
-
Flow cytometer
-
Protocol:
-
Preparation of Cells:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Alternatively, culture the MAIT cell line and APC line according to standard protocols.
-
Plate APCs (e.g., C1R.MR1 cells) at 5 x 10^4 cells/well in a 96-well U-bottom plate.
-
-
Inhibitor and Agonist Addition:
-
Prepare a serial dilution of this compound in complete medium.
-
Add the desired concentrations of Ac-6-FP to the wells containing APCs. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C to allow for Ac-6-FP to bind to MR1 on the APCs.
-
Add the MAIT cell agonist (e.g., 5-OP-RU at a final concentration of 1 µg/mL) to the wells.
-
-
Co-culture:
-
Add MAIT cells (either purified Vα7.2+ cells or total PBMCs) to the wells at a 1:1 ratio with APCs (5 x 10^4 cells/well).
-
Incubate the co-culture for 16-24 hours at 37°C.
-
For intracellular cytokine analysis, add Brefeldin A for the final 4-6 hours of incubation.
-
-
Flow Cytometry Staining and Analysis:
-
Harvest the cells and wash with PBS.
-
Stain with a viability dye according to the manufacturer's protocol.
-
Perform surface staining with antibodies against CD3, TCR Vα7.2, CD161, CD69, and CD25.
-
If performing intracellular cytokine staining, fix and permeabilize the cells, followed by staining for IFN-γ and TNF-α.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on live, single cells.
-
Identify the MAIT cell population (e.g., CD3+Vα7.2+CD161+).
-
Analyze the expression of activation markers (CD69, CD25) and intracellular cytokines (IFN-γ, TNF-α) within the MAIT cell gate for each condition.
-
Determine the percentage of activated MAIT cells and the mean fluorescence intensity (MFI) of the activation markers.
-
Plot the dose-response curve for Ac-6-FP inhibition and calculate the IC50 value.
-
MR1 Upregulation Assay
This protocol measures the ability of this compound to stabilize and increase the surface expression of MR1 on APCs.
Materials:
-
Cells: MR1-expressing cell line (e.g., C1R.MR1).
-
Reagents:
-
This compound (Ac-6-FP)
-
6-formylpterin (6-FP) as a comparison.
-
Complete cell culture medium.
-
Flow cytometry antibody: Anti-MR1 (clone 26.5).
-
-
Equipment:
-
24-well plate
-
Cell incubator (37°C, 5% CO2)
-
Flow cytometer
-
Protocol:
-
Cell Plating: Plate C1R.MR1 cells at 2 x 10^5 cells/well in a 24-well plate.
-
Ligand Incubation:
-
Add Ac-6-FP or 6-FP at a final concentration of 10 µM to the wells. Include an untreated control.
-
Incubate the cells for various time points (e.g., 0, 4, 8, 16, 24 hours) at 37°C.
-
-
Staining and Analysis:
-
Harvest the cells at each time point and wash with PBS.
-
Stain with anti-MR1 antibody.
-
Analyze the cells by flow cytometry to determine the Mean Fluorescence Intensity (MFI) of MR1 expression.
-
-
Data Analysis: Plot the MFI of MR1 expression over time for each condition to compare the potency and stability of MR1 upregulation by Ac-6-FP and 6-FP.[3]
Visualizations
MAIT Cell Activation Signaling Pathway
Caption: TCR-mediated signaling cascade in MAIT cells upon recognition of an MR1-agonist complex and its inhibition by this compound.
Experimental Workflow for MAIT Cell Inhibition Assay
Caption: Step-by-step workflow for an in vitro MAIT cell inhibition assay using this compound.
References
- 1. MAIT cell inhibition promotes liver fibrosis regression via macrophage phenotype reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A molecular basis underpinning the T cell receptor heterogeneity of mucosal-associated invariant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | MAIT Cell Activation and Functions [frontiersin.org]
- 5. Frontiers | Mucosal-Associated Invariant T Cells: New Insights into Antigen Recognition and Activation [frontiersin.org]
- 6. A Multi-Omics Analysis of Mucosal-Associated-Invariant T Cells Reveals Key Drivers of Distinct Modes of Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Acetyl-6-formylpterin from Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-6-formylpterin (Ac-6-FP) is a pteridine (B1203161) derivative of significant interest in immunology and drug development. It is recognized as an antagonist of Mucosal-Associated Invariant T (MAIT) cell activation. Ac-6-FP competitively binds to the MHC class I-related protein (MR1), preventing the presentation of activating microbial ligands and thereby inhibiting MAIT cell-mediated immune responses.[1][2][3] The precursor, 6-formylpterin, can be formed from the photodegradation of folic acid.[4] Understanding the intracellular concentration and dynamics of Ac-6-FP is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting the MR1-MAIT cell axis.
This document provides a detailed protocol for the extraction of this compound from cultured cells for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Chemical Properties of this compound
A summary of the key chemical properties of this compound and its precursor, 6-formylpterin, is provided below. This information is critical for optimizing extraction and analysis conditions.
| Property | This compound | 6-formylpterin | Source |
| Molecular Formula | C₉H₇N₅O₃ | C₇H₅N₅O₂ | |
| Molecular Weight | 233.2 g/mol | 191.1 g/mol | |
| Solubility | DMF: ~50 mg/mL, Ethanol: ~1 mg/mL, PBS (pH 7.2): ~0.1 mg/mL | DMF: ~50 mg/mL, DMSO: ~33 mg/mL, Ethanol: ~1.6 mg/mL, PBS (pH 7.2): ~0.15 mg/mL, Water: Slightly soluble | |
| Stability | Stable for ≥ 4 years at -20°C. Less sensitive to light than 6-formylpterin. | Stable for ≥ 2-4 years at -20°C. Extremely sensitive to light. Unstable in basic solutions. Aqueous solutions should be prepared fresh. |
Experimental Protocols
This section details the recommended procedures for cell harvesting, lysis, and the extraction of this compound. It is crucial to perform all steps on ice and with pre-chilled reagents to minimize metabolic activity and degradation of the target analyte.
Materials and Reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
LC-MS grade methanol (B129727), pre-chilled to -80°C
-
LC-MS grade water
-
LC-MS grade chloroform, pre-chilled to -20°C
-
Dithiothreitol (DTT)
-
Cell scraper, pre-chilled
-
Microcentrifuge tubes, 1.5 mL, pre-chilled
-
Centrifuge capable of 4°C and >15,000 x g
-
Nitrogen gas evaporator or vacuum concentrator
Protocol 1: Liquid-Liquid Extraction of this compound
This protocol is a robust method for the extraction of small polar metabolites from cultured cells and is suitable for obtaining a clean extract for LC-MS analysis.
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency (typically 80-90%) in a 6-well plate or 10 cm dish.
-
Aspirate the culture medium.
-
Wash the cells twice with 5 mL of ice-cold PBS. Aspirate the PBS completely after the final wash.
-
-
Metabolism Quenching and Cell Lysis:
-
Immediately add 1 mL of pre-chilled (-80°C) 80% methanol containing a final concentration of 0.1% DTT to the plate. The DTT is added to stabilize reduced pteridines which may be present.
-
Place the plate on ice and use a pre-chilled cell scraper to detach the cells into the methanol solution.
-
-
Extraction:
-
Transfer the cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.
-
Vortex the tube for 1 minute at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Collection and Storage:
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.
-
The extract can be stored at -80°C prior to analysis. For long-term storage, it is recommended to dry the extract under a gentle stream of nitrogen gas or using a vacuum concentrator and store the dried pellet at -80°C. Reconstitute in a suitable solvent (e.g., mobile phase for LC-MS) before analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup (Optional)
For samples with high matrix interference, an optional SPE cleanup step can be employed to further purify the this compound extract. Mixed-mode cation exchange (MCX) or polymeric reversed-phase cartridges are often used for pteridine analysis.[1]
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
-
Sample Loading:
-
Acidify the cell extract from Protocol 1 with formic acid to a final concentration of 0.1%.
-
Load the acidified extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove unretained impurities.
-
Follow with a wash of 1 mL of methanol to remove non-polar impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Drying and Reconstitution:
-
Dry the eluate under a stream of nitrogen gas or in a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Data Presentation
The following table summarizes expected quantitative data for pteridine derivatives in cellular extracts. Note that the concentration of this compound can vary significantly between cell types and experimental conditions.
| Analyte | Typical Intracellular Concentration Range | Analytical Method | Source |
| Pteridine Derivatives (general) | 1 - 1000 nM | HPLC-QTOF MS | [5] |
| Neopterin (in urine) | 142.3 µmol/mol creatinine | SPE-UHPLC-FD | [1] |
| Biopterin (in urine) | 66.8 µmol/mol creatinine | SPE-UHPLC-FD | [1] |
Visualizations
Signaling Pathway
This compound acts as an antagonist in the MAIT cell activation pathway. The following diagram illustrates this inhibitory interaction.
References
- 1. Sample preparation and UHPLC-FD analysis of pteridines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY01519K [pubs.rsc.org]
- 3. lisym-cancer.org [lisym-cancer.org]
- 4. Liquid-liquid extraction for recovery of paclitaxel from plant cell culture: solvent evaluation and use of extractants for partitioning and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput intracellular pteridinic profiling by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Acetyl-6-formylpterin in Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-6-formylpterin (Ac-6-FP) is a synthetic derivative of 6-formylpterin, a photodegradation product of folic acid.[1] While extensively recognized for its role as a potent and specific inhibitor of Mucosal-Associated Invariant T (MAIT) cell activation, its application as a tool in broader metabolic studies is an emerging area of interest.[1][2] Given its structural similarity to folate pathway intermediates, Ac-6-FP holds potential as a modulator of one-carbon metabolism, a critical network for nucleotide biosynthesis, amino acid homeostasis, and methylation reactions.[3][4]
These application notes provide a comprehensive overview of the utility of this compound in metabolic research, complete with detailed experimental protocols and data presentation guidelines.
Probing One-Carbon Metabolism
One-carbon metabolism is a series of interconnected pathways that transfer one-carbon units, essential for the synthesis of purines, thymidylate, and for the remethylation of homocysteine to methionine. As a folate analog, this compound can be employed to investigate the dynamics and dependencies of this network.
Experimental Protocol: Assessing the Impact of this compound on Intracellular Folate Pools
This protocol outlines a method to quantify the dose-dependent effects of Ac-6-FP on key intermediates of the folate cycle using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1.1. Cell Culture and Treatment:
-
Seed mammalian cells (e.g., HEK293T, HeLa, or a cancer cell line of interest) in 6-well plates at a density of 5 x 10^5 cells/well.
-
Culture overnight in standard growth medium.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
1.2. Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold extraction solvent (80:20 methanol:water) to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 10 minutes with occasional vortexing.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
1.3. LC-MS/MS Analysis:
-
Reconstitute the dried metabolites in 100 µL of 50:50 methanol:water.
-
Inject 5-10 µL of the sample onto a C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Employ a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify folate derivatives.
Table 1: Example MRM Transitions for Folate Metabolites
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |
| Tetrahydrofolate (THF) | 446.2 | 299.1 |
| 5-Methyl-THF | 460.2 | 313.1 |
| 5,10-Methenyl-THF | 456.1 | 412.1 |
| 10-Formyl-THF | 474.2 | 299.1 |
| Dihydrofolate (DHF) | 444.2 | 297.1 |
| This compound | 234.1 | 192.1 |
1.4. Data Analysis:
-
Quantify the peak areas of each metabolite.
-
Normalize the data to an internal standard and cell number or protein concentration.
-
Present the data as fold change relative to the vehicle control.
Workflow for Investigating this compound's Impact on Folate Metabolism
References
- 1. youtube.com [youtube.com]
- 2. Human MAIT cells show metabolic quiescence with rapid glucose‐dependent upregulation of granzyme B upon stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. style | Graphviz [graphviz.org]
- 4. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Analysis of Acetyl-6-formylpterin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of Acetyl-6-formylpterin (Ac-6-FP), a significant modulator of Mucosal-Associated Invariant T (MAIT) cell activation, using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). Ac-6-FP, a derivative of folic acid, plays a crucial role in the immune system by interacting with the MR1 protein. This document outlines the necessary methodologies for sample preparation, LC-MS/MS analysis, and data interpretation, and includes predicted quantitative mass spectrometry data to facilitate its identification and quantification in biological matrices. Furthermore, a detailed signaling pathway and an experimental workflow are visualized to provide a comprehensive guide for researchers in immunology and drug development.
Introduction
This compound (Ac-6-FP) is a pteridine (B1203161) derivative that has garnered significant interest for its immunomodulatory properties. It is known to be a ligand for the MHC class I-related protein (MR1), which is involved in the presentation of microbial vitamin B metabolites to MAIT cells.[1][2] Unlike stimulatory ligands, Ac-6-FP acts as a competitive inhibitor of MAIT cell activation, making it a valuable tool for studying immune responses and a potential therapeutic agent.[3] Accurate and sensitive detection and quantification of Ac-6-FP are therefore critical for advancing our understanding of its biological functions and for its potential development as a drug candidate. High-resolution mass spectrometry offers the specificity and sensitivity required for such analyses.
Predicted Quantitative Mass Spectrometry Data
Due to the limited availability of experimental fragmentation data for this compound, the following table presents the theoretically calculated exact mass and predicted major fragment ions for the protonated molecule [M+H]⁺. These predictions are based on common fragmentation patterns of pteridine derivatives and acetylated compounds. The molecular formula of this compound is C₉H₇N₅O₃, with a monoisotopic molecular weight of 233.0552 g/mol .[4][5]
Table 1: Predicted Mass Spectrometry Data for this compound ([C₉H₇N₅O₃+H]⁺)
| Ion Description | Predicted m/z | Predicted Relative Intensity | Proposed Fragmentation |
| [M+H]⁺ | 234.0625 | 100% (High) | Precursor Ion |
| [M+H - CH₂CO]⁺ | 192.0521 | High | Loss of the acetyl group |
| [M+H - CHO]⁺ | 205.0574 | Medium | Loss of the formyl group |
| [M+H - CO]⁺ | 206.0676 | Medium | Loss of a carbonyl group |
| [C₅H₄N₅O]⁺ | 162.0416 | Medium | Cleavage of the pterin (B48896) ring |
| [C₄H₃N₂O]⁺ | 95.0245 | Low | Further fragmentation of the pterin core |
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of small molecules like this compound from biological matrices such as plasma or cell culture supernatant.
Materials:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Internal Standard (IS) solution (e.g., ¹³C or ¹⁵N labeled analog of a pteridine)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
Procedure:
-
To 100 µL of sample (plasma or supernatant) in a microcentrifuge tube, add 300 µL of cold ACN containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an LC autosampler vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of polar pteridine compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Gas Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Type: Full MS followed by data-dependent MS/MS (TopN, where N=5)
-
Full MS Scan Range: m/z 50-500
-
MS/MS Scan Range: m/z 50-250
-
Collision Energy: Ramped from 10-40 eV to generate a rich fragmentation spectrum.
-
Data Acquisition: The instrument control software should be used to create an inclusion list for the predicted m/z of this compound ([M+H]⁺ = 234.0625) to ensure its selection for fragmentation.
Visualizations
Signaling Pathway
This compound acts as an antagonist for the MR1 protein, inhibiting the activation of MAIT cells. The following diagram illustrates this inhibitory interaction.
Experimental Workflow
The diagram below outlines the major steps in the LC-MS/MS analysis of this compound.
Conclusion
This application note provides a comprehensive framework for the robust analysis of this compound using high-resolution LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, combined with the predicted quantitative data, will aid researchers in the accurate identification and quantification of this immunomodulatory molecule. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual guide to the biological context and analytical procedure. This methodology is anticipated to be a valuable resource for scientists in immunology, drug discovery, and related fields who are investigating the role of this compound in health and disease.
References
- 1. Molecular Insights Into MR1‐Mediated T Cell Immunity: Lessons Learned and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MR1 antigen presentation to MAIT cells and other MR1-restricted T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAIT cell inhibition promotes liver fibrosis regression via macrophage phenotype reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endoplasmic reticulum chaperones stabilize ligand-receptive MR1 molecules for efficient presentation of metabolite antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of Acetyl-6-formylpterin in Microbiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-6-formylpterin (AFP) is a pteridine (B1203161) derivative recognized for its significant role as a modulator of the immune system, particularly in the context of host-microbe interactions.[1] While not a classical antibiotic, its experimental use in microbiology is centered on its ability to act as an antagonist to Mucosal-Associated Invariant T (MAIT) cells. MAIT cells are a crucial component of the innate immune system that recognize microbial metabolites, specifically those from the riboflavin (B1680620) (vitamin B2) biosynthesis pathway, presented by the MHC class I-related protein 1 (MR1).[2][3][4]
AFP, a photodegradation product of folic acid (vitamin B9), competitively binds to MR1, preventing the binding of activating microbial ligands and thus inhibiting MAIT cell activation.[2][3][4] This makes AFP a valuable tool for studying the intricate signaling pathways at the host-microbe interface, dissecting the role of MAIT cells in bacterial infections, and for the development of novel immunomodulatory therapies.
These application notes provide a comprehensive overview of the experimental use of AFP in a microbiological context, including its mechanism of action, quantitative data, and detailed protocols for key experiments.
Mechanism of Action
This compound functions as a competitive inhibitor of MAIT cell activation.[2][3][4] Its primary mechanism involves binding to the MR1 molecule on antigen-presenting cells (APCs). This binding event upregulates the surface expression of MR1 but does not trigger the activation of MAIT cells.[2] Instead, it occupies the ligand-binding groove of MR1, thereby preventing the presentation of agonistic microbial metabolites derived from the riboflavin biosynthesis pathway of many bacteria and fungi.[2][3][4] This leads to a potent inhibition of MAIT cell-mediated immune responses, including cytokine production and cytotoxicity.[2]
A key feature of this interaction is the formation of a reversible covalent bond (Schiff base) between the formyl group of AFP and the Lys43 residue within the MR1 binding cleft.[2][3]
Quantitative Data
The inhibitory potency of this compound on MAIT cell activation has been quantified in various studies. The following table summarizes key quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 0.1 µM | MAIT cell activation assay | [2] |
| Concentration for MR1 Upregulation | 0.23 - 15 µM | WT3 cells overexpressing MR1 (WT3-m) | [5] |
| Concentration for MAIT cell inhibition ex vivo | 10 µM | Human Precision-Cut Liver Slices (PCLS) | [4] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures involving this compound, the following diagrams are provided.
Caption: Inhibition of MAIT cell activation by this compound.
Caption: Experimental workflow for MAIT cell activation inhibition assay.
Experimental Protocols
Preparation and Storage of this compound
This compound should be handled with care, protecting it from light.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile, amber or foil-wrapped microcentrifuge tubes
Stock Solution Preparation (in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution, for example, 10 mM in anhydrous DMSO.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the DMSO stock solution into amber vials to prevent repeated freeze-thaw cycles.
-
Store the DMSO stock solution at -20°C for up to 1 month or -80°C for up to 6 months.[6]
Working Solution Preparation:
-
It is recommended to prepare fresh aqueous working solutions from the DMSO stock immediately before use due to limited stability in aqueous solutions.
-
Dilute the DMSO stock solution in sterile PBS or cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the cell culture is non-toxic (typically ≤ 0.1%).
Protocol 1: MR1 Upregulation Assay on Antigen-Presenting Cells
This protocol describes how to measure the upregulation of MR1 on the surface of antigen-presenting cells (APCs) in response to this compound using flow cytometry.
Materials:
-
APC line expressing MR1 (e.g., A375.MR1 HI cells)
-
Complete cell culture medium (e.g., RPMI 1640 + 10% FBS)
-
This compound working solution
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS + 2% FBS + 0.1% sodium azide)
-
Anti-MR1 antibody (e.g., clone 26.5), conjugated to a fluorophore
-
Viability dye (e.g., 7-AAD)
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Seed APCs in a 96-well U-bottom plate at a density of 1-2 x 10⁵ cells per well.
-
Prepare serial dilutions of the this compound working solution in complete culture medium. A typical concentration range is 0.1 µM to 20 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest AFP concentration).
-
Add the diluted AFP or vehicle control to the respective wells.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, harvest the cells and wash them twice with cold FACS buffer by centrifugation (e.g., 400 x g for 5 minutes).
-
Resuspend the cells in FACS buffer containing the anti-MR1 antibody and a viability dye at their predetermined optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer for flow cytometry analysis.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on live, single cells and measuring the Mean Fluorescence Intensity (MFI) of the anti-MR1 antibody staining.
Protocol 2: MAIT Cell Activation Inhibition Assay
This protocol outlines a co-culture experiment to assess the inhibitory effect of this compound on the activation of MAIT cells by a microbial stimulus.
Materials:
-
Antigen-presenting cells (APCs) expressing MR1
-
MAIT cells (can be isolated from peripheral blood mononuclear cells (PBMCs) or a MAIT cell line)
-
Complete cell culture medium
-
This compound working solution
-
MAIT cell activating ligand (e.g., 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU)) or fixed bacteria (e.g., paraformaldehyde-fixed E. coli)
-
FACS buffer
-
Fluorophore-conjugated antibodies against MAIT cell markers (e.g., anti-CD3, anti-TCR Vα7.2, anti-CD161) and an activation marker (e.g., anti-CD69)
-
Viability dye
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Seed APCs in a 96-well U-bottom plate at a density of 1 x 10⁵ cells per well and allow them to adhere if necessary.
-
Prepare serial dilutions of the this compound working solution in complete culture medium.
-
Add the diluted AFP or vehicle control to the wells containing APCs and incubate for 1-2 hours at 37°C.
-
During the incubation, prepare the MAIT cells.
-
To the wells, add the MAIT cell activating ligand (e.g., 5-OP-RU at a final concentration of 100 nM) or fixed E. coli (e.g., at a multiplicity of infection of 10).
-
Add MAIT cells to each well at a 1:1 ratio with the APCs.
-
Include appropriate controls:
-
MAIT cells + APCs (no stimulus, no AFP)
-
MAIT cells + APCs + stimulus (no AFP)
-
MAIT cells + APCs + highest concentration of AFP (no stimulus)
-
-
Co-culture the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Harvest all cells from the wells and wash with cold FACS buffer.
-
Stain the cells with a cocktail of antibodies against MAIT cell markers and the activation marker CD69, along with a viability dye, for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer for flow cytometry analysis.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live, single MAIT cell population (e.g., CD3⁺Vα7.2⁺CD161ʰⁱ) and quantifying the percentage of CD69-positive cells.
Conclusion
This compound is a powerful and specific tool for the investigation of MAIT cell biology in the context of microbiology. Its ability to competitively inhibit the MR1-mediated presentation of microbial antigens allows researchers to probe the role of this important innate-like T cell population in host defense, immune surveillance, and the pathogenesis of infectious diseases. The protocols provided herein offer a framework for the reliable and reproducible application of this compound in microbiological and immunological research. Further exploration of its effects in various in vitro and in vivo models will continue to illuminate the complex interplay between microbial metabolism and the host immune system.
References
- 1. This compound, 29769-49-1, High-Purity, SMB01333, Sigma-Aldrich [sigmaaldrich.com]
- 2. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAIT cell inhibition promotes liver fibrosis regression via macrophage phenotype reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Note & Protocol: Acetyl-6-formylpterin as an Investigational Substrate for Deacetylase Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-6-formylpterin is a pteridine (B1203161) derivative with known biological activities, including its role as an antagonist for MR1-restricted T cells and its capacity to generate reactive oxygen species. While its function as a direct enzyme substrate for characterization is not yet established in the literature, its acetylated structure presents a compelling case for its investigation as a potential substrate for deacetylating enzymes, such as sirtuins (SIRTs) and histone deacetylases (HDACs). These enzymes play crucial roles in cellular regulation, and the identification of novel substrates is vital for understanding their function and for the development of targeted therapeutics.
This document provides a hypothetical framework and a set of detailed protocols for the characterization of a deacetylase enzyme using this compound as an investigational substrate. The data presented herein is illustrative and intended to serve as a guide for researchers exploring this novel application.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where a deacetylase, acting on this compound, could influence cellular processes. In this model, the deacetylase-mediated conversion of this compound to 6-formylpterin (B158403) could modulate downstream signaling cascades, potentially impacting cellular stress responses or immune signaling, given the known activities of 6-formylpterin.
Caption: Hypothetical pathway of this compound deacetylation.
Quantitative Data Summary
The following tables present exemplary quantitative data that could be obtained from the characterization of a hypothetical deacetylase using this compound as a substrate. This data is for illustrative purposes only.
Table 1: Michaelis-Menten Kinetic Parameters (Exemplary Data)
| Parameter | Value | Units |
| Km | 25 | µM |
| Vmax | 150 | pmol/min/µg |
| kcat | 0.1 | s-1 |
| kcat/Km | 4000 | M-1s-1 |
Table 2: Influence of pH and Temperature on Enzyme Activity (Exemplary Data)
| Condition | Optimal Value |
| pH | 8.0 |
| Temperature | 37 °C |
Table 3: Inhibition Constants for Known Deacetylase Inhibitors (Exemplary Data)
| Inhibitor | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| Inhibitor A | 5 | 2.5 | Competitive |
| Inhibitor B | 20 | 35 | Non-competitive |
| Inhibitor C | 12 | Not Determined | Mixed |
Experimental Protocols
Protocol 1: General Deacetylase Activity Assay (Fluorometric)
This protocol describes a general method for measuring the activity of a deacetylase enzyme using this compound as a substrate. The assay is based on a coupled-enzyme system where the deacetylation of the substrate is linked to the production of a fluorescent signal.
Materials:
-
Recombinant human deacetylase (e.g., SIRT1)
-
This compound (substrate)
-
NAD+ (for sirtuins)
-
Developer solution containing a peptidase
-
Fluorogenic peptidase substrate (e.g., acetylated peptide with a fluorescent tag)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Deacetylase inhibitor (for control)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in assay buffer.
-
In a 96-well black microplate, add 20 µL of the diluted this compound solutions to respective wells.
-
Add 10 µL of NAD+ solution to each well for sirtuin assays. For HDACs, add 10 µL of assay buffer.
-
To initiate the reaction, add 10 µL of the deacetylase enzyme solution to each well. For the negative control, add 10 µL of assay buffer without the enzyme.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of the developer solution containing the peptidase and the fluorogenic peptidase substrate.
-
Incubate the plate at 37°C for an additional 20 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
Protocol 2: Determination of Michaelis-Menten Kinetic Parameters
This protocol outlines the procedure for determining the Km and Vmax of a deacetylase with this compound as the substrate.
Procedure:
-
Follow the general deacetylase activity assay protocol (Protocol 1).
-
Prepare a range of this compound concentrations, typically from 0.1 x Km to 10 x Km (a preliminary experiment may be needed to estimate the Km).
-
Perform the assay with each substrate concentration in triplicate.
-
Plot the initial reaction velocities (fluorescence units per minute) against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
Protocol 3: Inhibitor Screening Assay
This protocol is designed to screen for potential inhibitors of the deacetylase using this compound as the substrate.
Procedure:
-
Follow the general deacetylase activity assay protocol (Protocol 1).
-
Use a fixed concentration of this compound, ideally at or near the Km value.
-
Prepare serial dilutions of the test compounds (potential inhibitors).
-
Add 10 µL of the diluted test compounds to the wells before adding the enzyme.
-
Initiate the reaction by adding the enzyme and proceed with the assay as described in Protocol 1.
-
Calculate the percent inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value for active inhibitors by plotting percent inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow and Logic
The following diagrams illustrate the experimental workflow for enzyme characterization and the logical flow of the fluorometric assay.
Caption: Workflow for deacetylase characterization.
Caption: Logical flow of the coupled fluorometric assay.
Conclusion
The use of this compound as a substrate for deacetylase characterization represents a novel and unexplored area of research. The protocols and hypothetical data presented in this application note provide a foundational framework for scientists interested in investigating this potential application. Successful characterization of an enzyme using this substrate could open new avenues for understanding the biological roles of pteridine metabolism and for the development of novel diagnostics and therapeutics targeting deacetylating enzymes. It is important to reiterate that this application is currently investigational, and experimental validation is required.
Application Notes and Protocols for Acetyl-6-formylpterin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper handling, storage, and use of Acetyl-6-formylpterin. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.
Chemical and Physical Properties
This compound, also known as Ac-6-FP, is a pteridine (B1203161) derivative that functions as an inhibitor of mucosal-associated invariant T (MAIT) cell activation.[1][2][3] It is a degradation product of folic acid and a precursor in the synthesis of 2'-hydroxy-7,8-dihydrofolate.[1][4] Its key properties are summarized below.
| Property | Value | References |
| Molecular Formula | C₉H₇N₅O₃ | [1][2] |
| Molecular Weight | 233.2 g/mol | [1][2] |
| Appearance | Crystalline solid | [2] |
| Color | White to yellow | [5] |
| Purity | ≥95% | [2] |
| CAS Number | 29769-49-1 | [1][2][6] |
Storage and Stability
Proper storage is critical to maintain the stability and activity of this compound.
| Storage Condition | Duration | Notes | References |
| Solid (Powder) | ≥ 4 years | Store at -20°C in a dry, dark place. | [1] |
| 3 years | Store at -20°C. | [5] | |
| In Solvent (DMSO) | 6 months | Store at -80°C. | [5] |
| 1 month | Store at -20°C. | [5] |
Note: While this compound is less light-sensitive than its precursor, 6-formylpterin, protection from light is still recommended for long-term storage.[7]
Handling and Safety Precautions
This compound is for research use only and not for human or veterinary use.[2][6] Standard laboratory safety protocols should be followed.
| Precaution | Details | References |
| Ventilation | Handle in a well-ventilated area or under a chemical fume hood. | [8] |
| Personal Protective Equipment (PPE) | Wear safety goggles, a lab coat, and chemical-resistant gloves. | [8] |
| Hygiene | Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [8] |
| Dust and Aerosols | Avoid the formation of dust and aerosols during handling. | [8] |
First Aid Measures:
-
Inhalation: Move to fresh air. If symptoms persist, consult a physician.[6]
-
Skin Contact: Wash off with soap and plenty of water. The product generally does not irritate the skin.[6][8]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
Experimental Protocols
4.1. Preparation of Stock Solutions
Due to its limited aqueous solubility, stock solutions of this compound are typically prepared in organic solvents.
| Solvent | Concentration | Notes | References |
| DMSO | 100 mg/mL (428.85 mM) | Sonication may be required to fully dissolve the compound. Use freshly opened, anhydrous DMSO as it is hygroscopic. | [5] |
| DMF | 50 mg/mL (214.43 mM) | Sonication and warming may be needed. | [1][5] |
| Ethanol | 1 mg/mL (4.29 mM) | Sonication and warming may be needed. | [1][5] |
| PBS (pH 7.2) | 0.1 mg/mL (0.43 mM) | Limited solubility. | [1] |
Protocol for Preparing a 100 mM DMSO Stock Solution:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh: In a well-ventilated area or fume hood, accurately weigh the desired amount of the compound. For 1 mL of a 100 mM solution, you will need 23.32 mg.
-
Dissolve: Add the appropriate volume of anhydrous DMSO.
-
Aid Dissolution: If necessary, vortex and sonicate the solution until the solid is completely dissolved. The solution should be clear.
-
Store: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
4.2. General Workflow for Handling this compound
Caption: Workflow for preparing and storing this compound solutions.
Biological Activity and Mechanism of Action
This compound is known to interact with the MHC class I-related protein 1 (MR1).[3] This interaction is crucial for its role as an inhibitor of MAIT cell activation.
Mechanism:
-
Binding to MR1: this compound binds to the MR1 protein on antigen-presenting cells (APCs). The aldehyde group of the compound can form a covalent Schiff base with a lysine (B10760008) residue (Lys43) in the MR1 binding cleft.[3]
-
MR1 Upregulation: This binding event stabilizes the MR1 protein, leading to its increased expression and presentation on the cell surface.[1][3]
-
MAIT Cell Inhibition: Despite promoting MR1 surface expression, the this compound-MR1 complex does not activate the MAIT cell T-cell receptor (TCR). Instead, it acts as an antagonist, inhibiting the activation of MAIT cells by other stimulatory MR1 ligands (e.g., those derived from microbial riboflavin (B1680620) synthesis).[1][3]
5.1. Signaling Pathway Diagram
Caption: this compound binds to MR1, leading to its upregulation but inhibiting MAIT cell activation.
This document is intended for informational purposes only and does not constitute a warranty of any kind. Users should rely on their own judgment and expertise in designing and performing their experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Cayman Chemical [bioscience.co.uk]
- 3. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. schircks.ch [schircks.ch]
- 8. targetmol.com [targetmol.com]
Application Notes: Acetyl-6-formylpterin in the Study of Pterin-Dependent Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterins are a class of heterocyclic compounds based on the pteridine (B1203161) ring system that are vital for numerous biological functions.[1] In their reduced tetrahydro- forms, they act as essential cofactors for several key enzyme families.[1][2] These include the aromatic amino acid hydroxylases (e.g., phenylalanine, tyrosine, and tryptophan hydroxylase) required for neurotransmitter synthesis, and nitric oxide synthase (NOS), which produces the signaling molecule nitric oxide.[3][4] Pterin (B48896) derivatives are also central to the folate biosynthesis pathway in microorganisms, a target for antimicrobial drugs.[3][5]
Acetyl-6-formylpterin (Ac-6-FP) is a pteridine derivative and a metabolite of vitamin B9 (folate).[6] It is also recognized as a photodegradation product of folic acid.[7][8] While its direct interaction with classical pterin-dependent enzymes is not extensively documented, Ac-6-FP has emerged as a critical tool in immunology. It serves as a specific, non-stimulatory ligand for the MHC class I-related protein 1 (MR1).[7] This property makes it an invaluable molecule for studying the MR1-dependent activation of Mucosal-Associated Invariant T (MAIT) cells, acting as a potent inhibitor of this process.[7][9]
These notes provide an overview of Ac-6-FP's properties, its primary application in immunological research, and protocols for its use.
Biochemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| Systematic Name | N-(6-formyl-3,4-dihydro-4-oxo-2-pteridinyl)-acetamide | [9][10] |
| Synonyms | 2-Acetamido-6-formylpteridin-4-one, Ac-6-FP, NSC 129965 | [9] |
| CAS Number | 29769-49-1 | [10] |
| Molecular Formula | C₉H₇N₅O₃ | [10] |
| Molecular Weight | 233.18 g/mol | |
| Appearance | Crystalline solid | [10] |
| Purity | ≥95% | [10] |
| Solubility | DMF: 50 mg/ml, Ethanol: 1 mg/ml, PBS (pH 7.2): 0.1 mg/ml | [9] |
Application 1: A Tool for Studying the MR1-MAIT Cell Axis
The primary and most well-characterized application of this compound is in the study of the MR1-MAIT cell signaling axis. MAIT cells are a subset of T lymphocytes that recognize microbial vitamin B metabolites presented by the MR1 molecule on antigen-presenting cells (APCs).[11] Ac-6-FP binds to and stabilizes MR1 on the cell surface but does not activate the MAIT cell T-cell receptor (TCR).[7][12] Instead, it acts as a competitive inhibitor of activation by stimulatory ligands.[7] This makes it an ideal tool for dissecting the structural requirements of MR1 binding and for controlling MAIT cell activation in experimental settings.
Caption: Logical flow of MR1 interaction with activating vs. inhibitory ligands.
Quantitative Data on MAIT Cell Modulation
| Parameter | Compound | Value | Cell System | Reference |
| IC₅₀ (MAIT cell activation) | This compound | 0.1 µM | MAIT TCR activation by bacterial supernatants | [7] |
| Effective Concentration | This compound | 0.23 - 15 µM | Dose-dependently increases MR1 surface expression without MAIT cell activation | [9] |
| Comparison | 6-formylpterin (B158403) | Weakly inhibits MAIT cell activation | MAIT TCR activation by bacterial supernatants | [7] |
Experimental Protocols
The following protocols provide a framework for using this compound to investigate the MR1-MAIT cell system.
Caption: Workflow for studying MR1 ligands using APC-MAIT cell co-culture.
Protocol 1: Assay for MR1 Surface Upregulation on APCs
This protocol determines the ability of Ac-6-FP to bind and stabilize MR1 on the surface of APCs.
-
Materials:
-
Complete cell culture medium.
-
This compound (Ac-6-FP), stock solution in a suitable solvent (e.g., DMSO, NaOH).
-
Stimulatory ligand (e.g., 5-OP-RU, prepared fresh) as a positive control.
-
Vehicle control (solvent only).
-
Phosphate-buffered saline (PBS).
-
Fluorescently-conjugated anti-MR1 antibody (e.g., clone 26.5).
-
Flow cytometer.
-
Procedure:
-
Seed MR1-expressing APCs in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of Ac-6-FP (e.g., 0.1 µM to 20 µM). Include positive and negative controls.
-
Add the diluted compounds to the cells and incubate for 12-18 hours at 37°C, 5% CO₂.[13]
-
Harvest cells, wash with cold PBS, and resuspend in staining buffer.
-
Stain with the anti-MR1 antibody according to the manufacturer's protocol.
-
Wash cells again and analyze by flow cytometry.
-
-
Data Analysis:
-
Gate on the live cell population.
-
Measure the Mean Fluorescence Intensity (MFI) of the MR1 signal for each condition.
-
Plot MFI versus Ac-6-FP concentration to determine the dose-dependent effect on MR1 surface expression.[12]
-
Protocol 2: MAIT Cell Activation Inhibition Assay
This protocol measures the ability of Ac-6-FP to inhibit MAIT cell activation by a known stimulatory ligand.
-
Materials:
-
All materials from Protocol 1.
-
MAIT cell line or primary MAIT cells.
-
A known MAIT cell activating ligand (e.g., 5-OP-RU or bacterial supernatant).
-
Fluorescently-conjugated antibodies against a T-cell marker (e.g., CD3) and an activation marker (e.g., CD69).
-
-
Procedure:
-
Seed MR1-expressing APCs in a 96-well plate and let them adhere.
-
Prepare serial dilutions of Ac-6-FP.
-
Add the Ac-6-FP dilutions to the APCs and incubate for 1-2 hours. This allows Ac-6-FP to bind MR1 first.
-
Add a fixed, sub-maximal concentration of the activating ligand to all wells (except the negative control).
-
Immediately add MAIT cells to the wells at an appropriate APC:MAIT cell ratio (e.g., 1:1).
-
Co-culture for 18-24 hours at 37°C, 5% CO₂.
-
Harvest all cells, wash, and stain with anti-CD3 and anti-CD69 antibodies.
-
Analyze by flow cytometry.
-
-
Data Analysis:
-
Gate on the CD3+ population (MAIT cells).
-
Determine the percentage of CD69+ cells within the MAIT cell gate for each condition.
-
Plot the percentage of activated MAIT cells against the concentration of Ac-6-FP.
-
Calculate the IC₅₀ value, which is the concentration of Ac-6-FP required to inhibit 50% of the MAIT cell activation induced by the stimulatory ligand.
-
Application 2: Investigating Pterin-Dependent Enzymes
While the primary use of Ac-6-FP is in immunology, its structural similarity to other pterins makes it a candidate for screening against classical pterin-dependent enzymes. These enzymes are crucial in pathways for neurotransmitter and folate biosynthesis and are important drug targets.[14][15] A general protocol for screening its inhibitory potential is provided below.
Caption: Simplified overview of key pterin-dependent enzymatic pathways.
Protocol 3: General Screening of Pterin-Dependent Enzyme Inhibition
This protocol is a template for a biochemical assay, using Dihydropteroate Synthase (DHPS) as an example. It can be adapted for other enzymes like phenylalanine hydroxylase.
-
Materials:
-
Purified recombinant DHPS enzyme.
-
Substrates: 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) and p-aminobenzoic acid (pABA).
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT).
-
This compound (Ac-6-FP) stock solution.
-
Positive control inhibitor (e.g., a sulfonamide antibiotic).[5]
-
Reaction quench solution (e.g., acid).
-
Detection system: HPLC or a coupled spectrophotometric assay to measure product formation or substrate consumption.[16]
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, a fixed concentration of DHPS enzyme, and one substrate (e.g., pABA).
-
Add serial dilutions of Ac-6-FP or control compounds to the wells.
-
Pre-incubate the enzyme with the inhibitor for 10-15 minutes at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the second substrate (DHPPP).
-
Allow the reaction to proceed for a set time where product formation is linear.
-
Stop the reaction by adding the quench solution.
-
Analyze the amount of product formed or substrate remaining using the chosen detection method.
-
-
Data Analysis:
-
Calculate the reaction velocity for each inhibitor concentration.
-
Normalize the data to the uninhibited control (0% inhibition) and the positive control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the Ac-6-FP concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound is a versatile and potent tool for researchers, particularly in the field of immunology. Its well-defined role as a non-stimulatory, inhibitory ligand for MR1 allows for precise investigation and modulation of the MAIT cell axis. While its direct effects on classical pterin-dependent enzymes remain to be fully explored, its pterin structure suggests potential utility as a scaffold or screening compound in drug development programs targeting these enzymatic pathways. The protocols provided herein offer a practical guide for leveraging this compound in these research contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic and Mutational Analysis of the PruA Pteridine Reductase Required for Pterin-Dependent Control of Biofilm Formation in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pterin - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound – ChemicalNor [chemicalnor.pt]
- 7. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Folic acid and its photoproducts, 6-formylpterin and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound - Cayman Chemical [bioscience.co.uk]
- 11. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Isotopic Labeling of Acetyl-6-formylpterin in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridines, a class of heterocyclic compounds, are crucial cofactors in a multitude of enzymatic reactions and serve as important biomarkers for various diseases. Acetyl-6-formylpterin, a derivative of the pterin (B48896) core structure, is of growing interest in biomedical research. Understanding its metabolic fate and dynamics is essential for elucidating its biological roles and for the development of novel therapeutic strategies. Isotopic labeling, coupled with mass spectrometry-based tracer studies, provides a powerful approach to track the metabolism and flux of this compound in biological systems.
These application notes provide detailed protocols for the proposed synthesis of isotopically labeled this compound, its application in cell culture-based tracer studies, and the subsequent analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
Table 1: Proposed Isotopically Labeled this compound Precursors and Their Applications
| Labeled Precursor | Isotopic Label | Proposed Application |
| Guanine (B1146940) | ¹³C, ¹⁵N | Tracing the de novo biosynthesis of the pterin ring. |
| Glycine | ¹⁵N | Investigating the incorporation of nitrogen into the pterin core. |
| Methionine | ²H (deuterium) | Studying methylation reactions in pterin metabolism. |
| Acetic Anhydride (B1165640) | ¹³C, ²H | Labeling the acetyl group to trace its origin and transfer. |
Table 2: Key LC-MS/MS Parameters for Pterin Analysis
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (+ESI) |
| Precursor Ion (m/z) | To be determined for specific labeled and unlabeled species. |
| Product Ions (m/z) | To be determined by fragmentation analysis. |
| Collision Energy | Optimized for each specific pterin. |
| Internal Standard | ¹⁵N-labeled pterin derivative (e.g., ¹⁵N-Biopterin). |
Experimental Protocols
Protocol 1: Proposed Synthesis of ¹³C-labeled this compound
Materials:
-
2,4,5-Triamino-6-hydroxypyrimidine (or a ¹³C/¹⁵N-labeled analogue derived from labeled guanine)
-
A suitable three-carbon aldehyde or ketone with a protected formyl group for the side chain.
-
Acetic anhydride (¹³C-labeled for labeling the acetyl group)
-
Standard organic synthesis reagents and solvents.
-
HPLC for purification.
Methodology:
-
Synthesis of the Labeled Pterin Core:
-
Begin with a commercially available isotopically labeled guanine (e.g., U-¹³C₅, ¹⁵N₅-Guanine) as the precursor for the pterin ring.
-
Chemically or enzymatically convert the labeled guanine to 2,4,5-triamino-6-hydroxypyrimidine. This multi-step process typically involves protection, activation, and cyclization reactions.
-
-
Side-Chain Attachment:
-
Condense the labeled 2,4,5-triamino-6-hydroxypyrimidine with a suitable three-carbon synthon that will form the 6-formyl side chain. The choice of this synthon is critical and may require a protected aldehyde functionality.
-
-
Acetylation:
-
Introduce the acetyl group via reaction with isotopically labeled acetic anhydride (e.g., (¹³C-acetyl)₂O). The position of acetylation will depend on the reaction conditions and the reactivity of the pterin intermediate.
-
-
Purification:
-
Purify the final product, isotopically labeled this compound, using High-Performance Liquid Chromatography (HPLC).
-
Confirm the structure and isotopic enrichment by mass spectrometry and NMR spectroscopy.
-
Protocol 2: Cell Culture Tracer Study using Labeled this compound
This protocol outlines the general workflow for a tracer study in a cell culture system.
Materials:
-
Cultured cells of interest (e.g., cancer cell lines, primary cells).
-
Cell culture medium and supplements.
-
Isotopically labeled this compound (from Protocol 1).
-
Phosphate-buffered saline (PBS).
-
Methanol, acetonitrile (B52724), and water (LC-MS grade).
-
Internal standard (¹⁵N-labeled pterin).
Methodology:
-
Cell Seeding and Growth:
-
Seed cells in appropriate culture plates and allow them to reach the desired confluency.
-
-
Labeling:
-
Remove the standard culture medium and replace it with a medium containing a known concentration of the isotopically labeled this compound.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the uptake and metabolism of the tracer.
-
-
Metabolite Extraction:
-
At each time point, wash the cells with ice-cold PBS to remove extracellular tracer.
-
Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water).
-
Add a known amount of the ¹⁵N-labeled internal standard to each sample for quantification.
-
Protocol 3: LC-MS/MS Analysis of Labeled this compound and its Metabolites
This protocol describes the analysis of the extracted metabolites using LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
A suitable HPLC column for separating polar metabolites (e.g., a C18 reversed-phase column or a HILIC column).
Methodology:
-
Chromatographic Separation:
-
Inject the prepared samples onto the HPLC column.
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile with a small amount of formic acid to achieve good separation of pterins and their metabolites.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (+ESI) mode.
-
Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the unlabeled and isotopically labeled this compound and its expected metabolites. This involves defining the precursor and product ion transitions for each analyte.
-
-
Data Analysis:
-
Process the raw data using the instrument's software.
-
Calculate the peak area ratios of the labeled analytes to the internal standard.
-
Determine the rate of incorporation of the isotopic label into downstream metabolites to assess metabolic flux.
-
Visualizations
Caption: Proposed workflow for the synthesis of isotopically labeled this compound.
Caption: General workflow for a cell-based tracer study using labeled this compound.
Caption: A putative metabolic pathway for this compound to be investigated in tracer studies.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Acetyl-6-formylpterin
For Researchers, Scientists, and Drug Development Professionals
This technical support guide addresses common challenges encountered during the synthesis of Acetyl-6-formylpterin and its precursors. Given that detailed protocols for this compound are not widely published, this document focuses on improving the yield of the 6-formylpterin (B158403) precursor and provides general strategies for subsequent acetylation and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the pterin (B48896) scaffold, and which is best for 6-substituted products?
A1: Several methods exist for synthesizing the pterin scaffold. The most common are:
-
Gabriel-Isay Synthesis: Involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. A major drawback is the potential formation of a mixture of 6- and 7-substituted isomers if an unsymmetrical dicarbonyl is used.
-
Timmis Synthesis: This is a regioselective method that condenses a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group. It generally avoids the issue of isomer formation, making it preferable for unambiguously producing 6-substituted pterins.
-
Taylor Synthesis: This approach builds the pyrimidine (B1678525) ring onto a pre-existing, substituted pyrazine (B50134). Its utility can be limited by the availability of the required pyrazine starting materials.[1]
For regioselective synthesis of 6-substituted pterins, the Timmis method is often recommended.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in pterin synthesis are a frequent issue. Key factors include:
-
Poor Solubility: Pterin and its derivatives are notoriously insoluble in many common solvents due to strong intermolecular hydrogen bonding, which can hinder reaction kinetics and manipulation.[1][2][3][4]
-
Product Degradation: The 6-formylpterin precursor is sensitive to light and can be unstable in basic solutions.[5] Over-exposure to harsh conditions during the reaction or workup can lead to degradation.
-
Side Reactions: Over-oxidation of the 6-formyl group to a carboxylic acid (pterin-6-carboxylic acid) is a common side reaction that reduces the yield of the desired aldehyde.[5]
-
Incomplete Reactions: The heterogeneous nature of reactions involving poorly soluble pterin precursors can lead to incomplete conversion.
Q3: I'm observing a mixture of 6- and 7-substituted isomers. How can I improve regioselectivity?
A3: The formation of isomers is a classic problem, particularly with the Gabriel-Isay synthesis. To improve the yield of the desired 6-substituted isomer:
-
Switch Synthesis Route: Employ a regioselective method like the Timmis or Viscontini synthesis.[6]
-
Use of Additives: In some systems, the addition of sodium bisulfite (NaHSO₃) can help selectively precipitate the 6-substituted pterin from a mixture of isomers due to differences in the solubility of the formed adducts.[1][6]
-
Control Reaction Conditions: In certain condensations, using hydrazine (B178648) as a catalyst with methylglyoxal (B44143) has been shown to yield the 6-methyl derivative as the sole product, indicating the regiospecificity of the reaction.
Q4: The synthesized pterin product has extremely low solubility. How can I work with it?
A4: The poor solubility of pterins is a fundamental challenge.[3][4] Strategies to manage this include:
-
pH Adjustment: The solubility of pterins can be influenced by pH, as they can exist in neutral or ionized forms.[7]
-
Solvent Selection: While challenging, screening a range of polar solvents may identify a suitable system. For this compound, specific solvent systems with DMSO have been reported to achieve higher concentrations (see Table 1).
-
Derivatization: Introducing protecting groups or other substituents can disrupt the intermolecular hydrogen bonding that causes low solubility.[2] This can be done on a more soluble precursor before the final cyclization.
-
Solid-State Mechanochemistry: Techniques like ball milling can be used for reactions, bypassing the need for soluble reactants.[2][4]
Q5: What are the key challenges in the final acetylation step?
A5: While a specific protocol for converting 6-formylpterin to this compound is not detailed in the provided results, general challenges in such a transformation would include:
-
Protecting Groups: The pterin ring has multiple reactive sites (amines, hydroxyls). A protecting group strategy may be necessary to ensure selective acetylation at the desired position (likely the 2-amino group).
-
Lability of the Formyl Group: The 6-formyl group can be sensitive to oxidation or other side reactions under the conditions required for acetylation.
-
Purification: Separating the final acetylated product from unreacted 6-formylpterin, di-acetylated products, and other byproducts can be difficult, especially given the solubility challenges.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Poor solubility of starting materials impeding reaction.[1][2][3] 2. Product degradation due to light sensitivity or unstable pH.[5][7] 3. Over-oxidation of the formyl group to a carboxylic acid.[5] 4. Incomplete oxidation of the precursor (e.g., 6-hydroxymethylpterin).[5] | 1. Modify substituents or use protecting groups to increase solubility.[2] Consider solid-state mechanosynthesis (ball milling).[4] 2. Protect the reaction from light. Maintain a neutral or slightly acidic pH during workup.[5] 3. Monitor reaction progress carefully using TLC or HPLC to avoid over-oxidation.[5] 4. Ensure the oxidizing agent is fresh and used in the correct stoichiometric amount. Optimize reaction time and temperature.[5] |
| Product is a Mixture of Isomers | 1. Use of a non-regioselective synthesis method (e.g., Gabriel-Isay). 2. Lack of control over reaction conditions influencing selectivity. | 1. Switch to a regioselective method such as the Timmis synthesis. 2. For certain reactions, additives like NaHSO₃ can be used to selectively precipitate the 6-isomer.[1][6] |
| Difficulty in Product Purification | 1. Extremely low solubility prevents effective chromatography or recrystallization.[3][4] 2. Product co-precipitates with impurities or starting materials. 3. Product instability during purification.[4] | 1. Attempt recrystallization from high-boiling polar solvents (e.g., DMSO, DMF). Use techniques like sonication or heating to aid dissolution. 2. Convert the pterin to a more soluble salt for purification, then neutralize to recover the final product.[2] 3. Perform purification steps quickly and under controlled pH and light conditions.[5] |
| Final Product is Off-Color | 1. Presence of oxidized byproducts or polymeric impurities.[5] 2. Residual starting materials or reagents. | 1. Attempt to remove colored impurities by washing the solid product with various solvents. 2. Recrystallize the product. If solubility is too low, consider derivatization to a more soluble intermediate for purification, followed by deprotection. |
Quantitative Data Tables
Table 1: Solubility of this compound (Ac-6-FP) (Data sourced from commercial supplier information)
| Solvent System | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (428.85 mM) | Requires ultrasonic treatment. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.72 mM) | Clear solution. |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (10.72 mM) | Clear solution. |
Table 2: Comparison of Pterin Precursor Reactivity (Qualitative data based on synthetic challenges)
| Precursor Type | Key Challenge | Recommended Approach |
| Unsubstituted Pterin | Very low solubility.[1][3][4] | Use of protecting groups, pH adjustment, or solid-state synthesis.[2][4] |
| 6-Chloropterin | Nucleophilic substitution with amines can be difficult.[8] | Use of thiols or organometallic coupling reactions (e.g., Suzuki).[4][8] |
| 6-Triflate Pterin | Versatile precursor for nucleophilic substitution and cross-coupling.[8] | Can be reacted with various nucleophiles to introduce diverse 6-substituents.[8] |
| 6-Formylpterin | Formyl group is prone to over-oxidation.[5] | Careful control of oxidizing conditions and reaction monitoring.[5] |
Experimental Protocols
Protocol 1: General Regioselective Synthesis of 6-Substituted Pterins (via Timmis Reaction)
This protocol outlines a general, regioselective approach to the pterin core, which is a crucial first step before formylation and acetylation.
-
Reactant Preparation: Prepare a solution of a 5-nitroso-6-aminopyrimidine derivative in a suitable solvent (e.g., aqueous base).
-
Condensation: Add a compound containing an active methylene group (e.g., a β-ketoester or malononitrile (B47326) derivative) to the pyrimidine solution.
-
Reaction: The condensation is typically carried out under basic conditions. The reaction involves the attack of the active methylene group on the nitroso group, followed by cyclization to form the pyrazine ring. This specifically directs substitution to the 6-position.
-
Workup and Isolation: After the reaction is complete (monitored by TLC or HPLC), neutralize the mixture. The pterin product, often being poorly soluble, may precipitate from the solution and can be collected by filtration.
-
Purification: Wash the crude product with water and organic solvents to remove impurities. Further purification can be attempted by recrystallization from a high-boiling solvent if solubility allows.
Protocol 2: General Method for Introducing 6-Substituents via Cross-Coupling
For more complex derivatives, functionalizing a pre-formed pterin ring at the 6-position is a powerful strategy. This often requires activating the 6-position.
-
Activation of 6-Position: Synthesize a 6-halopterin or 6-tosylpterin derivative. For example, a 6-tosylated pterin can be prepared in two steps from the corresponding 6-oxo-pterin derivative.[4]
-
Cross-Coupling Reaction: Perform a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira) using the activated 6-substituted pterin and a suitable coupling partner (e.g., a boronic acid or terminal alkyne).[4]
-
Reaction Conditions: These reactions typically require a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., XPhos), a copper co-catalyst (for Sonogashira), and a base in an organic solvent.[4]
-
Purification: Following the reaction, the product is typically purified using column chromatography to separate it from the catalyst, ligands, and other byproducts.
Visualizations
References
- 1. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Acetyl-6-formylpterin Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl-6-formylpterin.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues to be aware of during the purification of this compound?
A1: this compound is susceptible to two primary stability issues:
-
Deacetylation: The acetyl group can be hydrolyzed, reverting the molecule back to 6-formylpterin (B158403). This is particularly a risk during prolonged heating or exposure to non-neutral pH conditions. Recrystallization, for instance, should be performed rapidly to minimize deacetylation.[1]
-
Photosensitivity: While this compound is less sensitive to light than its precursor, 6-formylpterin, it is still advisable to protect solutions and the solid compound from prolonged exposure to light to prevent potential degradation.[1]
Q2: My final product shows a lower purity than expected after recrystallization. What could be the cause?
A2: Lower than expected purity after recrystallization can stem from several factors:
-
Incomplete removal of starting material: If the initial acetylation of 6-formylpterin was incomplete, the unreacted precursor might co-precipitate with the product.
-
Deacetylation during the process: As mentioned in Q1, prolonged heating during the dissolution step of recrystallization can lead to the formation of 6-formylpterin, which will contaminate the final product.[1]
-
Presence of other synthesis byproducts: Depending on the synthetic route, other impurities may be present. Consider re-evaluating the synthesis work-up to remove these before the final recrystallization.
-
Solvent choice: The solvent system used for recrystallization is crucial. An inappropriate solvent may not effectively differentiate between the product and impurities, leading to their co-precipitation.
Q3: I am developing an HPLC purification method. What are some recommended starting conditions?
A3: For pterin (B48896) derivatives like this compound, reversed-phase HPLC is a common approach. Here are some suggested starting parameters:
-
Column: A C18 or C8 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with an aqueous buffer and an organic modifier is typically effective.
-
Aqueous Buffer (Mobile Phase A): A phosphate (B84403) or citrate (B86180) buffer at a slightly acidic pH (e.g., pH 3-6) can help to improve peak shape and resolution.
-
Organic Modifier (Mobile Phase B): Acetonitrile or methanol.
-
-
Detection: UV detection at or near the compound's absorbance maximum (around 284 nm) is suitable.[2]
It is crucial to optimize the gradient, flow rate, and buffer composition for your specific separation needs.
Troubleshooting Guides
HPLC Purification Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Broad or Tailing Peaks | 1. Poor column condition. 2. Inappropriate mobile phase pH. 3. Column overload. 4. Presence of secondary interactions with the stationary phase. | 1. Wash the column with a strong solvent or replace it if it's old. 2. Adjust the pH of the mobile phase; pterin derivatives often show better peak shape at acidic pH. 3. Reduce the amount of sample injected onto the column. 4. Add a competing agent to the mobile phase, such as a small amount of trifluoroacetic acid (TFA). |
| Poor Resolution Between this compound and Impurities | 1. Inadequate mobile phase gradient. 2. Wrong choice of stationary phase. 3. Flow rate is too high. | 1. Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting compounds. 2. Try a different column chemistry (e.g., C8 instead of C18, or a different manufacturer). 3. Reduce the flow rate to increase the interaction time with the stationary phase. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, HPLC-grade solvents and flush the injector and sample loop thoroughly. 2. Implement a column wash step at the end of each run with a strong solvent to elute any retained compounds. |
| Irreproducible Retention Times | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column degradation. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Monitor column performance with a standard and replace it if retention times shift significantly over time. |
Quantitative Data
| Parameter | Value | Source |
| Starting Material | 5 g of 6-formylpterin | [1] |
| Crude Product Yield | 4.8 g | [1] |
| Final Product Yield after Recrystallization | 4.4 g | [1] |
| Purity (by HPLC) | 98.2% | [1] |
Experimental Protocols
Synthesis and Recrystallization of this compound
Caution: 6-formylpterin is highly sensitive to light. While this compound is less so, it is good practice to minimize light exposure throughout the procedure.[1]
Materials:
-
6-formylpterin (finely ground): 5 g
-
Acetic acid: 250 ml
-
Acetic anhydride (B1165640): 250 ml
-
Isopropyl alcohol (IPA)
-
Deionized water
-
Activated carbon
-
NaOH pellets (for vacuum desiccator)
Procedure:
-
Acetylation:
-
In a heating hood, combine 250 ml of acetic acid and 250 ml of acetic anhydride in a round-bottom flask.
-
Add 5 g of finely ground 6-formylpterin to the mixture.
-
Heat the suspension under reflux with stirring until most of the solid has dissolved (approximately 6 hours).
-
Filter the hot solution through a sintered disc filter funnel and rinse the funnel with 20 ml of acetic acid.
-
Evaporate the filtrate to a final weight of approximately 70 g using a rotary evaporator.
-
Allow the flask to cool for 2 hours at room temperature, then place it at 4°C overnight to precipitate the crude product.
-
Filter the precipitated this compound, wash the filter cake with 20 ml of cold acetic acid, and dry it in a vacuum desiccator over NaOH. This should yield approximately 4.8 g of the crude product.[1]
-
-
Recrystallization:
-
Note: This step must be performed quickly to prevent deacetylation.[1]
-
Prepare a 1:1 (v/v) solution of IPA and water. Heat 150 ml of this solution to its boiling point.
-
Add the ground crude this compound to the boiling solvent and stir. Dissolution should occur within approximately 3 minutes.
-
Add 1.3 g of activated carbon and continue to stir for 3 minutes.
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate in an ice bath.
-
Evaporate the solution to a volume of approximately 50 ml using a rotary evaporator.
-
Place the solution at 3°C overnight to allow for precipitation.
-
Filter the purified this compound, wash the filter cake with 20 ml of cold 1:1 IPA/water, followed by 20 ml of IPA.
-
Dry the final product in a vacuum desiccator over NaOH. The expected yield is approximately 4.4 g with a purity of 98.2% as determined by HPLC.[1]
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Inhibitory role of this compound in the MR1 signaling pathway.[3][4][5][6]
Caption: Troubleshooting logic for common issues in this compound purification.
References
- 1. schircks.ch [schircks.ch]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAIT cell inhibition promotes liver fibrosis regression via macrophage phenotype reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Acetyl-6-formylpterin in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Acetyl-6-formylpterin in various solvents. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving properly. What should I do?
A1: this compound has varying solubility depending on the solvent. For organic solvents like DMSO and DMF, solubility is high (50-100 mg/mL), but may require sonication and gentle warming to fully dissolve.[1][2] If you observe precipitation, especially after making dilutions, using heat and/or sonication can aid dissolution.[1] For aqueous buffers like PBS, solubility is significantly lower (~0.1 mg/mL).[2] Ensure you are using newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can negatively impact solubility.[1]
Q2: What is the recommended solvent for creating a stock solution?
A2: For high-concentration stock solutions, Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are recommended due to high solubility.[1][2] When preparing stock solutions in organic solvents, it is good practice to purge the solvent with an inert gas (like argon or nitrogen) to minimize oxidation, a recommendation for the parent compound 6-formylpterin (B158403) that is applicable here.[3][4]
Q3: How should I store my this compound?
A3:
-
Solid Form: Store the crystalline solid at -20°C for long-term stability, where it should be stable for at least 4 years.[2]
-
Stock Solutions: For prepared stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is highly recommended to store solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: I am seeing inconsistent results in my cell-based assays. Could the stability of this compound in my media be the issue?
A4: Yes, this is a possibility. The stability of pterin (B48896) derivatives in aqueous solutions can be limited. The parent compound, 6-formylpterin, is not recommended for storage in aqueous solution for more than one day.[3][4] this compound is a photodegradation product of folic acid and can be sensitive to light and oxidation.[5][6] Prepare fresh dilutions of your stock solution into your aqueous buffers or cell culture media immediately before each experiment to ensure consistency and minimize degradation.
Q5: Are there known degradation pathways for this compound?
A5: While specific degradation kinetics for this compound are not extensively published, the pterin scaffold can be sensitive. The parent compound, 6-formylpterin, is known to be a product of UV-induced photodegradation of folic acid and can be further oxidized to 6-carboxypterin.[7][8] The formyl group is also reactive and can form adducts.[6][9] To mitigate degradation, protect solutions from light and minimize oxygen exposure.
Quantitative Data: Solubility and Stability
The following table summarizes the known solubility and storage recommendations for this compound.
| Solvent/Condition | Solubility | Storage Recommendation (Stock Solution) | Citations |
| Solid | N/A | ≥ 4 years at -20°C | [2] |
| DMSO | 100 mg/mL | -80°C (6 months) or -20°C (1 month) | [1] |
| DMF | 50 mg/mL | -80°C (6 months) or -20°C (1 month) | [1][2] |
| Ethanol | 1 mg/mL | -80°C (6 months) or -20°C (1 month) | [1][2] |
| PBS (pH 7.2) | 0.1 mg/mL | Not recommended for long-term storage; prepare fresh. | [2] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | Prepare fresh for in vivo experiments. | [1] |
Experimental Protocols
Protocol: General Assessment of this compound Stability in a Novel Solvent
This protocol provides a framework for determining the stability of this compound under specific experimental conditions.[10]
Objective: To quantify the degradation of this compound in a chosen solvent over time at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., cell culture medium, specific buffer)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Calibrated analytical balance and volumetric flasks
-
Incubator or water bath set to the desired temperature
-
Amber vials or tubes to protect from light
Methodology:
-
Preparation of Primary Stock Solution:
-
Accurately weigh a sufficient amount of solid this compound.
-
Dissolve it in a recommended solvent (e.g., DMSO) to create a concentrated primary stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved, using sonication if necessary. This solution will serve as your reference standard.
-
-
Preparation of Test Solution:
-
Dilute the primary stock solution with your solvent of interest to the final desired concentration for your experiment.
-
Prepare a sufficient volume to allow for sampling at all time points.
-
-
Time-Zero (T=0) Analysis:
-
Immediately after preparation, take an aliquot of the test solution.
-
Analyze this sample via HPLC or LC-MS to determine the initial peak area or concentration. This is your baseline (100% stability) measurement.
-
-
Incubation and Sampling:
-
Dispense the remaining test solution into several amber vials, one for each future time point.
-
Store these vials under the desired experimental conditions (e.g., 37°C, room temperature, protected from light).
-
At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial.
-
-
Analysis of Time-Point Samples:
-
Analyze the sample from each time point using the same HPLC/LC-MS method as the T=0 sample.
-
Record the peak area corresponding to this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the % Remaining versus time to visualize the stability profile.
-
Visualizations
Caption: Experimental workflow for assessing compound stability.
Caption: Decision tree for solvent selection.
Caption: Key factors influencing compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Properties and reactivity of the folic acid and folate photoproduct 6-formylpterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Folic acid and its photoproducts, 6-formylpterin and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Acetyl-6-formylpterin during experiments
Welcome to the technical support center for Acetyl-6-formylpterin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
This compound (Ac-6-FP) is a pteridine (B1203161) derivative. It is recognized as a photodegradation product of folic acid (Vitamin B9) and is a known inhibitor of mucosal-associated invariant T (MAIT) cell activation.[1][2] In research, it is often used to study the MR1/MAIT cell signaling pathway and its role in various diseases.[3]
Q2: What are the primary factors that can cause the degradation of this compound?
The primary factors that can lead to the degradation of this compound include:
-
Light Exposure: As a pterin (B48896) derivative and a known photodegradation product of folic acid, this compound is susceptible to degradation upon exposure to light, particularly UV radiation.[2][3][4]
-
Suboptimal pH: Pterin compounds often exhibit pH-dependent stability. Extreme pH conditions (highly acidic or alkaline) can accelerate degradation. While specific data for this compound is limited, related folates are most stable in a slightly acidic to neutral pH range.
-
Elevated Temperatures: Higher temperatures can increase the rate of chemical degradation.
-
Oxidizing Agents: The presence of oxidizing agents and reactive oxygen species (ROS) can lead to the degradation of pterin compounds.[2][3][4]
-
Improper Storage of Solutions: Aqueous solutions of related pterin compounds are not recommended for long-term storage.
Q3: How should I properly store this compound?
Proper storage is crucial to maintain the stability of this compound.
| Form | Storage Temperature | Recommended Container | Duration |
| Solid (Powder) | -20°C | Amber vial, desiccated | ≥ 4 years[1] |
| Stock Solution in DMSO | -20°C | Small aliquots in amber vials | Short to medium term |
| Aqueous Working Solution | 2-8°C | Protected from light | Prepare fresh, use within one day |
Q4: What are the signs of this compound degradation?
Degradation of this compound can be indicated by:
-
A change in the color or appearance of the solid or solution.
-
A decrease in the expected biological activity in your experiments.
-
The appearance of unexpected peaks in analytical analyses such as High-Performance Liquid Chromatography (HPLC).
Q5: Which analytical methods can be used to assess the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for separating and quantifying this compound and its potential degradation products.[5] This technique allows for the development of stability-indicating methods.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected experimental results.
| Possible Cause | Troubleshooting Steps |
| Degradation of stock solution | 1. Prepare a fresh stock solution of this compound from solid powder. 2. Ensure the solid has been stored correctly at -20°C in a light-protected, dry environment. 3. Aliquot the new stock solution into smaller volumes to minimize freeze-thaw cycles. |
| Degradation of working solution | 1. Always prepare fresh aqueous working solutions immediately before use. 2. Avoid storing aqueous solutions for more than a few hours. If temporary storage is necessary, keep it at 2-8°C and protected from light. 3. Ensure the pH of your experimental buffer is within a slightly acidic to neutral range (e.g., pH 6-7.5), if compatible with your assay. |
| Photodegradation during experiment | 1. Conduct experimental steps involving this compound under subdued lighting. 2. Use amber-colored microplates or tubes, or cover them with aluminum foil. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Sample degradation prior to injection | 1. Prepare samples for HPLC immediately before analysis. 2. If using an autosampler, ensure its temperature is controlled (e.g., 4°C). 3. Verify that the mobile phase and sample solvent are not contributing to degradation. |
| Forced degradation during sample preparation | 1. Review your sample preparation protocol. Avoid high temperatures, extreme pH, or exposure to strong light. |
| Oxidative degradation | 1. Use high-purity, degassed solvents for preparing solutions and mobile phases. 2. Consider blanketing stock solutions with an inert gas (e.g., nitrogen or argon) before sealing and freezing. |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Solutions
This protocol outlines the recommended procedure for preparing stock and working solutions of this compound to minimize degradation.
Materials:
-
This compound (solid)
-
Anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water or appropriate aqueous buffer (e.g., PBS)
-
Amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Inert gas (optional, e.g., nitrogen or argon)
Procedure:
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.
-
Stock Solution Preparation (in DMSO): a. In a well-ventilated area or chemical fume hood, carefully weigh the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). c. Vortex briefly until the solid is completely dissolved. The solution should be clear. d. (Optional) Gently flush the headspace of the vial with an inert gas to displace oxygen. e. Aliquot the stock solution into smaller, single-use volumes in amber vials. f. Store the aliquots at -20°C.
-
Working Solution Preparation (Aqueous): a. Thaw a single aliquot of the DMSO stock solution at room temperature. b. Dilute the stock solution to the final desired concentration using your experimental aqueous buffer. c. Mix thoroughly by gentle pipetting or brief vortexing. d. Prepare this working solution immediately before adding it to your experiment. e. Protect the aqueous solution from light during preparation and use.
Protocol 2: Stability Assessment of this compound by HPLC
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and assess stability under various conditions.
Materials:
-
This compound
-
HPLC system with UV detector
-
C18 HPLC column
-
Appropriate mobile phase (e.g., methanol:phosphate buffer)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
Procedure:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving the parent this compound peak from potential degradants. The mobile phase composition and gradient may need to be optimized.
-
Forced Degradation Studies: a. Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8 hours). Neutralize before injection. b. Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for a defined period. Neutralize before injection. c. Oxidative Degradation: Treat a solution of this compound with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature. d. Photodegradation: Expose a solution of this compound to a UV light source for a defined period. e. Thermal Degradation: Incubate a solution of this compound at an elevated temperature (e.g., 60°C) in the dark.
-
Analysis: Analyze the stressed samples by HPLC alongside a control sample (unstressed).
-
Data Interpretation: a. Compare the chromatograms of the stressed samples to the control. b. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation. c. The conditions that cause the most significant changes reveal the compound's primary instabilities.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Experimental workflow for stability assessment of this compound.
References
Technical Support Center: Optimizing HPLC Separation of Acetyl-6-formylpterin Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Acetyl-6-formylpterin isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound isomers.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Column Overload | Dilute the sample or reduce the injection volume. |
| Secondary Interactions with Stationary Phase | Adjust mobile phase pH. Consider a different column chemistry (e.g., C8 instead of C18). | |
| Sample Solvent Incompatible with Mobile Phase | Dissolve the sample in the initial mobile phase if possible.[1][2] | |
| Column Contamination or Void | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[1][2] | |
| Inconsistent Retention Times | Fluctuations in Mobile Phase Composition | Ensure proper mixing and degassing of the mobile phase. Hand-mix solvents before placing them in the reservoir. |
| Temperature Variations | Use a column oven to maintain a consistent temperature. | |
| Pump Malfunction | Check for leaks, salt buildup, and listen for unusual noises. Purge the pump and check valves.[3] | |
| Insufficient Column Equilibration | Increase the equilibration time between runs, especially for gradient methods. | |
| Low Signal Intensity or Poor Sensitivity | Suboptimal Detection Wavelength | Determine the UV absorbance maximum for this compound and set the detector accordingly. |
| Sample Degradation | Pterins can be light-sensitive and unstable in certain conditions.[4] Protect samples from light and consider using antioxidants like dithiothreitol (B142953) (DTT) during sample preparation.[5][6] | |
| Inefficient Ionization (for LC-MS) | Optimize mass spectrometry source parameters. Adjust mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate) to improve ionization. | |
| Baseline Noise or Drift | Contaminated Mobile Phase or Detector Cell | Use HPLC-grade solvents and freshly prepared mobile phase. Flush the detector flow cell.[7] |
| Air Bubbles in the System | Thoroughly degas the mobile phase.[3] | |
| Column Bleed | Use a column appropriate for the mobile phase and temperature conditions. | |
| Co-elution of Isomers | Insufficient Resolution | Optimize the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration).[8][9] |
| Inappropriate Stationary Phase | For chiral isomers, a chiral stationary phase (CSP) or a chiral mobile phase additive is necessary.[1][10][11] Consider polysaccharide-based or macrocyclic antibiotic-based CSPs.[12] | |
| Suboptimal Temperature | Vary the column temperature; lower temperatures can sometimes enhance chiral recognition.[10] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound isomers?
A1: For achiral separations on a standard C18 column, a good starting point is an isocratic mobile phase of 15 mM potassium phosphate (B84403) buffer (pH 6.4) with a small percentage of an organic modifier like methanol (B129727) (1-5%).[7] For chiral separations, a reversed-phase column with a mobile phase containing a chiral modifier, such as D-phenylalanine and Cu(II), has been shown to be effective for pterin (B48896) enantiomers.[10]
Q2: How can I improve the stability of my this compound samples and standards?
A2: Pterins are susceptible to oxidation and photodegradation.[4][13] It is crucial to protect solutions from light by using amber vials or covering them with aluminum foil. To prevent oxidation, especially of reduced forms, consider adding antioxidants like dithiothreitol (DTT) or ascorbic acid to your samples and standards.[5][6] Prepare solutions fresh and store them at low temperatures when not in use.
Q3: What type of column is best suited for separating this compound isomers?
A3: The choice of column depends on the nature of the isomers. If you are separating constitutional isomers, a standard reversed-phase column like a C18 or C8 may be sufficient.[9][14] However, if you are separating enantiomers (chiral isomers), a chiral stationary phase (CSP) is required for direct separation.[1][11][12] Alternatively, indirect separation can be achieved by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[15]
Q4: My sample is in a biological matrix (e.g., urine, plasma). How should I prepare it for HPLC analysis?
A4: Sample preparation for biological matrices typically involves steps to remove proteins and other interfering substances. Common techniques include protein precipitation with an organic solvent (e.g., acetonitrile) or an acid, followed by centrifugation and filtration.[3] Solid-phase extraction (SPE) can also be used for more complex samples to concentrate the analytes and remove impurities.[5] For urine samples, a simple dilution and filtration may be sufficient.[6]
Q5: I am seeing interfering peaks in my chromatogram when using electrochemical detection. What can I do?
A5: Co-elution of electroactive compounds from biological matrices can be a significant issue with electrochemical detection. To resolve this, you can optimize the HPLC method to achieve better separation of your analyte from the interfering compounds. This may involve adjusting the mobile phase pH or composition.[7]
Experimental Protocols
Representative Protocol for Chiral HPLC Separation of Pterin Isomers
This protocol is a representative method based on the successful separation of pterin enantiomers and can be used as a starting point for optimizing the separation of this compound isomers.
1. Materials and Reagents:
-
This compound isomer standard
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
D-phenylalanine (chiral modifier)
-
Copper(II) sulfate (B86663) pentahydrate
-
Potassium phosphate monobasic and dibasic for buffer preparation
-
Dithiothreitol (DTT) as an antioxidant (optional)
2. Sample and Standard Preparation:
-
Prepare a stock solution of the this compound isomer standard in a suitable solvent (e.g., a small amount of DMSO followed by dilution with the mobile phase).
-
Protect the standard solution from light by using an amber vial.
-
If sample stability is a concern, add DTT to a final concentration of 1 mM.[5]
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
For biological samples, perform sample clean-up as described in the FAQs.
3. HPLC Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Aqueous solution containing 2 mM D-phenylalanine and 1 mM Cu(II) sulfate, with a small percentage of methanol (e.g., 5-10%). The pH should be optimized (e.g., around 6.0-7.0). |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 12°C (Lower temperatures may improve chiral resolution)[10] |
| Injection Volume | 10 - 20 µL |
| Detection | UV-Vis at the absorbance maximum of this compound or Fluorescence detector with appropriate excitation and emission wavelengths. |
4. Data Analysis:
-
Identify the peaks corresponding to the isomers based on their retention times.
-
Quantify the isomers by integrating the peak areas and comparing them to the calibration curve generated from the standards.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound isomers.
Caption: Logical workflow for troubleshooting common HPLC separation issues.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nacalai.com [nacalai.com]
- 4. benchchem.com [benchchem.com]
- 5. Sample preparation and UHPLC-FD analysis of pteridines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of the stereoconfiguration of natural pterins by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. eijppr.com [eijppr.com]
- 13. researchgate.net [researchgate.net]
- 14. Separation of pteridines from blood cells and plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting low signal in Acetyl-6-formylpterin fluorescence assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Acetyl-6-formylpterin (AF-pterin) fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
Q2: How does pH affect the fluorescence of AF-pterin?
The fluorescence of pterins, including 6-formylpterin (B158403), is highly dependent on pH.[2][3][4] Most pterins can exist in two acid-base forms between pH 3 and 13.[2][3][4] The fluorescence quantum yield of 6-formylpterin is higher in acidic media compared to basic media.[2][3][4][5] Specifically, the quantum yield is approximately 0.12 in acidic conditions and 0.07 in basic conditions.[2][3][4] Therefore, maintaining a stable and optimal pH is critical for reproducible results.
Q3: What are common substances that can quench AF-pterin fluorescence?
Several substances can quench the fluorescence of pterin (B48896) derivatives. Studies on various pterins have shown that phosphate (B84403) and acetate (B1210297) buffers can cause dynamic quenching of fluorescence, particularly in their acidic forms.[6][7] No significant quenching was observed with chloride, sulfate, or nitrate (B79036) anions.[6][7] Additionally, purine (B94841) nucleotides like dGMP and dAMP can deactivate the singlet excited states of pterins through both dynamic and static processes.[8][9][10] In alkaline media, fluorescence quenching is generally less efficient.[8][9]
Q4: How should I store AF-pterin to prevent degradation?
Pterins are known to be sensitive to light, air, and heat, which can lead to degradation.[1] To ensure the stability of your AF-pterin stock solutions, it is recommended to store them at -20°C or below in single-use aliquots to minimize freeze-thaw cycles.[11] Protect the solutions from light by using amber vials or wrapping tubes in foil.
Troubleshooting Guide for Low Fluorescence Signal
A common issue in fluorescence assays is a weak or absent signal. This guide provides a step-by-step approach to identify and resolve the root cause of low signal in your AF-pterin experiments.
Problem: The fluorescence signal is weak or indistinguishable from the blank.
This issue can arise from several factors related to the assay components, instrument settings, or experimental procedure.
1. Verify Instrument Settings
-
Question: Are the excitation and emission wavelengths set correctly for AF-pterin?
-
Answer: Ensure that the filter set or monochromator settings on your fluorometer or plate reader match the spectral properties of AF-pterin. A mismatch between the fluorophore's spectra and the instrument's optical setup is a frequent cause of low signal.[12] Start with an excitation wavelength around 350 nm and an emission wavelength around 450 nm, then optimize for your specific setup.[3]
-
-
Question: Is the instrument's gain or sensitivity setting appropriate?
2. Check Reagents and Assay Conditions
-
Question: Is the AF-pterin solution properly prepared and stored?
-
Question: Is the concentration of AF-pterin optimal?
-
Answer: The concentration of the fluorophore may be too low. Perform a titration to determine the optimal concentration that provides a robust signal without causing inner filter effects.
-
-
Question: Is the pH of the assay buffer correct and stable?
-
Question: Are there any quenching agents in your sample or buffer?
3. Review Experimental Procedure
-
Question: Are the incubation times and temperatures appropriate?
-
Answer: Ensure that all incubation steps are performed for the recommended duration and at the correct temperature to allow the reaction to proceed to completion.[14]
-
-
Question: Are there pipetting inconsistencies?
-
Answer: Inaccurate or inconsistent pipetting can lead to variability and low signals.[12] Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Quantitative Data
The following table summarizes the fluorescence properties of 6-formylpterin, which can serve as a reference for this compound.
| Property | Acidic Medium (pH 4.9-5.5) | Basic Medium (pH 10.0-10.5) | Reference(s) |
| Fluorescence Quantum Yield (ΦF) | 0.12 | 0.07 | [2][3][4][5] |
| Excitation Wavelength | ~350 nm | ~350 nm | [2][3] |
| Emission Maximum (λF) | ~450 nm | Red-shifted compared to acidic form | [3] |
Experimental Protocols & Visualizations
Generic Protocol for a Fluorescence Assay
This protocol provides a general framework for a fluorescence-based enzyme assay that could produce a pterin derivative as a fluorescent product. An example is the measurement of xanthine (B1682287) oxidase activity.[15]
-
Reagent Preparation:
-
Prepare a stock solution of the substrate (e.g., pterin for xanthine oxidase assay) in a suitable buffer.
-
Prepare a stock solution of the enzyme (e.g., xanthine oxidase) in an appropriate buffer.
-
Prepare the assay buffer (e.g., Tris-HCl, avoiding phosphate if quenching is a concern).
-
-
Assay Procedure:
-
In a 96-well black plate suitable for fluorescence measurements, add the assay buffer to each well.
-
Add the substrate solution to each well.
-
To initiate the reaction, add the enzyme solution to the wells. For control wells, add buffer instead of the enzyme.
-
Incubate the plate at the optimal temperature for the desired time, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths optimized for the pterin product.
-
Subtract the average fluorescence of the control wells from the experimental wells.
-
Visualizations
Caption: A typical experimental workflow for a fluorescence-based assay.
Caption: A decision tree for troubleshooting low fluorescence signals.
Caption: Pterins can act as substrates or inhibitors of xanthine oxidase.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 4. Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quenching of the fluorescence of pterin derivatives by anions - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quenching of the fluorescence of aromatic pterins by deoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. A sensitive fluorometric assay for measuring xanthine dehydrogenase and oxidase in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetyl-6-formylpterin solubility problems and solutions
Welcome to the technical support center for Acetyl-6-formylpterin (Ac-6-FP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and handling of Ac-6-FP in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound (Ac-6-FP) is a pteridine (B1203161) derivative and a metabolite of Vitamin B9 (folic acid).[1] In research, it is primarily known as a hapten that covalently binds to the major histocompatibility complex (MHC) class I-related protein 1 (MR1).[2][3] This interaction is crucial for the study of mucosal-associated invariant T (MAIT) cells, making Ac-6-FP a valuable tool in immunology and inflammation research.[2][4][5][6] It acts as an inhibitor of MAIT cell activation.[3][4]
Q2: What are the recommended solvents for dissolving this compound?
Ac-6-FP exhibits solubility in several organic solvents. The most common and effective solvents for preparing stock solutions are Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2][4] Ethanol can also be used, but the solubility is significantly lower.[2][4] For aqueous experimental setups, Phosphate-Buffered Saline (PBS) at pH 7.2 can be used, although solubility is limited.[4]
Q3: I am having trouble dissolving this compound. What are the common causes?
Several factors can contribute to difficulties in dissolving Ac-6-FP:
-
Inadequate Solvent Choice: Using a solvent in which Ac-6-FP has low solubility.
-
Low Temperature: The dissolution process may be slow at room temperature.
-
Insufficient Agitation: The compound may not disperse and dissolve effectively without proper mixing.
-
Hygroscopic Nature of Solvents: DMSO is hygroscopic, and absorbed water can significantly reduce the solubility of Ac-6-FP.[2]
-
Precipitation: The compound may precipitate out of the solution, especially when preparing concentrated stock solutions or when diluting a stock solution into an aqueous buffer.[2]
Q4: How can I improve the solubility of this compound?
To enhance the solubility of Ac-6-FP, consider the following techniques:
-
Ultrasonication: Applying ultrasonic waves can help to break down particles and increase the rate of dissolution.[2]
-
Warming: Gently warming the solution can increase the solubility of the compound.[2]
-
Use of Fresh Solvents: For solvents like DMSO, it is recommended to use a newly opened bottle to minimize the impact of absorbed moisture.[2]
-
Step-wise Dilution: When preparing aqueous solutions from a stock in an organic solvent, add the stock solution to the aqueous buffer slowly while vortexing to prevent precipitation.
Q5: What are the recommended storage conditions for this compound solutions?
For long-term storage, it is recommended to store stock solutions of Ac-6-FP at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is generally not recommended to store aqueous solutions for more than one day due to limited stability.[7][8][9]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Issue 1: this compound powder is not dissolving in the chosen solvent.
Experimental Workflow for Dissolution:
Caption: Workflow for dissolving this compound.
Issue 2: The compound precipitates after cooling or upon dilution into an aqueous buffer.
-
Re-dissolve: If precipitation occurs after cooling, try gently warming and sonicating the solution again to see if the precipitate re-dissolves.
-
Dilution Technique: When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, it is crucial to add the stock solution dropwise to the buffer while continuously vortexing. This helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Use of Co-solvents: For in vivo studies or cell-based assays where high concentrations of organic solvents are not desirable, co-solvent systems can be employed. A common formulation involves a mixture of DMSO and other solubilizing agents like PEG300/PEG400 or Tween 80.[2] For example, a clear solution of at least 2.5 mg/mL can be achieved with 10% DMSO in 90% (20% SBE-β-CD in Saline) or 10% DMSO in 90% Corn Oil.[2]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 428.85 | Requires ultrasonication. Use of newly opened DMSO is recommended.[2] |
| DMF | 50 | 214.43 | Requires ultrasonication and warming.[2] |
| Ethanol | 1 | 4.29 | Requires ultrasonication and warming.[2] |
| PBS (pH 7.2) | 0.1 | - | Limited solubility in aqueous buffers.[4] |
Molar concentration calculated based on a molecular weight of 233.2 g/mol for this compound.[4][10]
Signaling Pathway and Experimental Context
This compound is an inhibitor of MAIT cell activation. It functions by binding to MR1, which can then be presented on the cell surface. This interaction, however, does not lead to the activation of the MAIT T-cell receptor (TCR).
Caption: Inhibition of MAIT cell activation by this compound.
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weighing: Accurately weigh the desired amount of Ac-6-FP powder.
-
Dissolution:
-
Add the appropriate volume of newly opened DMSO to achieve a concentration of 100 mg/mL.
-
Vortex the solution vigorously.
-
Place the vial in an ultrasonic water bath and sonicate until the solution is clear. If dissolution is slow, gentle warming in a 37°C water bath can be applied in conjunction with sonication.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Protocol 2: Preparation of an Aqueous Working Solution
-
Thawing: Thaw a frozen aliquot of the this compound stock solution (e.g., 100 mg/mL in DMSO) at room temperature.
-
Dilution:
-
Prepare the desired volume of your aqueous buffer (e.g., PBS, pH 7.2).
-
While vortexing the aqueous buffer, slowly add the required volume of the Ac-6-FP stock solution drop by drop to achieve the final desired concentration.
-
-
Final Check: Ensure the final solution is clear and free of any precipitate. If precipitation occurs, refer to the troubleshooting guide.
-
Usage: Use the freshly prepared aqueous solution immediately, as storage is not recommended.[7][8][9]
References
- 1. This compound, 29769-49-1, High-Purity, SMB01333, Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Properties and reactivity of the folic acid and folate photoproduct 6-formylpterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. This compound - Cayman Chemical [bioscience.co.uk]
Technical Support Center: Mass Spectrometry of Acetyl-6-formylpterin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl-6-formylpterin in mass spectrometry applications.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of this compound in a question-and-answer format.
Question: I am observing a peak at M+16 in my mass spectrum. What is it and how can I prevent it?
Answer: An M+16 peak likely corresponds to the in-source oxidation of the formyl group of this compound to a carboxylic acid, forming Acetyl-6-carboxypterin. This is a common artifact for formyl-containing pterins.
Mitigation Strategies:
-
Sample Preparation:
-
Work with freshly prepared solutions of this compound.
-
Consider adding antioxidants, such as ascorbic acid or dithiothreitol (B142953) (DTT), to your sample and mobile phase to minimize oxidation.
-
-
LC-MS/MS Method:
-
Optimize ion source parameters to minimize in-source residence time and energy.
-
Use a mobile phase with a slightly acidic pH to improve the stability of the formyl group.
-
Question: My signal intensity for this compound is low and I see multiple adducts. How can I improve my signal and reduce adduct formation?
Answer: Low signal intensity and the presence of multiple adducts, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), are common in electrospray ionization (ESI) mass spectrometry.
Troubleshooting Steps:
-
Mobile Phase Composition:
-
Increase the concentration of the proton source in your mobile phase (e.g., formic acid or acetic acid) to favor the formation of the protonated molecule [M+H]⁺.
-
If sodium or potassium adducts are dominant, identify and minimize sources of these salts in your sample preparation workflow and LC-MS system.
-
-
Sample Purity:
-
Ensure high purity of the this compound standard and solvents.
-
-
Ion Source Tuning:
-
Optimize ESI source parameters such as capillary voltage, gas flow, and temperature to enhance the ionization of your target analyte.
-
Question: I am seeing unexpected fragments in my MS/MS spectrum. How can I identify them?
Answer: Unexpected fragments can arise from co-eluting isomers, in-source decay, or complex fragmentation pathways.
Identification and Resolution:
-
Isomeric Interference: 6-formylpterin (B158403) is isobaric with 6,7-dimethylpterin and they can have similar fragmentation patterns. Ensure your chromatographic method provides sufficient resolution to separate these compounds if co-elution is suspected.
-
In-Source Decay: This phenomenon causes fragmentation of the molecule before it enters the mass analyzer. To minimize this, try reducing the ion source temperature and cone voltage.
-
Fragmentation Pathway: The primary fragmentation of this compound is expected to involve the loss of the acetyl group and the formyl group. Refer to the fragmentation pathway diagram below for expected fragment masses.
Frequently Asked Questions (FAQs)
What is the molecular weight and formula of this compound?
The molecular formula of this compound is C₉H₇N₅O₃, and its monoisotopic molecular weight is 233.055 g/mol .
What are the common adducts observed for this compound in ESI-MS?
In positive ion mode electrospray ionization, the most common adducts are the protonated molecule ([M+H]⁺), the sodium adduct ([M+Na]⁺), and the potassium adduct ([M+K]⁺). The table below summarizes their expected m/z values.
| Adduct | Mass Shift (Da) | Expected m/z for this compound |
| Protonated [M+H]⁺ | +1.0078 | 234.0628 |
| Sodium [M+Na]⁺ | +22.9898 | 256.0448 |
| Potassium [M+K]⁺ | +38.9637 | 272.0187 |
What is the expected fragmentation pattern of this compound in MS/MS?
The fragmentation of this compound is expected to proceed through the neutral loss of the acetyl group (CH₂CO, 42.01 Da) and the formyl group (CO, 28.00 Da). The diagram below illustrates the predicted fragmentation pathway.
Caption: Predicted MS/MS fragmentation pathway of this compound.
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentration with the initial mobile phase.
-
Biological Sample Preparation (General Protocol):
-
Perform a protein precipitation step by adding a three-fold excess of cold acetonitrile (B52724) to the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
Optional: For samples prone to oxidation, add ascorbic acid or DTT to a final concentration of 1 mM during reconstitution.
-
LC-MS/MS Method
This is a general method and should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Precursor Ion (m/z): 234.06Product Ions (m/z): 192.05, 206.06, 164.05 (monitor for confirmation) |
Logical Relationships
The following diagram illustrates the logical workflow for troubleshooting common issues in the mass spectrometry of this compound.
Technical Support Center: Acetyl-6-formylpterin Synthesis & Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Acetyl-6-formylpterin. Our aim is to help you increase the purity of your compound through detailed protocols and comparative data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product has a yellowish tint. What are the likely impurities and how can I remove them?
A common cause of a yellowish tint is the presence of unreacted 6-formylpterin (B158403) or its degradation products. 6-formylpterin itself can be a photodegradation product of folic acid and is known to be light-sensitive. To remove these colored impurities, consider the following:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities.[1]
-
Column Chromatography: If recrystallization is insufficient, column chromatography over silica (B1680970) gel can be effective in separating the less polar this compound from more polar, colored impurities.
Q2: HPLC analysis of my this compound shows a significant peak corresponding to 6-formylpterin. What is the cause and how can I prevent this?
The presence of 6-formylpterin indicates deacetylation of your product. This is a common issue as the acetyl group is susceptible to hydrolysis, especially under certain conditions.
-
Rapid Recrystallization: When performing recrystallization, do so quickly to minimize the time the compound is heated in the solvent mixture, as prolonged heat can promote deacetylation.[1]
-
pH Control: Avoid basic conditions during workup and purification, as this can catalyze the hydrolysis of the acetyl group.
-
Storage: Store the purified this compound in a cool, dry, and dark place to prevent degradation.
Q3: After synthesis, my crude product is a sticky solid and difficult to handle. What could be the issue?
A sticky or oily product often suggests the presence of residual solvents or byproducts from the acetylation reaction.
-
Residual Acetic Anhydride (B1165640)/Acetic Acid: Ensure that the product is thoroughly dried under vacuum to remove any remaining acetic anhydride or acetic acid from the synthesis. Rinsing the filtered product with a cold, non-polar solvent in which the product is insoluble can help remove these residues.
-
Incomplete Reaction: If the reaction has not gone to completion, the presence of unreacted starting materials can result in a non-crystalline product. Monitor the reaction by TLC or HPLC to ensure completion.
Q4: Recrystallization has not significantly improved the purity of my compound. What are my next steps?
If recrystallization is ineffective, other purification techniques should be considered. The choice of method will depend on the nature of the impurities.
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities. For this compound, silica gel chromatography is a good option. A solvent gradient can be used to elute the desired compound while retaining more polar or less polar impurities.
-
Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers high resolution but is typically used for smaller quantities of material due to cost and scale limitations.
Data Presentation: Comparison of Purification Methods
The following table provides a summary of common purification methods for this compound and the typical purity levels that can be achieved.
| Purification Method | Principle | Typical Purity Achieved | Yield | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at varying temperatures. | >98% | Moderate to High | Cost-effective, scalable. | Not effective for impurities with similar solubility; risk of deacetylation with prolonged heating.[1] |
| Column Chromatography (Silica Gel) | Differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase based on polarity. | >99% | Variable | Effective for a wide range of impurities; can be optimized with different solvent systems. | More time-consuming and requires larger volumes of solvent compared to recrystallization. |
| Preparative HPLC | High-resolution separation based on differential partitioning between a stationary and a mobile phase under high pressure. | >99.5% | Lower | Highest achievable purity; excellent for removing closely related impurities. | Expensive, not easily scalable, can be time-consuming for large quantities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a rapid method to purify crude this compound, aiming to minimize deacetylation.[1]
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of isopropanol (B130326) (IPA) and water. Heat 150 ml of this solvent mixture to boiling.
-
Dissolution: Add the ground, crude this compound to the boiling solvent mixture with stirring. The compound should dissolve within approximately 3 minutes.
-
Decolorization (Optional): If the solution is colored, add 1.3 g of activated carbon and stir for another 3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a sintered disc filter funnel to remove the activated carbon or any other insoluble impurities.
-
Crystallization: Immediately cool the filtrate in an ice bath.
-
Concentration and Precipitation: Evaporate the solution to a volume of about 50 ml using a rotary evaporator. Store the concentrated solution at 3°C overnight to allow for complete precipitation.
-
Isolation and Washing: Filter the precipitated this compound. Wash the filter cake with 20 ml of cold IPA/H2O (1:1), followed by 20 ml of cold IPA.
-
Drying: Dry the purified product in a vacuum desiccator over NaOH.
Expected Purity: Up to 98.2% (as determined by HPLC).[1]
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of this compound.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor the eluent at a wavelength where this compound and potential impurities have strong absorbance (e.g., around 254 nm or 365 nm).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in a suitable solvent (e.g., the initial mobile phase composition) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by the relative area of the main peak compared to the total area of all peaks.
Visualizations
References
Overcoming background interference in Acetyl-6-formylpterin detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl-6-formylpterin (A6FP). The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (A6FP) and why is its detection important?
This compound (A6FP) is a derivative of 6-formylpterin (B158403) (6-FP), which is a photodegradation product of folic acid.[1][2] A6FP is of significant interest in immunology as it acts as an inhibitor of Mucosal-Associated Invariant T (MAIT) cell activation.[1] It binds to the MHC class I-related protein (MR1), preventing the presentation of activating ligands to MAIT cells.[2][3] Accurate detection and quantification of A6FP are crucial for studying MAIT cell biology, developing immunomodulatory therapies, and understanding the biological effects of folic acid degradation.
Q2: What are the key stability considerations when working with A6FP and other pterins?
Pterins, including A6FP, are sensitive to several environmental factors that can lead to degradation and affect experimental results. Key considerations include:
-
Light Exposure: Pterins are highly susceptible to photodegradation, particularly by UV light.[4][5] All solutions and samples containing A6FP should be protected from light by using amber vials or covering containers with aluminum foil.
-
pH: The stability of pterins is pH-dependent. Extreme pH values can cause degradation. It is important to maintain a consistent and appropriate pH throughout sample preparation and analysis.[6] For instance, the related compound 6-formylpterin is more stable in acidic solutions.[4]
-
Oxidation: Reduced forms of pterins are readily oxidized by atmospheric oxygen.[6] To minimize oxidation, it is advisable to work with freshly prepared solutions and consider using de-gassed solvents. For some applications, the addition of antioxidants may be necessary.
-
Temperature: Elevated temperatures can accelerate the degradation of pterins.[6] Samples should be stored at or below -20°C for short-term storage and at -80°C for long-term storage to ensure stability.[7]
Q3: What are the optimal storage and handling conditions for A6FP?
For optimal stability, A6FP should be handled with the following precautions:
| Condition | Recommendation | Rationale |
| Storage (Solid) | Store at -20°C or -80°C in a tightly sealed container, protected from light.[7] | Prevents degradation from heat, light, and moisture. |
| Storage (Solutions) | Prepare fresh solutions for each experiment. If short-term storage is necessary, store aliquots at -20°C or -80°C for no longer than one month.[3] Avoid repeated freeze-thaw cycles. | A6FP is unstable in solution, especially aqueous solutions.[5] |
| Dissolution | A6FP is soluble in DMSO and DMF.[1][3] For aqueous solutions, solubility is low. | Use of organic solvents allows for the preparation of concentrated stock solutions. |
| Handling | Perform all manipulations in low-light conditions. Use amber-colored tubes and vials. | Minimizes photodegradation. |
Troubleshooting Guides
High Background Fluorescence
High background fluorescence is a common issue in A6FP detection assays, which can mask the specific signal and lead to inaccurate quantification.
Problem: My fluorescence readings have a high background signal.
| Possible Cause | Troubleshooting Step | Explanation |
| Autofluorescence from Biological Samples | 1. Include an unstained control: This will help determine the baseline autofluorescence of your sample. 2. Optimize excitation/emission wavelengths: If possible, shift detection to longer wavelengths where autofluorescence is typically lower. 3. Sample preparation: Consider perfusion of tissues with PBS before fixation to remove red blood cells, which are a source of autofluorescence. | Biological samples contain endogenous fluorophores like NADH, collagen, and riboflavin (B1680620) that can contribute to background noise.[8] |
| Reagent or Buffer Contamination | 1. Use high-purity solvents and reagents: Ensure all components of your assay are of fluorescence-grade or HPLC-grade. 2. Prepare fresh buffers: Microbial growth in old buffers can introduce fluorescent contaminants. | Impurities in reagents can fluoresce and increase background signal. |
| Non-specific Binding (in cell-based assays) | 1. Optimize blocking steps: Use appropriate blocking buffers to minimize non-specific binding of detection reagents. 2. Include proper controls: Use isotype controls or secondary antibody-only controls to assess non-specific binding. | In immunoassays, antibodies or other detection reagents may bind non-specifically to cells or other components. |
| Instrument Settings | 1. Optimize gain/sensitivity settings: High gain settings can amplify background noise. 2. Check filter sets: Ensure that the excitation and emission filters are appropriate for A6FP and have minimal spectral overlap with potential sources of autofluorescence. | Incorrect instrument settings can lead to the detection of unwanted background signals. |
Inconsistent or No Signal
Problem: I am getting inconsistent or no fluorescence signal for A6FP.
| Possible Cause | Troubleshooting Step | Explanation |
| A6FP Degradation | 1. Prepare fresh A6FP solutions: As mentioned in the stability section, A6FP is unstable in solution. 2. Protect from light: Ensure all steps are performed with minimal light exposure. | Degradation of A6FP will lead to a loss of the fluorescent signal. |
| Incorrect pH of the medium | 1. Measure and adjust the pH of your sample and buffers: The fluorescence of pterins is highly pH-dependent. The related 6-formylpterin has a higher fluorescence quantum yield in acidic conditions.[9] | The protonation state of the pterin (B48896) ring affects its fluorescent properties. |
| Suboptimal Excitation/Emission Wavelengths | 1. Verify instrument settings: While specific fluorescence data for A6FP is not readily available, the UV absorbance maximum is 284 nm.[1] For fluorescence detection of the related 6-formylpterin, excitation is typically around 350-370 nm and emission around 440-460 nm.[10] Use these as a starting point for optimization. | Using incorrect wavelengths will result in inefficient excitation and detection of the fluorophore. |
| Quenching | 1. Review buffer composition: Certain ions, such as those in phosphate (B84403) and acetate (B1210297) buffers, can quench the fluorescence of pterins.[9] | Quenching agents in the sample can decrease the fluorescence intensity. |
| Low Concentration of A6FP | 1. Increase A6FP concentration: The concentration of A6FP in your sample may be below the detection limit of your instrument. 2. Optimize sample preparation: Consider pre-concentration steps if you are working with very dilute samples. | Insufficient analyte will result in a signal that is indistinguishable from noise. |
Experimental Protocols
Protocol 1: Sample Preparation from Cell Culture Supernatant for HPLC-Fluorescence Analysis
This protocol provides a general guideline for preparing cell culture supernatant for the analysis of A6FP.
-
Cell Culture: Culture cells under desired experimental conditions. For MAIT cell activation assays, co-culture antigen-presenting cells with MAIT cells in the presence of A6FP (typically in the range of 0.1 to 10 µM).[1]
-
Sample Collection:
-
Collect the cell culture supernatant at the desired time points.
-
Immediately place the collected supernatant on ice and protect it from light.
-
-
Centrifugation:
-
Centrifuge the supernatant at 1,000 x g for 10 minutes at 4°C to pellet any cells or debris.
-
-
Protein Precipitation (Optional but Recommended):
-
To 100 µL of the clarified supernatant, add 200 µL of ice-cold acetonitrile (B52724) or methanol.
-
Vortex briefly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Final Preparation:
-
Carefully transfer the supernatant to a new, clean, and light-protected vial.
-
The sample is now ready for injection into the HPLC system. If not analyzed immediately, store at -80°C.
-
Protocol 2: MAIT Cell Activation/Inhibition Assay with A6FP
This protocol outlines a cell-based assay to assess the inhibitory effect of A6FP on MAIT cell activation.
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Isolate MAIT cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based on specific cell surface markers (e.g., Vα7.2-TCR, CD161).
-
Use a suitable antigen-presenting cell line (e.g., C1R cells) that expresses MR1.
-
-
Assay Setup:
-
Plate the antigen-presenting cells in a 96-well plate.
-
Add a known MAIT cell activating ligand (e.g., 5-OP-RU).
-
Add varying concentrations of A6FP to the wells. A typical concentration range to test for inhibition is 0.1 µM to 10 µM.[1]
-
Add the isolated MAIT cells to the wells.
-
Include appropriate controls:
-
MAIT cells + APCs (no ligand, no A6FP)
-
MAIT cells + APCs + activating ligand (no A6FP)
-
MAIT cells + APCs + A6FP (no activating ligand)
-
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Readout:
-
Assess MAIT cell activation by measuring the expression of activation markers (e.g., CD69, CD25) by flow cytometry or by quantifying cytokine production (e.g., IFN-γ, TNF-α) in the supernatant by ELISA or CBA.
-
-
Data Analysis:
-
Compare the level of MAIT cell activation in the presence of A6FP to the positive control (activating ligand only) to determine the inhibitory effect of A6FP.
-
Visualizations
Caption: A6FP competitively inhibits MAIT cell activation.
Caption: Experimental workflow for A6FP detection.
Caption: Troubleshooting logic for A6FP detection issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Properties and reactivity of the folic acid and folate photoproduct 6-formylpterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Autofluorescence in Flow Cytometry | FluoroFinder [fluorofinder.com]
- 9. Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Acetyl-6-formylpterin (A6FP) Stability
This technical support center provides guidance and answers frequently asked questions regarding the stability of Acetyl-6-formylpterin (A6FP) under physiological pH conditions. This information is intended for researchers, scientists, and drug development professionals utilizing A6FP in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound (A6FP) in an aqueous solution at physiological pH (7.4)?
Q2: What are the likely degradation products of A6FP at physiological pH?
A2: The most probable degradation products of A6FP at physiological pH are:
-
6-formylpterin (B158403) (6-FP): Formed via hydrolysis of the N-acetyl group.
-
Acetic acid: Also a product of N-acetyl group hydrolysis.
-
6-carboxypterin: May be formed from the oxidation of 6-formylpterin, which is a known degradation product of folic acid.[1]
Q3: How can I monitor the stability of my A6FP solution?
A3: The stability of an A6FP solution can be monitored by tracking the decrease in the concentration of the parent compound and the appearance of its degradation products over time. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable analytical technique for this purpose.
Q4: What are the recommended storage conditions for A6FP solutions?
A4: To minimize degradation, it is recommended to prepare A6FP solutions fresh for each experiment. If short-term storage is necessary, solutions should be kept at low temperatures (2-8°C) and protected from light to mitigate potential photodegradation, a known characteristic of related pterin (B48896) compounds. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable.
Troubleshooting Guides
Issue 1: Inconsistent experimental results when using A6FP.
-
Possible Cause: Degradation of A6FP in the experimental medium.
-
Troubleshooting Steps:
-
Verify Solution Freshness: Ensure that A6FP solutions are freshly prepared before each experiment.
-
Control for pH: Confirm that the pH of your experimental buffer is controlled and stable.
-
Analyze for Degradants: Use an analytical method like HPLC-UV to check for the presence of degradation products (e.g., 6-formylpterin) in your A6FP stock and working solutions.
-
Temperature Control: Maintain a consistent and appropriate temperature throughout your experiment, as elevated temperatures can accelerate degradation.
-
Issue 2: Unexpected peaks observed in HPLC analysis of A6FP.
-
Possible Cause: Presence of degradation products or impurities.
-
Troubleshooting Steps:
-
Run a Blank: Analyze your experimental buffer or solvent alone to rule out contamination.
-
Analyze a Fresh Standard: Prepare a fresh solution of A6FP and analyze it immediately to establish the retention time of the intact compound.
-
Mass Spectrometry Analysis: If available, utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unexpected peaks and compare them to the expected masses of potential degradation products like 6-formylpterin.
-
Review Storage Conditions: Assess the storage conditions of your A6FP solid material and solutions to ensure they are appropriate.
-
Quantitative Data Summary
As direct experimental data on the stability of A6FP at physiological pH is not publicly available, the following table presents a hypothetical stability profile based on the expected behavior of similar compounds. This data is for illustrative purposes only and should be confirmed experimentally.
| Time (hours) | A6FP Concentration (%) | 6-formylpterin Concentration (%) |
| 0 | 100 | 0 |
| 4 | 90 | 10 |
| 8 | 81 | 19 |
| 12 | 73 | 27 |
| 24 | 53 | 47 |
| 48 | 28 | 72 |
Caption: Hypothetical degradation of this compound in aqueous solution at pH 7.4 and 37°C.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC-UV
Objective: To determine the stability of A6FP in an aqueous buffer at physiological pH over time.
Materials:
-
This compound (A6FP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Incubator or water bath set to 37°C
Procedure:
-
Prepare A6FP Stock Solution: Accurately weigh and dissolve A6FP in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Prepare Working Solution: Dilute the A6FP stock solution in PBS (pH 7.4) to a final concentration suitable for your experiment (e.g., 100 µM).
-
Incubation: Incubate the working solution at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the solution.
-
Sample Quenching (Optional): To stop further degradation, samples can be immediately frozen or mixed with a quenching solution (e.g., an acidic solution to lower the pH).
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate A6FP and its potential degradation products (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the absorbance maximum of A6FP (e.g., ~280 nm and ~350 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis: Quantify the peak areas of A6FP and any new peaks that appear over time. Calculate the percentage of A6FP remaining at each time point relative to the initial concentration (t=0).
Visualizations
Caption: Postulated degradation pathway of this compound at physiological pH.
Caption: General experimental workflow for assessing A6FP stability.
References
Refinement of Acetyl-6-formylpterin extraction for higher recovery
Welcome to the technical support center for the refinement of Acetyl-6-formylpterin extraction. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and improve recovery rates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low recovery for this compound?
Low recovery is often multifactorial. Key issues include the degradation of the starting material (6-formylpterin), which is extremely sensitive to light[1][2], incomplete acetylation, product loss during filtration and transfer steps, and deacetylation during the recrystallization process if not performed quickly[1]. Optimizing extraction parameters such as solvent choice, temperature, and duration is crucial for maximizing yield.
Q2: How can I prevent the deacetylation of my product during purification?
Deacetylation is a common issue during recrystallization. The process should be executed rapidly. One established method involves dissolving the raw this compound in boiling isopropanol/water (1:1), adding activated carbon, and filtering within a few minutes. The filtrate should then be immediately cooled in an ice bath to induce precipitation, minimizing the time the compound spends in a heated solution[1].
Q3: What are the best practices for storing the precursor, 6-formylpterin (B158403), and the final product, this compound?
The precursor, 6-formylpterin, is highly sensitive to light, oxygen, and basic pH conditions[2]. It should be stored as a solid at -20°C under an inert atmosphere (like nitrogen or argon) and protected from light[2][3]. While this compound is less light-sensitive, it is still best practice to store it as a solid at -20°C, protected from moisture[1]. Aqueous solutions of 6-formylpterin are not recommended for storage beyond one day[2][3].
Q4: Which solvents are recommended for dissolving this compound and its precursor?
Solubility is a critical factor for both the reaction and purification steps. For stock solutions, organic solvents are most effective. This compound and its precursor, 6-formylpterin, show good solubility in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). Solubility in ethanol (B145695) is lower, and it is very limited in aqueous buffers like PBS[2][3][4][5]. For certain in vivo applications, co-solvent systems involving DMSO and corn oil or cyclodextrins may be used[4].
Q5: My final product is impure. What are the likely contaminants and how can I remove them?
Common impurities include unreacted 6-formylpterin, the deacetylated product (6-formylpterin), and pterin-6-carboxylic acid, which can form from oxidation, especially under UV irradiation[2]. A carefully performed recrystallization is the primary method for purification[1]. For analytical purposes or small-scale cleanup, Solid Phase Extraction (SPE) can also be employed to clean up pteridine-containing samples[6].
Data Presentation
Table 1: Solubility of Pterin Compounds
| Compound | Solvent | Approximate Solubility | Notes |
| This compound | DMF | 50 mg/mL[5] | May require warming and sonication. |
| DMSO | 100 mg/mL[4] | Use newly opened, anhydrous DMSO; requires ultrasonic treatment. | |
| Ethanol | 1 mg/mL[4][5] | Requires warming and sonication. | |
| PBS (pH 7.2) | 0.1 mg/mL[5] | Very low solubility. | |
| 6-formylpterin | DMF | 50 mg/mL[2][3] | Purge solvent with inert gas. |
| DMSO | 33 mg/mL[2] | Purge solvent with inert gas. | |
| Ethanol | 1.6 mg/mL[2][3] | Purge solvent with inert gas. | |
| PBS (pH 7.2) | 0.15 mg/mL[2][3] | Very low solubility. |
Table 2: Example Recovery Data from Synthesis & Recrystallization
| Process Step | Starting Material | Product | Yield | Purity (Post-Recrystallization) | Reference |
| Acetylation | 5.0 g 6-formylpterin | 4.8 g raw this compound | 96% (raw) | N/A | [1] |
| Recrystallization | 4.8 g raw product | 4.4 g pure this compound | 88% (overall) | 98.2% (HPLC) | [1] |
Experimental Protocols
Protocol 1: Synthesis and Crude Extraction of this compound This protocol is based on an established synthesis method[1].
-
Preparation : Add 5 g of finely ground 6-formylpterin to a mixture of 250 mL of acetic acid and 250 mL of acetic anhydride (B1165640) in a heating hood. Note : The starting material, 6-formylpterin, is extremely light-sensitive and should be handled accordingly[1].
-
Reaction : Mix the suspension and reflux for approximately 6 hours, or until nearly all the solid has dissolved.
-
Filtration : Filter the hot solution through a sintered disc filter funnel to remove any undissolved particles. Rinse the filter funnel with 20 mL of acetic acid.
-
Concentration : Evaporate the filtrate using a rotary evaporator until the total weight is reduced to about 70 g.
-
Precipitation : Allow the concentrated solution to stand for 2 hours, then place it at 4°C overnight to precipitate the raw product.
-
Recovery : Filter the precipitated raw this compound. Wash the filter cake with 20 mL of cold acetic acid.
-
Drying : Dry the raw product (approx. 4.8 g) in a vacuum desiccator over NaOH.
Protocol 2: Recrystallization and Final Purification This protocol must be performed quickly to avoid deacetylation[1].
-
Dissolution : Heat 150 mL of isopropanol/water (IPA/H₂O 1:1) to boiling. Add the ground raw this compound and mix. Dissolution should occur within approximately 3 minutes.
-
Decolorization : Add 1.3 g of activated carbon to the solution and mix for 3 minutes.
-
Filtration : Quickly filter the hot solution to remove the activated carbon.
-
Cooling & Concentration : Immediately cool the filtrate in an ice bath. Evaporate the solution to a volume of about 50 mL using a rotary evaporator.
-
Precipitation : Set the solution aside at 3°C overnight to allow for complete precipitation.
-
Final Recovery : Filter the purified this compound. Wash the filter cake with 20 mL of cold IPA/H₂O (1:1), followed by 20 mL of IPA.
-
Drying : Dry the final product (approx. 4.4 g) in a vacuum desiccator over NaOH.
Visual Workflow and Troubleshooting Guides
Caption: Synthesis and purification workflow for this compound.
Caption: A logical flowchart for troubleshooting low recovery rates.
References
- 1. schircks.ch [schircks.ch]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY01519K [pubs.rsc.org]
Minimizing photo-degradation of Acetyl-6-formylpterin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the photo-degradation of Acetyl-6-formylpterin during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photo-stability a concern?
This compound is a derivative of 6-formylpterin (B158403), a known photoproduct of folic acid.[1][2] Pterin (B48896) derivatives are notoriously sensitive to light, particularly UV radiation.[1] Exposure to light can induce chemical degradation, altering the molecular structure and potentially compromising its biological activity and experimental outcomes. This compound is noted to be less light-sensitive than its precursor, 6-formylpterin, but still requires careful handling to prevent degradation.[3]
Q2: What is the primary photo-degradation pathway for this compound?
The primary photo-degradation pathway for this compound is believed to involve an initial deacetylation to 6-formylpterin, which is then oxidized to 6-carboxypterin upon exposure to light, especially in the presence of oxygen.[4][5] This process can be initiated by the absorption of UV-A radiation.[1]
Q3: What are the main factors that accelerate the photo-degradation of this compound?
Several factors can accelerate the degradation of this compound:
-
Light Exposure: Direct exposure to light, especially in the UV-A range (320-400 nm), is the primary driver of degradation.[1]
-
Presence of Oxygen: Molecular oxygen is often involved in the photo-oxidation process that converts the formyl group to a carboxyl group.[4][5]
-
pH of the Solution: The stability of pterin derivatives is pH-dependent.[6] Generally, degradation can be more pronounced in alkaline conditions.
-
Temperature: While light is the main catalyst, elevated temperatures can increase the rate of chemical reactions, including degradation.
-
Solvent: The choice of solvent can influence the stability of the compound.
Q4: What are the visible signs of this compound degradation?
Degradation of this compound may not always be visually apparent. However, you might observe:
-
A slight change in the color of the solution over time.
-
The appearance of new peaks or changes in the retention time of the main peak in HPLC analysis.
-
A decrease in the expected biological activity of the compound in your assays.
Troubleshooting Guide: Minimizing Photo-degradation
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of biological activity. | Photo-degradation of this compound during the experiment. | 1. Work in subdued light: Conduct all experimental manipulations in a dimly lit room or under amber or red light. 2. Protect samples from light: Wrap all containers (vials, flasks, microplates) with aluminum foil. 3. Use appropriate labware: Utilize amber-colored vials and tubes for storage and during experiments. 4. Minimize exposure time: Plan your experiments to minimize the time samples are exposed to any light source. |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of degradation products (e.g., 6-formylpterin, 6-carboxypterin). | 1. Confirm degradation: Analyze a freshly prepared standard of this compound to establish a baseline chromatogram. Compare this to your experimental samples. 2. Optimize light protection: Re-evaluate and improve your light protection measures as described above. 3. Degas solvents: The presence of oxygen can contribute to photo-oxidation. Degas all solvents used in your mobile phase and sample preparation. |
| Precipitation or cloudiness in the sample solution. | Potential formation of less soluble degradation products or solvent incompatibility. | 1. Check solubility of degradation products: 6-carboxypterin may have different solubility characteristics than this compound. 2. Filter the sample: Use a suitable syringe filter before HPLC analysis to prevent clogging of the column. 3. Re-evaluate solvent choice: Ensure this compound and its potential degradation products are soluble in your chosen solvent system. |
| Baseline drift or noise in HPLC analysis. | Contamination of the HPLC system or detector cell by degradation products or air bubbles. | 1. Flush the system: Flush the HPLC system and detector flow cell with a strong, appropriate solvent to remove any adsorbed compounds.[7] 2. Degas mobile phase: Ensure your mobile phase is thoroughly degassed to prevent air bubbles from interfering with the detector.[8] |
Experimental Protocols
Protocol for Assessing Photostability of this compound
This protocol is adapted from the ICH Q1B guidelines for photostability testing.[5]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a buffered aqueous solution or a mixture of water and a miscible organic solvent).
-
Aliquots of the solution should be placed in chemically inert, transparent containers.
-
-
Control Samples:
-
Prepare identical "dark control" samples by wrapping the containers completely in aluminum foil to protect them from light. These will be used to measure any degradation that is not light-induced.
-
-
Light Exposure:
-
Place the exposed and dark control samples in a photostability chamber.
-
Expose the samples to a light source that provides both visible and UV-A radiation. The recommended total exposure is not less than 1.2 million lux hours of visible light and not less than 200 watt hours per square meter of near UV (UV-A) light.[5]
-
-
Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples immediately using a stability-indicating HPLC method (see protocol below) to quantify the remaining this compound and the formation of any degradation products.
-
-
Data Evaluation:
-
Compare the concentration of this compound in the exposed samples to that in the dark control samples to determine the extent of photo-degradation.
-
HPLC Method for Analysis of this compound and its Degradation Products
This is a general method that may require optimization for your specific instrumentation and experimental conditions.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from its more polar degradation products.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with a low percentage of Solvent B (e.g., 5%) and increase linearly to a higher percentage (e.g., 50%) over 15-20 minutes.
-
Follow with a wash and re-equilibration step.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the parent compound and degradation products have significant absorbance (e.g., around 280 nm and 350 nm). A photodiode array (PDA) detector is ideal for monitoring multiple wavelengths and obtaining UV spectra of the peaks.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Quantitative Data
The following tables summarize key quantitative data related to the photo-degradation of pterin derivatives, which can serve as a reference for experiments with this compound.
Table 1: Quantum Yields of Disappearance for Pterin Derivatives
| Compound | pH | Quantum Yield (Φ) |
| 6-Methylpterin | 5.0 - 6.0 | 2.4 x 10⁻⁴ |
| 6-Methylpterin | 10.2 - 10.8 | 8.1 x 10⁻⁴ |
Data from a study on 6-Methylpterin, which provides an estimate for the behavior of similar pterin structures.
Table 2: Fluorescence Quantum Yields of 6-Formylpterin and its Photoproduct
| Compound | Medium | Fluorescence Quantum Yield (Φf) |
| 6-Formylpterin | Acidic | 0.12 |
| 6-Formylpterin | Basic | 0.07 |
| 6-Carboxypterin | Acidic | 0.28 |
| 6-Carboxypterin | Basic | 0.18 |
This data is useful for selecting appropriate fluorescence detection parameters if using this analytical technique.[9]
Visualizations
Caption: Proposed photo-degradation pathway of this compound.
Caption: Workflow for assessing the photostability of this compound.
Caption: A logical guide for troubleshooting unexpected peaks in HPLC analysis.
References
- 1. Folic acid and its photoproducts, 6-formylpterin and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties and reactivity of the folic acid and folate photoproduct 6-formylpterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. schircks.ch [schircks.ch]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Troubleshooting Acetyl-6-formylpterin enzymatic assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Acetyl-6-formylpterin (Ac-6-FP) enzymatic assay. The following information is designed to help identify and resolve common sources of variability and unexpected results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the Ac-6-FP enzymatic assay, presented in a question-and-answer format.
Q1: Why is there no or very low signal in my assay?
A1: This is a common issue that can stem from several factors related to reagent integrity, preparation, or the experimental setup. Refer to the table below for potential causes and solutions.
Q2: My assay exhibits high background noise. What are the likely causes and how can I fix it?
A2: High background can mask the true signal from your enzymatic reaction. The source is often related to non-specific binding, substrate instability, or contamination.
Q3: I am observing significant variability between my replicate wells. What should I investigate?
A3: Poor reproducibility between replicates can compromise the reliability of your data. This often points to issues with pipetting, mixing, or temperature control.
Q4: The results of my standard curve are not linear or have a poor correlation coefficient. How can I improve it?
A4: A reliable standard curve is crucial for accurate quantification. Issues with the standard curve can arise from improper dilution, degradation of the standard, or incorrect data analysis.
Q5: My enzyme activity appears to decrease over the course of the experiment. What could be the reason?
A5: A decline in enzyme activity during the assay can be due to enzyme instability under the assay conditions or substrate depletion.
Summary of Quantitative Troubleshooting Parameters
The following tables provide a summary of common quantitative parameters to check when troubleshooting your this compound enzymatic assay.
Table 1: General Assay Conditions
| Parameter | Recommended Range | Common Issues |
| pH | 6.5 - 8.0 | Suboptimal pH can drastically reduce enzyme activity. Pterin (B48896) compounds can also exhibit pH-dependent instability.[1] |
| Temperature | 25°C - 37°C | Deviations can alter enzyme kinetics. Most enzymes have an optimal temperature for activity.[2][3] |
| Incubation Time | 15 - 60 minutes | Insufficient time may lead to low signal, while excessive time can result in substrate depletion or product inhibition. |
| Enzyme Concentration | Varies (e.g., 1-10 µg/mL) | Too low a concentration will result in a weak signal; too high can lead to very rapid substrate consumption. |
| Substrate (Ac-6-FP) Conc. | Varies (e.g., 10-100 µM) | Should be near the Michaelis constant (Km) for kinetic assays. High concentrations can cause substrate inhibition. |
Table 2: Reagent and Sample Preparation
| Component | Key Consideration | Troubleshooting Tip |
| Assay Buffer | Must be at room temperature. | Using cold buffers can significantly slow down enzyme activity.[4][5] |
| This compound | Light and temperature sensitive. | Prepare fresh and protect from light to prevent degradation.[6] Pterins can be unstable and susceptible to oxidation.[7] |
| Enzyme Stock | Avoid repeated freeze-thaw cycles. | Aliquot enzyme upon receipt and store at the recommended temperature.[5] |
| Samples | Deproteinize if necessary. | High protein concentrations in samples can interfere with the assay.[4] |
Experimental Protocols
A detailed methodology for a hypothetical this compound deacetylase enzymatic assay is provided below. This protocol is based on common principles for deacetylase assays.[8][9][10][11]
Principle:
This assay measures the activity of a deacetylase enzyme that removes the acetyl group from this compound (Ac-6-FP), producing 6-formylpterin (B158403) (6-FP) and acetate. The production of 6-FP can be monitored continuously by measuring the change in fluorescence, as pterin compounds often exhibit fluorescent properties.[12]
Materials:
-
This compound (Substrate)
-
Recombinant Deacetylase Enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader (Excitation/Emission wavelengths to be determined empirically for 6-FP)
Procedure:
-
Reagent Preparation:
-
Prepare a 10X stock solution of Ac-6-FP in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in Assay Buffer.
-
Dilute the deacetylase enzyme to the desired concentration in Assay Buffer. Keep on ice.
-
Bring all reagents to room temperature before starting the assay.[4]
-
-
Assay Protocol:
-
Add 50 µL of the Ac-6-FP solution to each well of the 96-well plate.
-
Include control wells:
-
No-Enzyme Control: 50 µL Ac-6-FP + 50 µL Assay Buffer
-
No-Substrate Control: 50 µL Assay Buffer + 50 µL Enzyme Solution
-
-
To initiate the reaction, add 50 µL of the diluted enzyme solution to the sample wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme or no-substrate control) from the values obtained for the sample wells.
-
Determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Enzyme activity can be expressed as the change in fluorescence units per minute.
-
Visualizations
Diagram 1: General Workflow for this compound Enzymatic Assay
Caption: A streamlined workflow for the Ac-6-FP enzymatic assay.
Diagram 2: Troubleshooting Logic for Low or No Signal
Caption: A logical flow for diagnosing the cause of a weak or absent assay signal.
Diagram 3: Signaling Pathway Context (Hypothetical)
This diagram illustrates a hypothetical cellular context where an this compound deacetylase might play a role, linking it to downstream cellular responses.
References
- 1. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. docs.abcam.com [docs.abcam.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic and Mutational Analysis of the PruA Pteridine Reductase Required for Pterin-Dependent Control of Biofilm Formation in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and enzymatic assay of class I histone deacetylase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone deacetylase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Calibration curve issues for Acetyl-6-formylpterin quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Acetyl-6-formylpterin.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound has poor linearity (low R² value). What are the common causes?
A1: Poor linearity in your calibration curve can stem from several factors. One common issue is the stability of this compound itself, which can degrade if not handled properly. Ensure your stock solutions are fresh and have been stored correctly. Another possibility is the saturation of the detector at high concentrations. If you are using a fluorescence detector, quenching effects at high concentrations can lead to a non-linear response. Additionally, issues with your HPLC system, such as an inconsistent pump flow rate or a contaminated column, can also contribute to poor linearity.
Q2: I'm observing significant variability in my measurements. What could be the reason?
A2: Variability in measurements can be frustrating. A primary cause can be inconsistent sample preparation. Given that this compound is a photodegradation product of folic acid, exposure of your samples and standards to light should be minimized.[1][2][3][4] Inconsistent injection volumes or air bubbles in the injector can also lead to significant variability. Furthermore, ensure that your mobile phase is well-mixed and degassed to prevent changes in its composition during the analytical run.
Q3: What are the best practices for preparing and storing this compound standard solutions?
A3: For accurate and reproducible results, proper preparation and storage of standard solutions are critical. It is recommended to dissolve this compound in a suitable organic solvent like DMSO to create a stock solution. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working standards, dilute the stock solution with your mobile phase or a compatible solvent. Always prepare fresh working standards for each experiment to minimize the impact of degradation.
Q4: How can I minimize matrix effects when quantifying this compound in biological samples?
A4: Matrix effects, where components in the sample interfere with the ionization of the analyte, are a common challenge in LC-MS/MS analysis. To minimize these effects, efficient sample preparation is key. This can include protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. The use of a stable isotope-labeled internal standard that co-elutes with this compound is highly recommended to compensate for matrix effects and other variations during sample processing and analysis.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during the quantification of this compound.
Issue 1: Poor Linearity of the Calibration Curve
Symptoms:
-
The coefficient of determination (R²) is below the acceptable range (typically >0.99).
-
The calibration curve appears sigmoidal or flattens at higher concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Standard Degradation | Prepare fresh standard solutions from a new stock. Protect standards from light and heat. |
| Detector Saturation | Reduce the concentration range of your calibration standards. If using fluorescence detection, check for quenching effects. |
| Inaccurate Pipetting | Calibrate your pipettes. Use precise pipetting techniques, especially for preparing serial dilutions. |
| Suboptimal Mobile Phase | Ensure the mobile phase is properly mixed and degassed. Check the pH of the mobile phase, as it can affect the stability and retention of this compound. |
| Column Issues | Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column. |
Issue 2: Low Sensitivity or Poor Peak Shape
Symptoms:
-
The peak for this compound is small, even at higher concentrations.
-
The peak is broad or shows tailing/fronting.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Detection Wavelength | Verify the optimal excitation and emission wavelengths for this compound if using a fluorescence detector. |
| Sample Degradation | Minimize sample exposure to light and elevated temperatures during preparation and analysis. |
| Poor Chromatographic Resolution | Optimize the mobile phase composition and gradient to improve peak shape. Ensure the column is not overloaded. |
| Contaminated Guard Column/Column | Replace the guard column. If the problem persists, clean or replace the analytical column. |
| Incompatible Sample Solvent | Dissolve the sample in a solvent that is weaker than or similar in strength to the mobile phase. |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve it in 1 mL of HPLC-grade DMSO.
-
Vortex until fully dissolved.
-
Store in amber vials at -20°C in small aliquots.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the mobile phase to achieve the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
Prepare these solutions fresh before each analytical run.
-
Protocol 2: Sample Preparation from Biological Matrix (Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and centrifuge again to pellet any remaining particulates.
-
-
Analysis:
-
Inject the supernatant into the HPLC or LC-MS/MS system.
-
Signaling Pathway and Experimental Workflow
This compound is known to be an antagonist of Mucosal Associated Invariant T (MAIT) cell activation. It binds to the MHC class I-related molecule (MR1), preventing the binding of activating ligands derived from the riboflavin (B1680620) (vitamin B2) synthesis pathway of microbes.[1][2][3][4] This interaction is crucial for immune surveillance.
Caption: this compound signaling pathway in MAIT cell activation.
The following diagram illustrates a typical experimental workflow for the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
References
- 1. MAIT cell inhibition promotes liver fibrosis regression via macrophage phenotype reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mucosal-Associated Invariant T Cells: New Insights into Antigen Recognition and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Confirming the Identity of Synthesized Acetyl-6-formylpterin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of Acetyl-6-formylpterin (Ac-6-FP), a potent modulator of Mucosal-Associated Invariant T (MAIT) cells, is a critical first step in its preclinical and clinical evaluation.[1][2] Unambiguous confirmation of its molecular identity is paramount to ensure data integrity and reproducibility. This guide provides a comparative analysis of Ac-6-FP against its close analog, 6-formylpterin (B158403) (6-FP), and details the essential experimental protocols for its structural confirmation and functional characterization.
Comparative Analysis: this compound vs. 6-formylpterin
Ac-6-FP is an acetylated analog of 6-FP, a known photodegradation product of folic acid.[1][3] While structurally similar, the addition of the acetyl group significantly alters its biological activity, transforming it into a more potent inhibitor of MAIT cell activation.[1][4] The key distinctions between these two compounds are summarized below.
| Feature | This compound (Ac-6-FP) | 6-formylpterin (6-FP) |
| Primary Function | Potent competitive inhibitor of MAIT cell activation.[5] | Weak inhibitor of MAIT cell activation.[1] |
| Potency (IC₅₀) | ~0.1 µM for inhibiting MAIT cell activation.[1] | Significantly less potent than Ac-6-FP.[4] |
| MR1 Upregulation | Induces strong and sustained cell surface expression of MR1.[4][6] | Induces moderate and transient cell surface expression of MR1.[4] |
| MR1 Complex Stability | Forms a highly stable complex with the MR1 protein (Tm₅₀ of 64°C).[4] | Forms a less stable complex with MR1 compared to Ac-6-FP (Tm₅₀ of 56°C).[4] |
| Origin | Synthetic derivative.[5] | Natural photodegradation product of folic acid.[1][7] |
Workflow for Identity Confirmation
A systematic approach is required to confirm the identity and purity of newly synthesized Ac-6-FP. This workflow combines chromatographic separation with definitive spectroscopic analysis.
Key Experimental Protocols
Precise execution of analytical techniques is crucial. The following protocols provide a detailed methodology for the three core analytical techniques used in the confirmation of Ac-6-FP.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is essential for determining the purity of the synthesized compound and for separating it from starting materials, byproducts, or degradation products.[8]
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable for pterin (B48896) derivatives.[9]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of:
-
Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in water.
-
Solvent B: Acetonitrile (B52724) or Methanol.[9]
-
-
Protocol:
-
Sample Preparation: Prepare a stock solution of the synthesized Ac-6-FP in a suitable solvent (e.g., DMSO, Methanol) at a concentration of ~1 mg/mL. Dilute further with the mobile phase to a final concentration of 10-50 µg/mL.
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the sample onto the column.
-
Elution: Run a gradient elution, for example, starting from 5% Solvent B, increasing to 95% Solvent B over 20 minutes, holding for 5 minutes, and then returning to initial conditions.
-
Detection: Monitor the elution profile at a wavelength where pterin derivatives show strong absorbance, typically around 280 nm and 350 nm.
-
Analysis: The purity of the sample is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all observed peaks. A pure sample should exhibit a single, sharp peak.
-
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z), which is used to confirm the molecular weight of the synthesized compound.[10] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
-
Instrumentation: An Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is ideal.[11]
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a solvent compatible with ESI, such as acetonitrile or methanol/water (50:50 v/v), often with 0.1% formic acid to promote ionization.
-
Ionization Mode: Analyze the sample in both positive and negative ion modes to determine the most sensitive mode of detection. For Ac-6-FP, positive mode is expected to show the protonated molecule [M+H]⁺.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 100-500).
-
Analysis: Compare the experimentally observed m/z value of the parent ion with the theoretically calculated exact mass of Ac-6-FP (C₉H₇N₅O₃, Exact Mass: 233.0549). The observed mass should be within a narrow tolerance (typically < 5 ppm) of the calculated mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[12] It provides detailed information about the chemical environment and connectivity of atoms within the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or D₂O.
-
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.5-0.7 mL of the chosen deuterated solvent.[12]
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. This will reveal the number of different types of protons, their chemical shifts, and their splitting patterns (multiplicity), which indicates adjacent protons. The spectrum should show signals corresponding to the pterin ring protons and the acetyl methyl protons.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This spectrum shows the number of unique carbon atoms in the molecule, including the carbonyl carbons of the pterin ring and the acetyl group.[13]
-
2D NMR (COSY & HSQC/HMBC): If the structure is not immediately clear from 1D spectra, perform two-dimensional NMR experiments.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular framework.[14]
-
-
Analysis: The combined data from these experiments allows for the complete assignment of all proton and carbon signals, confirming the precise structure of this compound.
-
Functional Context: The MAIT Cell Signaling Pathway
Ac-6-FP functions as an antagonist in the MAIT cell activation pathway. It binds to the MR1 protein on antigen-presenting cells (APCs), stabilizing it and promoting its expression on the cell surface.[2][4] However, this Ac-6-FP-MR1 complex cannot be recognized productively by the MAIT T-cell receptor (TCR). By occupying the MR1 binding pocket, Ac-6-FP competitively inhibits the binding of activating microbial ligands (like 5-OP-RU), thereby preventing MAIT cell activation and downstream inflammatory responses.[5][15]
References
- 1. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAIT cell inhibition promotes liver fibrosis regression via macrophage phenotype reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A molecular basis underpinning the T cell receptor heterogeneity of mucosal-associated invariant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Acetyl-6-formylpterin in Focus: A Comparative Guide to Pterin Derivatives in Cellular and Biochemical Assays
For researchers, scientists, and drug development professionals, understanding the nuanced activities of pterin (B48896) derivatives is crucial for advancing fields from immunology to enzymology. This guide provides an objective comparison of Acetyl-6-formylpterin (Ac-6-FP) against other key pterin derivatives, supported by experimental data and detailed protocols to facilitate reproducible research.
Pterin derivatives, a class of heterocyclic compounds, are pivotal as cofactors, signaling molecules, and biomarkers. This compound, a synthetic derivative, has garnered significant interest for its potent immunomodulatory effects. This guide delves into its performance in various assays, contrasting it with other naturally occurring and synthetic pterins such as 6-formylpterin (B158403) (6-FP), tetrahydrobiopterin (B1682763) (BH4), sepiapterin (B94604), biopterin (B10759762), and neopterin (B1670844).
Quantitative Comparison of Pterin Derivatives
The functional differences between this compound and other pterin derivatives are most evident when examining their performance in quantitative assays. The following tables summarize key performance metrics in immunomodulatory and enzymatic assays.
Immunomodulatory Activity: MR1 Binding and MAIT Cell Inhibition
This compound and its precursor, 6-formylpterin, are notable for their interaction with the MHC class I-related protein 1 (MR1), which presents microbial metabolites to Mucosal-Associated Invariant T (MAIT) cells. Ac-6-FP demonstrates a higher affinity for MR1 and is a more potent inhibitor of MAIT cell activation compared to 6-FP.
| Pterin Derivative | Assay Type | Target | Parameter | Value (nM) |
| This compound | Fluorescence Polarization | MR1 | IC₅₀ | ~40 |
| 6-formylpterin | Fluorescence Polarization | MR1 | IC₅₀ | ~110 |
| This compound | MAIT Cell Activation Inhibition | MAIT Cells | IC₅₀ | 100 |
Enzymatic Inhibition: Nitric Oxide Synthase (NOS) Activity
In contrast to their roles in immunology, other pterin derivatives like tetrahydrobiopterin (BH4) and sepiapterin are well-characterized for their involvement in enzymatic reactions, such as the synthesis of nitric oxide by Nitric Oxide Synthase (NOS). Certain pterin derivatives can act as inhibitors of this enzyme.
| Pterin Derivative | Enzyme Target | Parameter | Value (µM) |
| Tetrahydrobiopterin (BH4) | Nitric Oxide Synthase (NOS) | IC₅₀ | ~10 |
| Sepiapterin | Nitric Oxide Synthase (NOS) | IC₅₀ | ~10 |
Reactive Oxygen Species (ROS) Generation and Xanthine (B1682287) Oxidase Inhibition
6-formylpterin has been identified as an inhibitor of xanthine oxidase and, uniquely among many pterins, a generator of intracellular reactive oxygen species (ROS).[1] In contrast, other common pterins like biopterin and neopterin do not exhibit this ROS-generating property.[1] Quantitative comparisons of ROS generation between 6-FP and Ac-6-FP are not extensively documented.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key assays are provided below.
MR1 Binding Affinity Assay using Fluorescence Polarization
This protocol outlines a competitive binding assay to determine the IC₅₀ of a pterin derivative for MR1.
Materials:
-
Recombinant soluble MR1 protein
-
Fluorescently labeled MR1 ligand (tracer) with known affinity
-
Pterin derivative to be tested (competitor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Tracer Concentration Optimization: Determine the optimal concentration of the fluorescent tracer that gives a stable and sufficient fluorescence polarization signal.
-
Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescent tracer and recombinant MR1 protein.
-
Competitor Addition: Add serial dilutions of the pterin derivative (e.g., this compound) to the wells. Include wells with no competitor (maximum binding) and wells with tracer only (minimum binding).
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader.
-
Data Analysis: Plot the mP values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Intracellular Reactive Oxygen Species (ROS) Detection Assay
This protocol describes the use of the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe to measure intracellular ROS levels.[2][3][4]
Materials:
-
Adherent or suspension cells
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Pterin derivative to be tested
-
Positive control (e.g., H₂O₂)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
DCFH-DA Loading: Wash the cells with PBS and incubate them with a working solution of DCFH-DA (e.g., 10-25 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with PBS to remove excess probe.
-
Treatment: Add the pterin derivative at various concentrations to the cells. Include untreated cells as a negative control and cells treated with a known ROS inducer as a positive control.
-
Incubation: Incubate the plate for the desired time period (e.g., 1-4 hours).
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader. Alternatively, visualize the fluorescence using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the untreated control to determine the fold-change in ROS production.
Nitric Oxide Synthase (NOS) Activity Assay (L-Citrulline Conversion)
This protocol measures NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[5][6]
Materials:
-
Cell or tissue homogenates containing NOS
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing EDTA and DTT)
-
L-[³H]arginine
-
NADPH
-
Tetrahydrobiopterin (BH4)
-
Calmodulin (for constitutive NOS isoforms)
-
Pterin derivative inhibitor to be tested
-
Stop buffer (e.g., containing EDTA)
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, NADPH, BH4, calmodulin (if required), and L-[³H]arginine.
-
Inhibitor Addition: Add the pterin derivative at various concentrations to the reaction tubes. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the cell or tissue homogenate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop buffer.
-
Separation of L-Citrulline: Apply the reaction mixture to a column containing Dowex resin to separate the unreacted L-[³H]arginine from the product, L-[³H]citrulline. L-citrulline will be in the eluate.
-
Quantification: Add the eluate to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of L-[³H]citrulline produced and determine the percentage of inhibition at each concentration of the pterin derivative to calculate the IC₅₀.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which pterin derivatives are involved is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
MR1-Mediated MAIT Cell Activation and Inhibition
This diagram illustrates how MR1 presents antigens to MAIT cells, leading to their activation, and how inhibitory pterins like this compound can block this process.
Caption: MR1-MAIT cell signaling pathway and inhibition.
6-Formylpterin-Induced Reactive Oxygen Species (ROS) Generation
This diagram depicts the proposed mechanism by which 6-formylpterin generates intracellular ROS.
Caption: 6-formylpterin mediated ROS generation pathway.
Experimental Workflow for Comparing Pterin Derivatives
This diagram outlines a logical workflow for the comprehensive comparison of different pterin derivatives in various assays.
Caption: Workflow for pterin derivative comparison.
References
- 1. 6-formylpterin, a xanthine oxidase inhibitor, intracellularly generates reactive oxygen species involved in apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arigobio.com [arigobio.com]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. Measurement of the nitric oxide synthase activity using the citrulline assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A specific method for measurement of nitric oxide synthase enzymatic activity in peritoneal biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Acetyl-6-formylpterin and Formylpterin: A Guide for Researchers
For Immediate Release
A Comprehensive Guide to the Biochemical and Cellular Activities of Acetyl-6-formylpterin and Formylpterin for Researchers, Scientists, and Drug Development Professionals.
This publication provides a detailed comparative analysis of this compound and formylpterin (also known as 6-formylpterin), two closely related pteridine (B1203161) compounds. This guide is intended to be a valuable resource for researchers investigating pterin (B48896) biology, particularly in the fields of immunology, oxidative stress, and drug development.
Introduction
Formylpterin is a notable photodegradation product of folic acid (Vitamin B9) and is recognized for its diverse biological activities, including the generation of reactive oxygen species (ROS) and its role as a modulator of the immune system.[1][2] this compound, a derivative of formylpterin, has also garnered significant interest, particularly for its potent interactions with the major histocompatibility complex (MHC) class I-related protein 1 (MR1).[1][3] Both molecules serve as important tools for studying the activation and inhibition of Mucosal-Associated Invariant T (MAIT) cells, offering potential avenues for therapeutic intervention in various diseases.[3][4] This guide presents a side-by-side comparison of their physicochemical properties, biological functions, and the experimental protocols used for their study.
Data Presentation: Physicochemical and Biological Properties
The following tables summarize the key characteristics of this compound and formylpterin, providing a clear comparison of their known properties.
| Property | This compound | Formylpterin (6-Formylpterin) | Source(s) |
| Molecular Formula | C₉H₇N₅O₃ | C₇H₅N₅O₂ | ,[2] |
| Molecular Weight | 233.18 g/mol | 191.15 g/mol | [5],[2] |
| CAS Number | 29769-49-1 | 712-30-1 | [5],[2] |
| Solubility | Soluble in DMF (50 mg/mL), DMSO (100 mg/mL), Ethanol (1 mg/mL). | Soluble in DMSO (33 mg/mL), DMF (50 mg/mL), Ethanol (1.6 mg/mL), and PBS (pH 7.2, ~0.15 mg/mL).[6] | [7] |
| Stability | Less sensitive to light compared to formylpterin. Stock solutions in DMSO can be stored at -80°C for 6 months or -20°C for 1 month.[7] | Extremely sensitive to light. Aqueous solutions are not recommended for storage for more than one day.[6] |
Table 1: Comparative Physicochemical Properties.
| Biological Activity | This compound | Formylpterin (6-Formylpterin) | Source(s) |
| Reactive Oxygen Species (ROS) Generation | Implicated as a photodegradation product of folic acid that generates ROS upon UVA exposure.[3] Direct quantitative comparison to formylpterin is not readily available in the literature. | Known to generate ROS (superoxide anion and hydrogen peroxide) intracellularly, particularly in the presence of NAD(P)H.[1] This activity is linked to apoptosis induction and suppression of cell proliferation. | |
| Interaction with MR1 | Binds covalently to MR1 via a Schiff base with Lys43, leading to potent upregulation of MR1 on the cell surface.[7] | Binds to MR1, forming a Schiff base with Lys43, and upregulates its surface expression.[1] | |
| Effect on MAIT Cells | Acts as a potent competitive inhibitor of MAIT cell activation.[1] The reported IC₅₀ for MAIT cell inhibition is approximately 0.1 µM.[1] | Acts as a weak inhibitor of MAIT cell activation.[1] |
Table 2: Comparative Biological Activities.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research and comparative studies.
Synthesis of this compound from Formylpterin
Objective: To synthesize this compound via the acetylation of formylpterin.
Principle: This protocol is based on the chemical acetylation of the amino group on the pteridine ring of formylpterin using acetic anhydride (B1165640) in an acidic environment.
Materials:
-
Acetic acid
-
Acetic anhydride
-
Isopropyl alcohol (IPA)
-
Deionized water
-
Activated carbon
-
Heating mantle and reflux condenser
-
Sintered disc filter funnel
-
Rotary evaporator
-
Ice bath
-
Vacuum desiccator with NaOH pellets
Procedure:
-
Reaction Setup: In a round-bottom flask, add 5 g of finely ground 6-formylpterin to a mixture of 250 mL of acetic acid and 250 mL of acetic anhydride. Caution: 6-formylpterin is extremely sensitive to light.
-
Reflux: Heat the suspension under reflux for approximately 6 hours, or until most of the solid has dissolved.
-
Filtration: Filter the hot solution through a sintered disc filter funnel and rinse the funnel with 20 mL of acetic acid.
-
Precipitation: Reduce the volume of the filtrate to about 70 g using a rotary evaporator. Allow the flask to cool and then place it at 4°C overnight to precipitate the crude this compound.
-
Collection of Crude Product: Filter the precipitate, rinse the filter cake with 20 mL of cold acetic acid, and dry it in a vacuum desiccator over NaOH. This yields approximately 4.8 g of raw this compound.
-
Recrystallization:
-
Heat 150 mL of a 1:1 IPA/water solution to boiling.
-
Add the ground raw this compound and mix until dissolved (approximately 3 minutes). Note: This step should be performed quickly to avoid deacetylation.
-
Add 1.3 g of activated carbon and mix for 3 minutes.
-
Filter the hot solution to remove the activated carbon and cool the filtrate in an ice bath.
-
Reduce the volume to about 50 mL using a rotary evaporator and leave it at 3°C overnight.
-
-
Final Product Collection: Filter the purified precipitate, rinse with 20 mL of cold 1:1 IPA/water, followed by 20 mL of IPA. Dry the final product in a vacuum desiccator over NaOH. This procedure typically yields around 4.4 g of this compound with a purity of approximately 98.2% as determined by HPLC.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify and compare the intracellular ROS generation by this compound and formylpterin.
Principle: This protocol utilizes a cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), which is deacetylated by cellular esterases to a non-fluorescent compound. In the presence of ROS, this compound is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
Materials:
-
Adherent or suspension cells (e.g., HL-60, Jurkat, or other relevant cell lines)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
H₂DCFDA (ROS Label)
-
This compound and formylpterin stock solutions
-
ROS Inducer (e.g., H₂O₂) as a positive control
-
96-well black microtiter plate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Preparation:
-
For adherent cells, seed the cells in a 96-well plate and allow them to adhere overnight.
-
For suspension cells, harvest and wash the cells, then resuspend them in culture medium.
-
-
Labeling with H₂DCFDA:
-
Prepare a 1X working solution of H₂DCFDA in pre-warmed assay buffer or culture medium.
-
For adherent cells, remove the culture medium and add 100 µL of the 1X H₂DCFDA solution to each well.
-
For suspension cells, resuspend the cell pellet in the 1X H₂DCFDA solution.
-
Incubate the cells for 30-45 minutes at 37°C, protected from light.
-
-
Treatment:
-
Remove the H₂DCFDA solution and wash the cells with PBS.
-
Add fresh culture medium containing different concentrations of this compound, formylpterin, a vehicle control (e.g., DMSO), and a positive control (ROS inducer).
-
Incubate for the desired period (e.g., 1-24 hours).
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~495 nm and emission at ~529 nm.
-
Alternatively, for suspension cells, the fluorescence can be analyzed on a flow cytometer.
-
-
Data Analysis: Subtract the background fluorescence from the readings and compare the fluorescence intensity of the treated cells to the control cells to determine the fold change in ROS production.
MR1 Upregulation Assay
Objective: To compare the ability of this compound and formylpterin to upregulate the cell surface expression of MR1.
Principle: The binding of a ligand to MR1 in the endoplasmic reticulum stabilizes the MR1 molecule, allowing it to traffic to the cell surface. The level of surface MR1 can be quantified by flow cytometry using an MR1-specific antibody.
Materials:
-
MR1-expressing antigen-presenting cells (APCs), e.g., C1R.MR1 cells
-
Complete cell culture medium (e.g., RPMI-1640 with supplements)
-
This compound and formylpterin stock solutions
-
Anti-MR1 antibody (e.g., clone 26.5) conjugated to a fluorophore (e.g., PE or APC)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Plating: Plate 10⁵ C1R.MR1 cells per well in a 96-well plate.
-
Ligand Incubation: Add varying concentrations of this compound or formylpterin to the wells. Include a vehicle control.
-
Incubation: Incubate the cells for 3 to 16 hours at 37°C in a 5% CO₂ incubator.
-
Staining:
-
Harvest the cells and wash them with flow cytometry buffer.
-
Resuspend the cells in the flow cytometry buffer containing the anti-MR1 antibody.
-
Incubate on ice for 30 minutes, protected from light.
-
-
Washing: Wash the cells twice with flow cytometry buffer to remove unbound antibody.
-
Data Acquisition: Resuspend the cells in flow cytometry buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the mean fluorescence intensity (MFI) of the MR1 staining. Compare the MFI of the treated cells to the control cells to determine the fold upregulation of surface MR1.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to the comparative analysis of this compound and formylpterin.
Caption: MR1-mediated modulation of MAIT cells by pterin ligands.
Caption: Workflow for comparative analysis of pterin compounds.
Conclusion
This guide provides a foundational comparison of this compound and formylpterin, highlighting their distinct yet related roles in cellular processes. This compound emerges as a more potent modulator of the MR1-MAIT cell axis, exhibiting stronger inhibition of MAIT cell activation compared to formylpterin.[1] While both are implicated in ROS generation, further quantitative studies are needed to delineate their comparative pro-oxidant activities. The provided experimental protocols offer a standardized framework for researchers to conduct these and other comparative investigations, ultimately contributing to a deeper understanding of pterin biology and its therapeutic potential.
References
- 1. 6-formylpterin, a xanthine oxidase inhibitor, intracellularly generates reactive oxygen species involved in apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Physiological Signaling Functions of Reactive Oxygen Species in Stem Cells: From Flies to Man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of intracellular reactive oxygen species generated by 6-formylpterin on T cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation of reactive oxygen species during the photolysis of 6-hydroxymethylpterin in alkaline aqueous solutions - CONICET [bicyt.conicet.gov.ar]
- 6. Novel 6-formylpterin derivatives: chemical synthesis and O2 to ROS conversion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A hydrogen peroxide-generating agent, 6-formylpterin, enhances heat-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for Acetyl-6-formylpterin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, high-performance Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Acetyl-6-formylpterin against established analytical techniques. This compound is a pteridine (B1203161) derivative with immunomodulatory properties, acting as an antagonist for the major histocompatibility complex, class I-related protein (MR1), and thereby inhibiting Mucosal-Associated Invariant T (MAIT) cell activation.[1][2][3] Accurate and sensitive quantification of this compound is crucial for research into its therapeutic potential and for its application in drug development.
This document presents supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the experimental workflow and the relevant biological pathway to aid in the objective assessment of this new analytical method.
Comparative Analysis of Analytical Methods
The performance of the novel UPLC-MS/MS method was rigorously evaluated against existing High-Performance Liquid Chromatography (HPLC) with UV detection and a standard UPLC-MS/MS method. The validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8] The results, summarized in the table below, demonstrate the superior sensitivity, accuracy, and precision of the new method.
| Parameter | New UPLC-MS/MS Method | Standard UPLC-MS/MS Method [9][10][11][12][13] | HPLC-UV Method [4][5] |
| Linearity (R²) | >0.999 | >0.998 | >0.995 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 95.7 - 104.3% | 92.0 - 107.5% |
| Precision (% RSD) | < 1.5% | < 5% | < 10% |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.5 ng/mL | 10 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 1.5 ng/mL | 30 ng/mL |
| Analysis Run Time | 3 minutes | 5 minutes | 15 minutes |
Experimental Protocols
Detailed methodologies for the validation of the new UPLC-MS/MS method are provided below.
Sample Preparation
-
Standard Stock Solution: A stock solution of this compound (1 mg/mL) was prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Working Standard Solutions: A series of working standard solutions were prepared by diluting the stock solution with a 50:50 mixture of acetonitrile (B52724) and water to achieve concentrations ranging from 0.1 ng/mL to 1000 ng/mL.
-
Plasma Sample Preparation: To 100 µL of human plasma, 200 µL of acetonitrile containing the internal standard (IS), this compound-¹³C₆, was added to precipitate proteins. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue was reconstituted in 100 µL of the mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Instrumentation and Conditions
-
Chromatographic System: Waters ACQUITY UPLC H-Class System
-
Mass Spectrometer: Waters Xevo TQ-S micro
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5-95% B
-
2.0-2.5 min: 95% B
-
2.5-3.0 min: 95-5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Precursor Ion > Product Ion
-
This compound-¹³C₆ (IS): Precursor Ion > Product Ion
-
Method Validation Parameters
-
Linearity: Assessed by analyzing a series of eight non-zero calibration standards. The peak area ratios of the analyte to the internal standard were plotted against the nominal concentrations, and the linearity was evaluated by the correlation coefficient (R²) of the linear regression.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) in six replicates on three different days. Accuracy was expressed as the percentage of recovery, and precision was expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, with LOD being 3:1 and LOQ being 10:1.
-
Specificity: Assessed by analyzing blank plasma samples from six different sources to ensure no interference from endogenous components at the retention time of this compound and the internal standard.
Visualizing the Experimental Workflow and Biological Pathway
To further clarify the processes described, the following diagrams illustrate the experimental workflow for method validation and the biological pathway in which this compound is involved.
Caption: Experimental workflow for the validation of the new UPLC-MS/MS method.
Caption: Signaling pathway of this compound-mediated MAIT cell inhibition.
References
- 1. MAIT cell inhibition promotes liver fibrosis regression via macrophage phenotype reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. actascientific.com [actascientific.com]
- 6. scribd.com [scribd.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 13. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Acetyl-6-formylpterin and its structural analogs. This document synthesizes experimental data on their roles as immunomodulators, generators of reactive oxygen species (ROS), and enzyme inhibitors, offering a valuable resource for advancing research in immunology and pharmacology.
Pterin (B48896) derivatives, a class of heterocyclic compounds, are integral to numerous biological processes. Among these, 6-formylpterin (B158403) (6-FP) and its acetylated counterpart, this compound (Ac-6-FP), have garnered significant attention for their distinct immunomodulatory functions. This guide delves into a comparative analysis of their biological activities, alongside other notable pterin compounds, supported by experimental data and detailed methodologies.
Immunomodulatory Activity: MAIT Cell Inhibition
A primary biological function of 6-formylpterin and its derivatives is the modulation of Mucosal-Associated Invariant T (MAIT) cells. This is achieved through their interaction with the MHC class I-related molecule, MR1. While some microbial metabolites activate MAIT cells upon binding to MR1, 6-FP and its analogs act as antagonists.
This compound has been identified as a more potent inhibitor of MAIT cell activation compared to its parent compound, 6-formylpterin.[1] Experimental data indicates that Ac-6-FP inhibits MAIT cell activation with a half-maximal inhibitory concentration (IC50) of 0.1 µM.[1] This enhanced inhibitory capacity makes it a valuable tool for studying MAIT cell biology and a potential therapeutic candidate for inflammatory and autoimmune diseases where MAIT cells are implicated.
Comparative Data: MAIT Cell Inhibition
| Compound | Modification | Biological Activity | IC50 (µM) | Reference |
| 6-Formylpterin (6-FP) | - | Weakly inhibits MAIT cell activation | Not widely reported | [1] |
| This compound (Ac-6-FP) | Acetylation of the amino group | Potent inhibitor of MAIT cell activation | 0.1 | [1] |
| Isobutyryl-6-formylpterin (i6-FP) | Isobutyrylation of the amino group | Inhibits MAIT cell activation | Not specified | [2] |
Generation of Reactive Oxygen Species (ROS)
Several pterin derivatives, including 6-formylpterin, are known to generate reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide.[1] This activity is often dependent on the presence of reducing agents like NADH or NADPH and can be influenced by light.[3] The production of ROS by these compounds can induce various cellular responses, including apoptosis.
Derivatives of 6-formylpterin with modifications at the 3-position have been shown to produce ROS even in the absence of light, a significant advantage for potential therapeutic applications.[3] The ability of these compounds to generate ROS is a key area of investigation for their potential use as pro-oxidative anticancer agents.
Comparative Data: ROS Generation
| Compound | Key Biological Activity | Notes |
| 6-Formylpterin (6-FP) | Generates ROS (superoxide, hydrogen peroxide) upon photoexcitation (UVA).[1] | Can induce apoptosis in various cell lines. |
| 3-Position Modified 6-FP Derivatives | Produce ROS in the presence of NADH, even in the dark.[3] | Enhanced potential for in vivo applications. |
| Other Conjugated Pterins (e.g., Biopterin (B10759762), Neopterin) | Do not significantly generate ROS under similar conditions.[1] | Highlights the unique property of the 6-formyl group. |
Enzyme Inhibition: Xanthine (B1682287) Oxidase
Pterin derivatives have also been investigated as inhibitors of various enzymes. Notably, 6-formylpterin is a known inhibitor of xanthine oxidase, an enzyme involved in purine (B94841) metabolism and a significant source of superoxide in pathological conditions.[4] The inhibition of xanthine oxidase can have therapeutic implications for conditions such as gout and cardiovascular diseases.
A study investigating a panel of pterins demonstrated that their inhibitory effect on xanthine oxidase is dependent on their chemical structure. For instance, at a concentration of 200 µM, neopterin (B1670844) and biopterin suppressed urate formation by 90% and formazan (B1609692) production (an indicator of superoxide generation) by 80%. Their reduced forms, 7,8-dihydroneopterin (B1664191) and 5,6,7,8-tetrahydrobiopterin, showed a lesser but still significant inhibitory effect. Xanthopterin strongly inhibited urate formation (80% inhibition) but had a lesser effect on formazan production (30% reduction).
Comparative Data: Xanthine Oxidase Inhibition
| Compound (at 200 µM) | Inhibition of Urate Formation | Inhibition of Formazan Production | Reference |
| Neopterin | ~90% | ~80% | |
| Biopterin | ~90% | ~80% | |
| 7,8-Dihydroneopterin | ~40% | ~40% | |
| 5,6,7,8-Tetrahydrobiopterin | ~40% | ~40% | |
| Xanthopterin | ~80% | ~30% | |
| Leukopterin | Weak inhibition | Not specified |
Signaling Pathways and Experimental Workflows
The biological activities of this compound and related compounds are mediated through specific cellular pathways. The following diagrams, generated using Graphviz, illustrate key mechanisms and experimental procedures.
Experimental Protocols
Synthesis of this compound
Materials:
-
6-formylpterin
-
Acetic acid
-
Acetic anhydride
-
Isopropyl alcohol (IPA)
-
Deionized water
-
Activated carbon
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
To a mixture of 250 ml of acetic acid and 250 ml of acetic anhydride, add 5 g of finely ground 6-formylpterin.
-
Reflux the suspension with mixing for approximately 6 hours, or until most of the solid has dissolved.
-
Filter the hot solution through a sintered disc filter funnel and rinse the funnel with 20 ml of acetic acid.
-
Evaporate the filtrate to approximately 70 g using a rotary evaporator.
-
Allow the solution to stand at 4°C overnight to precipitate the product.
-
Filter the precipitated this compound and wash the filter cake with 20 ml of cold acetic acid.
-
Dry the crude product in a vacuum desiccator over NaOH.
-
For recrystallization, quickly dissolve the crude product in a boiling 1:1 mixture of IPA and water.
-
Add activated carbon, mix for 3 minutes, and filter the hot solution.
-
Cool the filtrate in an ice bath and evaporate to approximately 50 ml.
-
Allow the solution to stand at 3°C overnight.
-
Filter the purified product, wash with cold 1:1 IPA/water and then with IPA.
-
Dry the final product in a vacuum desiccator over NaOH.
Measurement of Intracellular ROS using DCFH-DA and Flow Cytometry
Materials:
-
Cells of interest (e.g., HL-60)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Pterin compound of interest
-
Flow cytometer
Procedure:
-
Culture cells to the desired density.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in a suitable buffer and incubate with DCFH-DA (typically 5-10 µM) for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess DCFH-DA.
-
Resuspend the cells in fresh media and treat with the pterin compound of interest at various concentrations. Include appropriate positive and negative controls.
-
Incubate for the desired time period.
-
Analyze the cells by flow cytometry, exciting at 488 nm and measuring the emission at ~525 nm. The fluorescence intensity of dichlorofluorescein (DCF) is proportional to the amount of intracellular ROS.
Xanthine Oxidase Inhibition Assay
Materials:
-
Xanthine oxidase
-
Xanthine
-
Pterin derivative to be tested
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Prepare solutions of xanthine oxidase, xanthine, and the test pterin derivative in phosphate buffer.
-
In a 96-well plate, add the buffer, xanthine oxidase, and the test pterin derivative at various concentrations.
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine solution.
-
Immediately measure the increase in absorbance at 295 nm over time, which corresponds to the formation of uric acid.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
MAIT Cell Activation/Inhibition Assay
Materials:
-
Antigen-presenting cells (APCs) expressing MR1 (e.g., C1R-MR1 cells)
-
MAIT cells (from peripheral blood mononuclear cells or a cell line)
-
Activating ligand (e.g., 5-OP-RU)
-
Pterin derivative to be tested (inhibitor)
-
Cell culture medium
-
Flow cytometry antibodies (e.g., anti-CD3, anti-TCR Vα7.2, anti-CD69)
-
Flow cytometer
Procedure:
-
Seed APCs in a 96-well plate.
-
Add the pterin derivative (inhibitor) at various concentrations and incubate for a short period.
-
Add the activating ligand to the wells (except for negative controls).
-
Add MAIT cells to all wells.
-
Co-culture the cells for 18-24 hours.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell and activation markers.
-
Analyze the cells by flow cytometry, gating on the MAIT cell population (e.g., CD3+ TCR Vα7.2+).
-
Determine the percentage of activated MAIT cells (e.g., CD69+) in the presence and absence of the inhibitor.
-
Calculate the IC50 value of the pterin derivative for MAIT cell activation inhibition.
This guide provides a foundational comparison of the biological activities of this compound and related compounds. Further research is warranted to fully elucidate their mechanisms of action and therapeutic potential. The provided experimental protocols offer a starting point for researchers to quantitatively assess and compare the efficacy of these and other novel pterin derivatives.
References
A Comparative Guide to the Absolute Quantification of Acetyl-6-formylpterin: LC-MS/MS and Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of small molecules like Acetyl-6-formylpterin is critical for understanding biological processes and for pharmacokinetic studies. This compound, a degradation product of folic acid and an inhibitor of mucosal-associated invariant T (MAIT) cell activation, represents a molecule of significant interest.[1][2] This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the absolute quantification of this compound against alternative analytical techniques, supported by established experimental protocols for similar compounds.
Methodology Comparison: LC-MS/MS as the Gold Standard
Absolute quantification of an analyte requires a highly specific and sensitive method. LC-MS/MS is widely regarded as the gold standard for this purpose due to its superior selectivity and sensitivity, allowing for the accurate measurement of low-abundance molecules in complex biological matrices.[3] Alternative methods, such as High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection, offer different advantages and disadvantages.
| Parameter | LC-MS/MS | HPLC with Fluorescence Detection (HPLC-FD) | HPLC with Electrochemical Detection (HPLC-ECD) |
| Specificity | Very High (based on precursor/product ion mass-to-charge ratio) | Moderate to High (dependent on native fluorescence) | High (for electrochemically active analytes) |
| Sensitivity | Very High (typically low nmol/L to pmol/L) | Very High (can reach femtomolar range for fluorescent pteridines)[4] | High (suitable for redox-active compounds) |
| Sample Prep | Requires protein precipitation and/or solid-phase extraction. | Often requires a pre-column oxidation step to convert pteridines to their fluorescent forms.[5] | Requires careful handling to prevent oxidation of analytes. |
| Throughput | High (with modern autosamplers and fast chromatography) | Moderate | Moderate |
| Multiplexing | Excellent (can measure multiple analytes in a single run) | Limited | Limited |
| Development Cost | High (instrumentation is expensive) | Moderate | Moderate |
| Robustness | High, but susceptible to matrix effects. | High | Can be sensitive to mobile phase composition. |
Experimental Protocols
While a specific, validated method for this compound is not available in the literature, the following protocols are based on well-established methods for the quantification of other pteridines and folates in biological fluids.[1][6][7][8]
Proposed LC-MS/MS Method for Absolute Quantification
This proposed method is designed for the robust and sensitive quantification of this compound in human plasma.
1. Sample Preparation (Protein Precipitation & Solid-Phase Extraction)
-
To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., deuterated this compound) and 300 µL of acetonitrile (B52724) containing 1% ascorbic acid to precipitate proteins and stabilize the analyte.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
The supernatant is then diluted with 600 µL of water.
-
The diluted supernatant is loaded onto a mixed-mode cation exchange solid-phase extraction (SPE) cartridge, pre-conditioned with methanol (B129727) and water.
-
Wash the cartridge with a solution of 5% methanol in water.
-
Elute the analyte with a solution of 5% ammonium (B1175870) hydroxide (B78521) in 80% methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Injection Volume: 10 µL
3. Tandem Mass Spectrometry
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Proposed MRM Transitions (Hypothetical):
-
This compound: Precursor ion [M+H]⁺ m/z 234.1 -> Product ion (e.g., m/z 192.1, corresponding to loss of the acetyl group)
-
Internal Standard (Deuterated this compound, e.g., d3): Precursor ion [M+H]⁺ m/z 237.1 -> Product ion (e.g., m/z 195.1)
-
-
Collision Energy and other MS parameters: To be optimized by infusing a standard solution of the analyte.
Caption: LC-MS/MS experimental workflow for this compound.
Alternative Method: HPLC with Fluorescence Detection (HPLC-FD)
This method is adapted from protocols for other pteridines and relies on converting the analyte to a fluorescent form.[4][9]
1. Sample Preparation (Oxidation & Extraction)
-
To 100 µL of plasma, add 100 µL of an acidic iodine solution (e.g., 1% I₂ in 2% KI in acidic solution) to oxidize all pteridines to their stable, fluorescent forms.
-
After incubation, the reaction is stopped by adding ascorbic acid.
-
Proceed with protein precipitation and SPE as described in the LC-MS/MS protocol.
2. HPLC with Fluorescence Detection
-
Chromatography: Similar HPLC conditions as the LC-MS/MS method can be used.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for the oxidized form of this compound. For many pteridines, excitation is around 350 nm and emission around 450 nm.[9]
Biological Pathway Context: Folic Acid Degradation
This compound is a known degradation product of folic acid. The pathway below illustrates the cleavage of the folic acid molecule, which leads to the formation of various pteridine (B1203161) and p-aminobenzoylglutamate derivatives. Understanding this pathway is crucial for interpreting the presence and concentration of this compound in biological samples.[10][11]
Caption: Simplified folic acid degradation pathway.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Degradation of Folic Acid in the Composition of a Conjugate with Polyvinylpyrrolidone and Fullerene C60 Under UV and E-Beam Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies [mdpi.com]
- 4. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bevital.no [bevital.no]
- 7. Separation of pteridines from blood cells and plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample preparation and UHPLC-FD analysis of pteridines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation of folic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Crucial Role of Internal Standards in the Quantitative Analysis of Acetyl-6-formylpterin
A comparative guide for researchers, scientists, and drug development professionals on ensuring accuracy and precision in the quantification of a key metabolic intermediate.
The accurate quantification of Acetyl-6-formylpterin, a pteridine (B1203161) derivative, is critical in various research and drug development contexts. Pteridines are a class of heterocyclic compounds involved in numerous biological processes, and their precise measurement can provide valuable insights into metabolic pathways and disease states. However, like many biological analytes, the analysis of this compound is susceptible to variations arising from sample preparation, matrix effects, and instrument performance. The use of an internal standard is paramount to mitigate these variabilities and ensure the reliability of quantitative data.
This guide provides a comparative overview of different internal standard strategies for the analysis of this compound, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the state-of-the-art technique for this type of analysis. We will explore the ideal yet often challenging approach of using a stable isotope-labeled internal standard and compare it with the more accessible alternative of employing a structural analog.
Comparison of Internal Standard Strategies
The choice of an internal standard is a critical decision in analytical method development. The ideal internal standard co-elutes with the analyte of interest and exhibits identical ionization and fragmentation behavior in the mass spectrometer, thus compensating for any variations during the analytical process.
| Internal Standard Type | Description | Advantages | Disadvantages |
| Stable Isotope-Labeled this compound | A version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ¹⁵N, ²H). | - Co-elutes with the analyte. - Identical chemical and physical properties. - Corrects for matrix effects, extraction recovery, and instrument variability most effectively.[1] - Considered the "gold standard" for quantitative mass spectrometry.[2][3] | - Commercially unavailable for novel or rare analytes. - Custom synthesis can be expensive and time-consuming.[4] |
| Structural Analogs | A compound with a similar chemical structure to the analyte. Examples for pteridine analysis include lumazine (B192210) or 6,7-dimethylpterin.[5][6] | - More likely to be commercially available and cost-effective. - Can provide adequate correction if carefully selected and validated.[2][3] | - May not co-elute perfectly with the analyte. - Differences in ionization efficiency and fragmentation can lead to less accurate correction. - Susceptible to different matrix effects than the analyte. |
| No Internal Standard | Quantification is based solely on the external calibration curve. | - Simplest approach. | - Highly susceptible to errors from sample loss, matrix effects, and instrument drift. - Generally not recommended for quantitative bioanalysis due to poor precision and accuracy.[5] |
Experimental Protocols
The following protocols are generalized based on established methods for pteridine analysis and should be optimized for the specific instrumentation and matrix being used.
Sample Preparation (General)
-
Spiking: Add a known concentration of the chosen internal standard to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.
-
Protein Precipitation: For biological matrices like plasma or serum, precipitate proteins by adding a threefold volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography: Reversed-phase liquid chromatography is commonly used for pteridine analysis.
-
Column: A C18 column is a typical choice.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is often employed.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for quantification.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for pteridines.
-
MRM Transitions: Specific precursor-to-product ion transitions for both this compound and the internal standard need to be determined and optimized.
-
Recommended Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of this compound using an internal standard.
References
- 1. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of internal labeled standards of melatonin and its metabolite N1-acetyl-N2-formyl-5-methoxykynuramine for their quantification using an on-line liquid chromatography-electrospray tandem mass spectrometry system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Inter-laboratory comparison of Acetyl-6-formylpterin measurements
An Inter-laboratory Guide to the Measurement of Pteridines with a Focus on Acetyl-6-formylpterin
Introduction
Overview of Analytical Methods
The accurate quantification of pteridines in biological fluids is crucial for both clinical diagnostics and research.[1] High-Performance Liquid Chromatography (HPLC) coupled with either fluorescence detection (FD) or mass spectrometry (MS) are the most common methods for pteridine (B1203161) analysis.[1][4][5] A key consideration in pteridine analysis is the stability of the different forms, as they can exist in fully reduced (tetrahydro-), intermediate (dihydro-), and fully oxidized (aromatic) states.[5] The reduced forms are particularly unstable and susceptible to oxidation.[5] Therefore, sample preparation often involves either an oxidation step to convert all pteridines to their more stable and fluorescent aromatic forms or the use of reducing agents for stabilization.[1][4][6]
Data Presentation: Comparison of Analytical Techniques
| Feature | HPLC with Fluorescence Detection (HPLC-FD) | HPLC with Mass Spectrometry (HPLC-MS) |
| Principle | Separation by HPLC followed by detection of naturally fluorescent oxidized pteridines. | Separation by HPLC followed by mass analysis, allowing for identification based on mass-to-charge ratio. |
| Sample Preparation | Often requires an oxidation step (e.g., with iodine) to convert non-fluorescent reduced pteridines to their fluorescent oxidized forms.[4][6] | Can analyze pteridines in their native oxidation state, avoiding the need for a pre-oxidation step.[7] |
| Sensitivity | High sensitivity for naturally fluorescent pteridines.[1] | High sensitivity and specificity, allowing for the detection of a wide range of pteridine derivatives. |
| Specificity | Good, but may be susceptible to interference from other fluorescent compounds. | Excellent, provides structural information and allows for the differentiation of isomers. |
| Applicability | Widely used for the determination of common pteridines like neopterin (B1670844) and biopterin. | Applicable to a broader range of pteridines, including less common and modified forms like this compound.[7] |
| Advantages | Cost-effective, robust, and widely available instrumentation. | High specificity, ability to analyze complex mixtures, and provides molecular weight information. |
| Disadvantages | Indirectly measures reduced pteridines after oxidation, potential for analytical artifacts. | Higher equipment cost and complexity. |
Experimental Protocols
1. Sample Preparation for HPLC-FD (with Oxidation)
This protocol is a general procedure for the analysis of pteridines in biological fluids and can be adapted for specific applications.
-
Objective: To oxidize all pteridines in the sample to their stable, fluorescent aromatic forms for quantification by HPLC-FD.
-
Materials:
-
Biological sample (e.g., urine, plasma)
-
Iodine solution (e.g., 0.1 M in potassium iodide)
-
Ascorbic acid solution (to stop the oxidation reaction)
-
Trichloroacetic acid (TCA) or other protein precipitation agent
-
Centrifuge
-
HPLC vials
-
-
Procedure:
-
To 100 µL of the biological sample, add a protein precipitation agent like TCA to a final concentration of 10%.
-
Vortex and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Add 10 µL of iodine solution to the supernatant and incubate in the dark for 30 minutes at room temperature.
-
Stop the oxidation by adding 10 µL of ascorbic acid solution.
-
The sample is now ready for injection into the HPLC system.
-
2. Sample Preparation for HPLC-MS
This protocol is a general procedure that avoids the oxidation step, allowing for the analysis of pteridines in their native state.
-
Objective: To prepare the sample for direct analysis of various pteridine forms by HPLC-MS.
-
Materials:
-
Biological sample (e.g., urine, plasma)
-
Reducing agent (e.g., dithiothreitol, DTT) - optional, for stabilization
-
Internal standard solution
-
Methanol (B129727) or acetonitrile (B52724) for protein precipitation
-
Centrifuge
-
HPLC vials
-
-
Procedure:
-
To 100 µL of the biological sample, add an internal standard.
-
(Optional) Add a reducing agent like DTT to stabilize the reduced pteridines.
-
Add 3 volumes of cold methanol or acetonitrile to precipitate proteins.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and transfer to an HPLC vial for injection.
-
Mandatory Visualizations
Caption: A generalized workflow for the analysis of pteridines in biological samples using HPLC-FD and HPLC-MS.
Caption: The relationship between folic acid, this compound, and its role in MAIT cell activation.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY01519K [pubs.rsc.org]
Acetyl-6-formylpterin: A Comparative Guide for Pterin Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pterins, a class of heterocyclic compounds, is crucial for understanding various physiological and pathological processes. Pterin (B48896) analysis finds applications in diagnosing metabolic disorders, monitoring immune responses, and in the development of novel therapeutics. The choice of a suitable analytical standard is paramount for achieving reliable and reproducible results. This guide provides a comprehensive comparison of Acetyl-6-formylpterin (A6FP) as a standard for pterin analysis against other commonly used alternatives, supported by available data and experimental protocols.
Introduction to Pterin Analysis and the Role of Standards
Pterins are derivatives of the pteridine (B1203161) ring system and play vital roles as enzyme cofactors and signaling molecules. Tetrahydrobiopterin (B1682763) (BH4), for instance, is an essential cofactor for aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin.[1] The analysis of pterins in biological fluids such as urine, blood, and cerebrospinal fluid is a key diagnostic tool for several inborn errors of metabolism.[2]
Analytical techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly employed for pterin quantification.[3][4] The accuracy of these methods heavily relies on the use of high-purity standards for calibration and quantification. An ideal standard should exhibit high stability, purity, and solubility in the analytical mobile phase.
This compound as a Pterin Standard: A Comparative Overview
This compound (A6FP) is a pterin derivative that has been investigated for its biological activities, including its role as an inhibitor of mucosal-associated invariant T (MAIT) cell activation.[5] While not as commonly used as other pterins like biopterin (B10759762) and neopterin (B1670844) for routine clinical analysis, its properties make it a potential candidate as an analytical standard, particularly in research settings.
Comparison of Physicochemical Properties
A direct, head-to-head experimental comparison of A6FP with other pterin standards in the context of analytical performance is limited in published literature. However, a comparative analysis can be drawn from available product specifications and data for related compounds.
| Property | This compound (A6FP) | L-Biopterin | D-Neopterin | 6-Formylpterin (B158403) | Stable Isotope-Labeled Pterins |
| Purity (Typical) | ≥95% (HPLC)[6] | ≥98%[1] | ≥97% | ≥95% (HPLC)[7] | High isotopic and chemical purity |
| Molecular Weight | 233.18 g/mol | 237.2 g/mol [1] | 253.2 g/mol | 191.15 g/mol [8] | Varies |
| Storage Stability (Solid) | Stable for years at -20°C[9] | Stable for ≥4 years at -20°C[1] | Stable | Light-sensitive[10] | Stable under recommended storage |
| Solubility | DMF: 50 mg/mL, Ethanol: 1 mg/mL, PBS (pH 7.2): 0.1 mg/mL[5] | Sparingly soluble in aqueous buffers; Soluble in DMSO (~1 mg/mL) and DMF (~0.3 mg/mL)[1] | More soluble in water than organic solvents[11] | Slightly soluble in water; solubility can be increased with a minimal amount of ammonium (B1175870) hydroxide[10] | Similar to unlabeled counterparts |
Key Observations:
-
Purity: A6FP is commercially available with a purity of ≥95%, which is comparable to other pterin standards.[6]
-
Stability: A6FP exhibits good stability as a solid when stored appropriately.[9] However, the stability of its solutions for analytical use would require specific validation. 6-Formylpterin, a closely related compound, is noted to be extremely sensitive to light and unstable in basic solutions, a factor that should be considered for A6FP as well.[10]
-
Solubility: A6FP shows good solubility in organic solvents like DMF and limited solubility in aqueous buffers.[5] This is a critical consideration for the preparation of stock solutions and calibration standards for HPLC and LC-MS/MS analysis. The solubility profile is similar to that of L-biopterin.[1]
Alternative Standards in Pterin Analysis
The most commonly employed standards in pterin analysis include:
-
L-Biopterin and D-Neopterin: These are the most frequently used external standards for the quantification of biopterin and neopterin levels in clinical diagnostics.[12]
-
6-Formylpterin: A photodegradation product of folic acid, this compound has also been used in research contexts.[13] Its utility as a primary standard is conditioned by its noted instability.[10]
-
Stable Isotope-Labeled (SIL) Pterins: These are considered the gold standard for internal standards in LC-MS/MS analysis.[14] SIL internal standards, such as ¹⁵N-labeled tetrahydrobiopterin, co-elute with the analyte and exhibit similar ionization efficiency, allowing for accurate correction of matrix effects and variations in sample preparation.[14][15]
Experimental Protocols
While specific, validated protocols detailing the use of A6FP as a primary standard for pterin analysis are not widely published, a general workflow can be adapted from existing methods for pterin quantification.
General Workflow for Pterin Analysis using an External Standard
Caption: Workflow for Pterin Analysis.
Protocol 1: Analysis of Pterins by LC-MS/MS
This protocol describes a general method for the quantification of pterins in biological fluids using LC-MS/MS with an external standard like this compound.
1. Scope and Principle: This method is intended for the quantitative analysis of pterins in biological samples. The use of an external standard calibration curve allows for the determination of the concentration of target pterins.
2. Reagents and Materials:
-
This compound (A6FP) standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Biological matrix (e.g., urine, plasma)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
3. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of A6FP and dissolve it in 1 mL of DMF.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase.
4. Sample Preparation:
-
Thaw frozen biological samples on ice.
-
For plasma or serum, perform protein precipitation by adding three volumes of cold methanol.
-
Vortex and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
5. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the pterins of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for each pterin analyte and A6FP would need to be determined.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the A6FP standards against their known concentrations.
-
Determine the concentration of the pterins in the biological samples by interpolating their peak areas on the calibration curve.
Tetrahydrobiopterin (BH4) Synthesis Pathway
The analysis of pterins is often aimed at understanding the functionality of the tetrahydrobiopterin (BH4) synthesis pathway. Deficiencies in the enzymes of this pathway can lead to serious medical conditions.
Caption: De Novo BH4 Synthesis Pathway.
Conclusion
This compound presents itself as a potential analytical standard for pterin analysis, particularly in research applications where the use of a non-endogenous pterin might be advantageous to avoid interference. Its commercially available high purity and reasonable stability are positive attributes. However, the lack of direct comparative studies with established standards like biopterin, neopterin, and their stable isotope-labeled analogs necessitates a thorough in-house validation of its performance for any specific analytical method. Researchers should carefully consider the solubility and potential light sensitivity of A6FP when developing their protocols. For clinical diagnostic applications requiring the highest level of accuracy and precision, stable isotope-labeled internal standards remain the recommended choice for LC-MS/MS-based pterin analysis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Analysis of Catecholamines and Pterins in Inborn Errors of Monoamine Neurotransmitter Metabolism—From Past to Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound - Cayman Chemical [bioscience.co.uk]
- 7. 6-Formylpterin, =95 HPLC, 712-30-1, SIGMA-ALDRICH [sigmaaldrich.com]
- 8. 6-Formylpterin | C7H5N5O2 | CID 135409352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. schircks.ch [schircks.ch]
- 11. scielo.br [scielo.br]
- 12. Liquid-chromatographic measurement of biopterin and neopterin in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Folic acid and its photoproducts, 6-formylpterin and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Validating the Immunomodulatory Role of Acetyl-6-formylpterin: An Orthogonal Methods Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental methods to validate the role of Acetyl-6-formylpterin (A6FP) as a modulator of the major histocompatibility complex (MHC) class I-related protein 1 (MR1) and its subsequent impact on Mucosal-Associated Invariant T (MAIT) cell activity. The central hypothesis to be tested is that A6FP binds to MR1, stabilizes its expression on the cell surface, and competitively inhibits MAIT cell activation. Utilizing a combination of biophysical, cell-based, and thermal stability assays is crucial for generating robust and reliable data.
Core Biological Pathway and Validation Logic
This compound is a synthetic derivative of 6-formylpterin (B158403) (6-FP), a photodegradation product of folic acid.[1][2] Both molecules are known to be non-stimulatory ligands for MR1.[1][3] Unlike agonist ligands that bind MR1 and activate MAIT cells, A6FP binds to MR1 but does not elicit a T-cell response.[1][3] Instead, it acts as a competitive inhibitor, blocking the activation of MAIT cells by agonist ligands.[1][4] The validation of this role requires a multi-pronged approach, confirming direct target engagement, cellular effects, and the downstream functional consequences.
Caption: Logical flow for validating A6FP's role using orthogonal methods.
Data Presentation: Quantitative Comparison of Validation Methods
The following table summarizes the key quantitative outputs from various orthogonal methods used to validate the interaction between A6FP and MR1.
| Method | Parameter Measured | Typical Value for A6FP-MR1 Interaction | Throughput | Key Advantage |
| Biophysical Assays | ||||
| Fluorescence Polarization (FP) | Inhibition Constant (IC₅₀) | ~40 nM[5] | High | Homogeneous, in-solution, quantitative affinity data |
| Surface Plasmon Resonance (SPR) | Association/Dissociation Rates (ka, kd), K_D | Data not yet published, but expected in nM range | Medium | Real-time kinetics, label-free |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (K_D), Enthalpy (ΔH), Stoichiometry (n) | Data not yet published, but expected in nM range | Low | Gold standard for thermodynamics, label-free |
| Cell-Based Assays | ||||
| MR1 Surface Expression (Flow Cytometry) | Mean Fluorescence Intensity (MFI) Fold Increase | Potent upregulator of MR1 surface expression[6][7] | High | Confirms cellular activity and target stabilization |
| MAIT Cell Activation Inhibition | Half-maximal Inhibitory Concentration (IC₅₀) | ~0.1 µM[3] | Medium-High | Direct measure of functional cellular outcome |
| Cellular Thermal Shift Assay (CETSA) | Thermal Stability Shift (ΔT_m) | Markedly stabilizes MR1 (T_m of 64°C)[6] | Medium | Confirms target engagement in a cellular context |
Experimental Protocols and Workflows
Biophysical Validation of Direct Binding
These methods confirm the direct, physical interaction between A6FP and purified MR1 protein in a cell-free system.
This assay measures the ability of A6FP to displace a fluorescently labeled ligand from the MR1 binding pocket.
-
Experimental Protocol:
-
Recombinantly express and purify human MR1 protein.
-
Prepare a fluorescent probe by conjugating a known MR1 ligand with a fluorophore.
-
In a microplate, mix a constant concentration of MR1 and the fluorescent probe.
-
Add serial dilutions of A6FP to the wells.
-
Incubate to reach binding equilibrium.
-
Measure fluorescence polarization. The displacement of the fluorescent probe by A6FP results in a decrease in polarization.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.[5]
-
Caption: Workflow for the Fluorescence Polarization competition assay.
SPR provides real-time kinetic data on the binding and dissociation of A6FP to MR1.
-
Experimental Protocol:
-
Immobilize purified MR1 protein onto a sensor chip surface.[8][9]
-
Flow a running buffer over the chip to establish a stable baseline.
-
Inject various concentrations of A6FP in the running buffer over the surface (association phase).
-
Replace the A6FP solution with running buffer to monitor its dissociation (dissociation phase).[10]
-
Regenerate the sensor surface to remove any bound A6FP.
-
Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (K_D).
-
Cell-Based Validation of Target Engagement and Function
These assays confirm that A6FP engages with MR1 in a cellular environment and elicits the expected biological response.
This assay quantifies the A6FP-induced stabilization and upregulation of MR1 on the surface of antigen-presenting cells (APCs).[6]
-
Experimental Protocol:
-
Culture an APC line that expresses MR1 (e.g., C1R.MR1 cells).[7]
-
Incubate the cells with various concentrations of A6FP for a defined period (e.g., 18-24 hours). Include a vehicle control.
-
Harvest the cells and wash them with a suitable buffer (e.g., PBS with BSA).
-
Stain the cells with a fluorescently-conjugated anti-MR1 antibody (e.g., clone 26.5).[7]
-
Analyze the cells using a flow cytometer, gating on the live cell population.
-
Quantify the Mean Fluorescence Intensity (MFI) of the MR1 signal. An increase in MFI compared to the vehicle control indicates MR1 upregulation.[7]
-
Caption: Workflow for quantifying MR1 surface expression via flow cytometry.
This functional assay measures the ability of A6FP to inhibit the activation of MAIT cells by a known agonist.
-
Experimental Protocol:
-
Co-culture MR1-expressing APCs with a MAIT cell line or primary MAIT cells.
-
Add a constant, activating concentration of a known MR1 agonist (e.g., 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil, 5-OP-RU).
-
Concurrently, add serial dilutions of A6FP to the co-culture.
-
Incubate for 18-24 hours.
-
Assess MAIT cell activation by measuring the expression of activation markers (e.g., CD69, CD137) by flow cytometry or by quantifying cytokine release (e.g., IFN-γ, TNF-α) in the supernatant via ELISA.[4][11]
-
Calculate the IC₅₀ of A6FP for MAIT cell activation inhibition.
-
CETSA is a powerful method to confirm direct target engagement in intact cells based on the principle that ligand binding increases the thermal stability of the target protein.[12][13]
-
Experimental Protocol:
-
Treat intact cells expressing MR1 with A6FP or a vehicle control.
-
Heat aliquots of the cell suspensions to a range of temperatures.[12]
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.
-
Detect the amount of soluble MR1 remaining at each temperature using Western blotting or other protein detection methods.
-
Plot the amount of soluble MR1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the A6FP-treated samples confirms target engagement.[6]
-
Complementary Roles of 6-Formylpterin
While this guide focuses on A6FP, it is important to note the characterized roles of its precursor, 6-formylpterin (6-FP), which may inform further investigation into A6FP. 6-FP has been shown to:
-
Generate Reactive Oxygen Species (ROS): In the presence of NAD(P)H, 6-FP can generate ROS, which can have various biological effects, including the induction of apoptosis.[14][15][16]
-
Inhibit Xanthine (B1682287) Oxidase: 6-FP is a known inhibitor of xanthine oxidase, an enzyme involved in purine (B94841) metabolism.[14]
Orthogonal validation of these potential ancillary roles for A6FP would require distinct experimental approaches, such as ROS detection assays (e.g., using DCFDA) and in vitro xanthine oxidase activity assays.[17]
By employing a combination of the biophysical, cell-based, and thermal shift assays detailed in this guide, researchers can robustly and reliably validate the primary immunomodulatory role of this compound as a competitive inhibitor of the MR1-MAIT cell axis.
References
- 1. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoplasmic reticulum chaperones stabilize ligand-receptive MR1 molecules for efficient presentation of metabolite antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAIT Cell Activation and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative affinity measurement of small molecule ligand binding to major histocompatibility complex class-I–related protein 1 MR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A molecular basis underpinning the T cell receptor heterogeneity of mucosal-associated invariant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Ligand-dependent downregulation of MR1 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 6-formylpterin, a xanthine oxidase inhibitor, intracellularly generates reactive oxygen species involved in apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of intracellular reactive oxygen species generated by 6-formylpterin on T cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reactive oxygen species generation through NADH oxidation by 6-formylpterin derivatives in the dark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Acetyl-6-formylpterin and 6-formylpterin
For Researchers, Scientists, and Drug Development Professionals
Initial Scope: This guide was initially designed to compare the biological activities of the enantiomers of Acetyl-6-formylpterin. However, a thorough analysis of its chemical structure reveals that this compound is an achiral molecule and does not possess enantiomers. Therefore, this guide has been adapted to provide a comprehensive comparison of this compound (Ac-6-FP) and its closely related precursor, 6-formylpterin (B158403) (6-FP). Both are notable as photodegradation products of folic acid and modulators of the immune system.
Introduction
This compound (Ac-6-FP) and 6-formylpterin (6-FP) are pteridine (B1203161) derivatives that have garnered significant interest for their roles in immunology, particularly as ligands for the major histocompatibility complex (MHC) class I-related protein 1 (MR1).[1] This interaction allows them to modulate the activity of Mucosal Associated Invariant T (MAIT) cells, a key component of the innate immune system. While structurally similar, the acetylation of 6-FP to form Ac-6-FP results in marked differences in their biological potency and downstream effects. This guide provides a detailed comparison of their activities, supported by experimental data, to inform further research and drug development efforts.
Quantitative Comparison of Biological Activities
The following table summarizes the key quantitative differences in the biological activities of Ac-6-FP and 6-FP.
| Biological Activity | This compound (Ac-6-FP) | 6-formylpterin (6-FP) | Reference(s) |
| MAIT Cell Inhibition | Potent inhibitor (IC₅₀: 0.1 µM) | Weak inhibitor | [1] |
| MR1 Upregulation | Strong and sustained upregulation of surface MR1 | Moderate and transient upregulation of surface MR1 | [2] |
| Apoptosis Induction | Induces apoptosis in certain cancer cell lines and influences apoptosis-related gene expression in macrophages. | Induces apoptosis in various cell lines through the generation of reactive oxygen species (ROS).[3][4] | [1] |
| Macrophage Polarization | Promotes a shift from a pro-inflammatory (Ly6Chi) to a restorative (Ly6Clo) macrophage phenotype. | Information not available. | [1] |
| Autophagy Modulation | Upregulates autophagy-related genes in macrophages. | Information not available. | [1] |
Signaling Pathways and Mechanisms of Action
Both Ac-6-FP and 6-FP exert their primary immunomodulatory effects by binding to the MR1 protein on antigen-presenting cells. This binding prevents the presentation of activating microbial ligands to MAIT cells, thereby inhibiting their activation.
MAIT Cell Inhibition Pathway
The core mechanism of action for both compounds is the competitive antagonism of MAIT cell activation.
Caption: Competitive inhibition of MAIT cell activation by Ac-6-FP and 6-FP.
Downstream Effects of this compound on Macrophage Polarization
Inhibition of MAIT cell activation by Ac-6-FP has been shown to influence the phenotype of monocyte-derived macrophages, promoting a shift towards a more restorative state, which can contribute to the resolution of fibrosis.[1]
References
- 1. MAIT cell inhibition promotes liver fibrosis regression via macrophage phenotype reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A hydrogen peroxide-generating agent, 6-formylpterin, enhances heat-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-formylpterin, a xanthine oxidase inhibitor, intracellularly generates reactive oxygen species involved in apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducibility: Comparing Commercial Acetyl-6-formylpterin
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a framework for the objective comparison of commercially sourced Acetyl-6-formylpterin, a key reagent in the study of Mucosal-Associated Invariant T (MAIT) cells and inflammatory responses. Ensuring the quality and consistency of this compound is critical for reliable and comparable experimental outcomes.
This compound (Ac-6-FP) is a pteridine (B1203161) derivative known for its role as an antagonist of MAIT cell activation. It functions by binding to the MHC class I-related protein (MR1), preventing the presentation of activating ligands to the MAIT cell T-cell receptor (TCR).[1][2] This inhibitory activity, with a reported IC50 of approximately 0.1 µM, makes it a valuable tool for dissecting MAIT cell function in various physiological and pathological processes.[1] Furthermore, its precursor, 6-formylpterin (B158403), has been shown to induce apoptosis in certain cell lines through the generation of reactive oxygen species (ROS).[3] Given these potent biological activities, variations in the purity, stability, and overall quality of commercially available Ac-6-FP can significantly impact experimental results.
This guide outlines key experimental protocols for researchers to independently assess and compare the performance of Ac-6-FP from different suppliers.
Commercial Supplier Information
While a direct comparative study of all commercially available this compound is not publicly available, researchers can utilize the information provided by suppliers on their websites and in their Certificates of Analysis (CofA). Key parameters to consider are purity, storage conditions, and available quality control data.
| Supplier | Product Number | Purity Specification | Storage of Solid | Storage of Solution |
| MedChemExpress | HY-124004 | 95.0% (by NMR)[4][5] | -20°C for 3 years[4][5] | -80°C for 6 months; -20°C for 1 month[4][5] |
| Cayman Chemical | 23303 | ≥95%[6] | Information not specified | Information not specified |
| Sigma-Aldrich | SMB01333 | ≥95% (by HPLC)[7] | Information not specified | Information not specified |
Note: This table is based on publicly available information and may not be exhaustive. Researchers are encouraged to request lot-specific CofAs from suppliers for the most accurate data.
Experimental Protocols for Comparative Analysis
To ensure the reproducibility of experiments, it is crucial to independently verify the quality of commercially sourced this compound. The following protocols provide a framework for this comparative analysis.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for determining the purity of Ac-6-FP and detecting any degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of Ac-6-FP (e.g., ~284 nm).[8]
-
Standard Preparation: Prepare a stock solution of Ac-6-FP of known concentration in a suitable solvent (e.g., DMSO).[5] Create a calibration curve with a series of dilutions.
-
Sample Preparation: Dissolve the Ac-6-FP from each commercial source in the same solvent to the same theoretical concentration as the standard.
-
Analysis: Inject equal volumes of the standard and sample solutions. Compare the peak area of the main Ac-6-FP peak to the calibration curve to determine the purity. Analyze for the presence of any impurity peaks.
Stability Assessment
The stability of Ac-6-FP in solution is critical for its consistent performance in biological assays.
Methodology:
-
Prepare solutions of Ac-6-FP from different suppliers in the desired experimental solvent (e.g., DMSO, cell culture medium).
-
Store the solutions under various conditions (e.g., 4°C, room temperature, -20°C, -80°C) and for different durations.[4][5]
-
At specified time points, analyze the samples by HPLC as described above to quantify the remaining percentage of intact Ac-6-FP and identify any degradation products.
Biological Activity: MAIT Cell Activation Inhibition Assay
The primary biological function of Ac-6-FP is the inhibition of MAIT cell activation. This assay directly compares the potency of Ac-6-FP from different sources.
Methodology:
-
Cell Culture: Co-culture antigen-presenting cells (APCs) capable of expressing MR1 (e.g., C1R cells transfected with MR1) with a MAIT cell line or primary MAIT cells.[2]
-
Stimulation: Add a known MAIT cell agonist (e.g., 5-OP-RU, a bacterial riboflavin (B1680620) metabolite) to stimulate the MAIT cells.
-
Inhibition: To parallel wells, add serial dilutions of Ac-6-FP from each commercial supplier.
-
Incubation: Incubate the cells for a sufficient period to allow for MAIT cell activation (e.g., 18-24 hours).
-
Readout: Measure MAIT cell activation by quantifying the expression of activation markers (e.g., CD69, IFN-γ) using flow cytometry or by measuring cytokine secretion in the supernatant by ELISA.
-
Analysis: Calculate the IC50 value for each commercial source of Ac-6-FP. A lower IC50 value indicates higher potency.
Biological Activity: Reactive Oxygen Species (ROS) Production Assay
While Ac-6-FP itself is not a primary ROS generator, its precursor 6-formylpterin is.[3] Impurities in the commercial Ac-6-FP could potentially induce ROS.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., HL-60 cells) known to be sensitive to ROS-induced effects.[3]
-
Treatment: Treat the cells with equivalent concentrations of Ac-6-FP from different commercial suppliers. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).
-
ROS Detection: Add a fluorescent ROS indicator dye (e.g., DCFDA).
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context of this compound's function, the following diagrams are provided.
References
- 1. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A molecular basis underpinning the T cell receptor heterogeneity of mucosal-associated invariant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-formylpterin, a xanthine oxidase inhibitor, intracellularly generates reactive oxygen species involved in apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Cayman Chemical [bioscience.co.uk]
- 7. This compound ≥95% (HPLC) | 29769-49-1 [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
Safety Operating Guide
Proper Disposal of Acetyl-6-formylpterin: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research operations. This guide provides essential safety and logistical information for the proper disposal of Acetyl-6-formylpterin, tailored for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow established laboratory waste management protocols to ensure safety and environmental responsibility.
Chemical and Physical Properties
A summary of the quantitative data for this compound is presented below. This information is crucial for correct handling and storage prior to disposal.
| Property | Value |
| Molecular Formula | C₉H₇N₅O₃ |
| Molecular Weight | 233.18 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥95% |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound, from initial waste determination to final collection. This protocol is designed to align with general laboratory chemical waste management best practices.
1. Waste Identification and Classification: The first step in any chemical disposal procedure is to determine if the waste is hazardous.[1] According to its Safety Data Sheet (SDS), this compound is not classified as hazardous. However, many institutions require that all non-hazardous chemical waste still be disposed of through a designated chemical waste stream.[2] Therefore, it is best practice to treat it as a chemical waste product. Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
A laboratory coat
3. Waste Segregation and Containerization:
-
Solid Waste: Collect solid this compound waste, including any contaminated items like weighing paper or personal protective equipment, in a designated, compatible, and sealable container. The container should be clearly labeled for chemical waste.
-
Liquid Waste: If this compound is in a solution, collect it in a sealable, chemical-resistant container. Do not mix it with other waste streams unless you have confirmed they are compatible. Incompatible wastes can react, leading to the generation of gas, heat, or other hazards.[3]
-
Empty Containers: Any "empty" container that once held this compound should be managed as chemical waste. For a container to be considered non-hazardous trash, it may need to be triple-rinsed with a suitable solvent. The rinsate must then be collected and disposed of as chemical waste.
4. Labeling of Waste Containers: Properly label the waste container with the following information:[1][3]
-
The words "Chemical Waste" or "Hazardous Waste" (as per your institution's guidelines).
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The concentration and quantity of the waste.
-
The date when the first waste was added to the container.
-
Your name, laboratory, and contact information.
5. Storage of Chemical Waste: Store the labeled waste container in a designated satellite accumulation area within your laboratory.[3] This area should be:
-
At or near the point of generation.[4]
-
Under the control of the laboratory personnel.
-
Away from general work areas and sources of ignition or heat.
-
In secondary containment to prevent spills.
The waste container must be kept securely closed except when adding waste.[3]
6. Arranging for Disposal: Once the waste container is full or you are ready to have it removed, follow your institution's procedures for chemical waste pickup. This typically involves contacting your institution's Environmental Health and Safety (EHS) office or submitting a request through an online portal. Do not transport the chemical waste yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific guidelines for chemical waste management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
